molecular formula C11H7BrN2 B1499610 2-Bromo-6-methylquinoline-4-carbonitrile

2-Bromo-6-methylquinoline-4-carbonitrile

Katalognummer: B1499610
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: UXYBZDRVVAYLMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-methylquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C11H7BrN2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-methylquinoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methylquinoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H7BrN2

Molekulargewicht

247.09 g/mol

IUPAC-Name

2-bromo-6-methylquinoline-4-carbonitrile

InChI

InChI=1S/C11H7BrN2/c1-7-2-3-10-9(4-7)8(6-13)5-11(12)14-10/h2-5H,1H3

InChI-Schlüssel

UXYBZDRVVAYLMH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(C=C2C#N)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Strategic Functionalization of 2-Bromo-6-methylquinoline-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold," forming the core of numerous antimalarial, antineoplastic, and antimicrobial agents[1]. Within this chemical space, 2-Bromo-6-methylquinoline-4-carbonitrile (CAS: 793619-69-9) emerges as a highly specialized, tri-functionalized building block[2]. Unlike simple quinolines, this molecule offers three orthogonal vectors for structural diversification: a highly activated C2-halogen for transition-metal catalysis, a C4-carbonitrile for bioisosteric transformations, and a C6-methyl group that fine-tunes lipophilicity while blocking metabolic degradation,[1].

This technical guide dissects the mechanistic rationale behind utilizing this scaffold and provides field-proven, self-validating protocols for its downstream functionalization.

Structural & Physicochemical Profiling

The synthetic utility of 2-Bromo-6-methylquinoline-4-carbonitrile stems from the electronic interplay of its substituents. The electron-withdrawing nature of the quinoline nitrogen, compounded by the C4-nitrile, severely depletes electron density at the C2 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Br bond, rendering it exceptionally reactive toward oxidative addition by Palladium(0) species[3].

Simultaneously, the C6-methyl group provides a steric shield and a metabolic block, preventing cytochrome P450-mediated oxidation at a classically vulnerable site on the quinoline ring[1].

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 2-Bromo-6-methylquinoline-4-carbonitrile
CAS Registry Number 793619-69-9
Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
Core Scaffold Quinoline
Key Functional Groups C2-Bromo, C4-Cyano, C6-Methyl

Mechanistic Reactivity & Orthogonal Functionalization

The true power of this scaffold lies in its orthogonal reactivity. Chemists can sequentially functionalize the C2 and C4 positions without cross-interference, allowing for the rapid generation of complex structure-activity relationship (SAR) libraries.

ReactivityMap Scaffold 2-Bromo-6-methylquinoline -4-carbonitrile C2 C2: Bromo Group (Cross-Coupling / SNAr) Scaffold->C2 Palladium Catalysis C4 C4: Carbonitrile Group (Tetrazole / Amide / Amine) Scaffold->C4 Electrophilic Addition C6 C6: Methyl Group (Lipophilicity / Metabolic Block) Scaffold->C6 Structural Tuning Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) C2->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C2->Buchwald Tetrazole Tetrazole Synthesis (TMS-N3, Bu2SnO) C4->Tetrazole Hydrolysis Hydrolysis (Carboxylic Acid/Amide) C4->Hydrolysis

Figure 1: Orthogonal reactivity map of 2-Bromo-6-methylquinoline-4-carbonitrile.

Table 2: Comparative Cross-Coupling Conditions for C2-Bromoquinolines

To maximize yield during C2 functionalization, the choice of catalyst and base is critical. Below is a summary of validated conditions for 2-bromoquinoline derivatives[3].

Reaction TypeCatalyst SystemBase / SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O90–10075–90
Buchwald-Hartwig Pd₂(dba)₃, XPhosCs₂CO₃ / Toluene100–11065–85
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃N / DMF60–8070–95
SNAr (Amination) None (Thermal)DIPEA / NMP120–15050–80

Synthetic Workflows & Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure the operator understands why specific reagents and in-process controls are utilized.

Protocol A: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C2 position while leaving the C4-nitrile intact.

Causality & Rationale: Pd(dppf)Cl₂ is selected as the pre-catalyst because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic Dioxane/H₂O (4:1) solvent system is utilized to ensure the complete dissolution of both the organic electrophile and the inorganic base (K₂CO₃), which is strictly required for the transmetalation of the boronic acid.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Self-Validation: Oxygen removal is critical; failure to degas will result in homocoupling of the boronic acid (indicated by a highly non-polar spot on TLC).

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction Execution: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. The disappearance of the starting material mass (m/z 247/249) and appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C4-Functionalization via Tetrazole Bioisostere Synthesis

Objective: Convert the C4-carbonitrile into a 1H-tetrazole, a widely used carboxylic acid bioisostere that improves metabolic stability and membrane permeability in drug candidates (e.g., Angiotensin II Receptor Blockers)[4].

Causality & Rationale: Standard azide additions require harsh, dangerous conditions (NaN₃ at high heat). Here, we utilize Trimethylsilyl azide (TMS-N₃) paired with Dibutyltin oxide (Bu₂SnO). The Bu₂SnO acts as a potent Lewis acid, coordinating to the nitrile nitrogen. This dramatically increases the electrophilicity of the nitrile carbon, allowing the [3+2] cycloaddition with TMS-N₃ to proceed smoothly and safely[4].

Workflow Step1 Reagent Assembly Nitrile + TMS-N3 Step2 Reflux Toluene, 110°C Step1->Step2 Step3 Concentration In Vacuo Step2->Step3 Step4 Partitioning EtOAc / NaHCO3 Step3->Step4 Step5 Isolation Acidification Step4->Step5

Figure 2: Workflow for the conversion of C4-carbonitrile to 1H-tetrazole.

Step-by-Step Methodology:

  • Reagent Assembly: To a solution of the quinoline-4-carbonitrile derivative (1.0 equiv) in anhydrous toluene, add TMS-N₃ (2.0 equiv) and Bu₂SnO (0.1 equiv)[4].

  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to 110°C for 24–74 hours under Argon. Self-Validation: Monitor by IR spectroscopy; the disappearance of the sharp nitrile stretch (~2220 cm⁻¹) indicates reaction completion.

  • Concentration: Cool the reaction and concentrate in vacuo. Dissolve the crude residue in methanol and re-concentrate to cleave the labile TMS group from the newly formed tetrazole[4].

  • Partitioning: Dissolve the residue in EtOAc and extract twice with 10% aqueous NaHCO₃. The tetrazole product (pKa ~4.5) will deprotonate and migrate into the aqueous layer, leaving organic impurities behind[4].

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2. The free 1H-tetrazole will precipitate. Collect the solid via vacuum filtration and dry under high vacuum.

Applications in Drug Discovery

The integration of 2-Bromo-6-methylquinoline-4-carbonitrile into drug pipelines is driven by its ability to mimic endogenous purines and interact with ATP-binding sites.

  • Kinase Inhibitors: The quinoline nitrogen acts as a critical hydrogen-bond acceptor for the hinge region of kinases. The C6-methyl group projects into the hydrophobic pocket, enhancing binding affinity, while the C4-nitrile can be elaborated into amides to interact with the DFG-motif[1].

  • Anti-Infectives: Modified quinolines exhibit potent DNA-intercalating properties and inhibit bacterial DNA gyrase. The C2-bromo handle allows for the rapid library generation of C2-aryl derivatives, which are essential for optimizing the Minimum Inhibitory Concentration (MIC) against resistant strains[1].

Sources

Structural Elucidation of 2-Bromo-6-methylquinoline-4-carbonitrile: An Orthogonal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-Bromo-6-methylquinoline-4-carbonitrile (CAS: 793619-69-9)

Executive Summary & Structural Context

In modern medicinal chemistry, the quinoline heterocycle serves as a privileged pharmacophore, heavily utilized in the development of antimalarial, antibacterial, and antineoplastic agents. The specific substitution pattern on the quinoline core dictates its electronic distribution, lipophilicity, and ultimate biological target engagement.

Elucidating the precise structure of highly functionalized derivatives, such as 2-Bromo-6-methylquinoline-4-carbonitrile (1[1]), requires more than a single analytical technique. As an application scientist, I approach structure elucidation not as a checklist of spectra, but as a self-validating system of logical proofs . By integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR), we create an orthogonal data matrix where the causality of one spectral feature inherently validates the others.

Predictive Analytics & Causality

Before acquiring empirical data, we must establish the predictive physical chemistry of the C₁₁H₇BrN₂ molecule.

  • The Core: A bicyclic aromatic system (benzene fused to pyridine).

  • The Substituents: A heavy, deshielding bromine atom at C2; an electron-withdrawing carbonitrile (-C≡N) group at C4; and an electron-donating methyl group at C6.

  • Electronic Effects: The nitrogen atom (N1) in the quinoline ring is highly electronegative. It withdraws electron density via induction and resonance, significantly deshielding adjacent protons and carbons.

By understanding these causal relationships, we can predict the exact spectral behavior of the molecule.

Workflow Start 2-Bromo-6-methylquinoline-4-carbonitrile NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS IR FT-IR Spectroscopy Start->IR NMR_Data Spin System Mapping NMR->NMR_Data MS_Data Isotopic Signature MS->MS_Data IR_Data Functional Groups IR->IR_Data Validation Orthogonal Structure Confirmation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Workflow for orthogonal structure elucidation of 2-Bromo-6-methylquinoline-4-carbonitrile.

High-Resolution Structure Elucidation Workflow

NMR Spectroscopy: Mapping the Spin System

Proton (¹H) and Carbon (¹³C) NMR provide the definitive topological map of the molecule. The chemical shift (δ) of a proton is strictly determined by its local electronic environment.

In substituted quinolines, the peri-effect is a critical diagnostic tool. The H8 proton is spatially proximate to the nitrogen lone pair, causing severe deshielding and pushing its resonance further downfield than standard aromatic protons (2[2]). Furthermore, the isolated H3 proton will appear as a sharp singlet, shifted downfield due to the adjacent electron-withdrawing bromine and nitrile groups.

Table 1: Predicted vs. Causal ¹H NMR Shifts

Proton PositionMultiplicityExpected Shift (ppm)Causality / Structural Proof
H3 Singlet (s)7.8 - 8.1Deshielded by adjacent C2-Br and C4-CN; lacks adjacent coupling partners.
H5 Broad Singlet / fine d7.9 - 8.2Meta-coupling to H7 (⁴J ~ 1.5 - 2.0 Hz).
H7 Doublet of doublets (dd)7.6 - 7.8Ortho-coupling to H8 (³J ~ 8.5 Hz), meta to H5.
H8 Doublet (d)8.0 - 8.3Deshielded by the peri-effect from N1 lone pair; ortho to H7.
6-CH₃ Singlet (s)2.5 - 2.6Benzylic methyl group environment.
Mass Spectrometry (MS): The Isotopic Signature

Mass spectrometry does not merely provide the molecular weight; it offers a distinct elemental fingerprint. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of 50.7% and 49.3%, respectively.

This near-equal distribution dictates that any mono-brominated compound will display a highly diagnostic 1:1 doublet in the mass spectrum, separated by 2 m/z units (3[3]). For 2-Bromo-6-methylquinoline-4-carbonitrile (MW ~247.09 g/mol ), the molecular ion [M]⁺ will appear at m/z 247 and 249.

MS_Pathway Mol Molecular Ion [M]⁺ m/z 247 & 249 (1:1) Br_Loss Loss of Br (-79/-81) Mol->Br_Loss CN_Loss Loss of CN (-26) Mol->CN_Loss Frag1 Fragment Ion m/z 168 Br_Loss->Frag1 Frag2 Fragment Ion m/z 221 & 223 (1:1) CN_Loss->Frag2

Mass spectrometry fragmentation pathway and isotopic signature logic.

FT-IR Spectroscopy: Conjugation and Dipole Moments

Infrared spectroscopy serves as the ultimate orthogonal check for the nitrile group. The intensity of an IR peak is governed by the change in dipole moment (dµ/dx) during the vibration. Because the C≡N bond is highly polar, it produces an exceptionally sharp and intense stretch.

While aliphatic nitriles absorb between 2260–2240 cm⁻¹, the nitrile group in our target molecule is conjugated with the aromatic quinoline π-system. This conjugation lowers the force constant of the triple bond, shifting the absorption cleanly into the 2240–2220 cm⁻¹ range ().

Table 2: Orthogonal Validation Data

TechniqueDiagnostic FeatureCausality / Structural Proof
MS (ESI+) m/z 247 & 249 (1:1 ratio)Characteristic ⁷⁹Br/⁸¹Br isotopic signature confirms mono-bromination.
FT-IR Sharp band at 2220-2230 cm⁻¹Conjugated aromatic nitrile stretch; enhanced intensity due to high dµ/dx.
¹³C NMR ~115 ppm signalCarbonitrile (C≡N) carbon resonance.

Experimental Protocols

To ensure reproducibility and self-validation, the following methodologies must be strictly adhered to:

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of 2-Bromo-6-methylquinoline-4-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure complete dissolution to prevent magnetic field inhomogeneities.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube to remove any paramagnetic particulate matter.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnet (Z1-Z5) to achieve a sharp solvent peak (line width < 1 Hz).

  • Acquisition: Acquire ¹H NMR (16-64 scans, relaxation delay d1=2s) and ¹³C NMR (1024+ scans, d1=2s). For definitive assignment of the H5/H7/H8 spin system, acquire 2D COSY and HSQC spectra.

  • Processing: Apply exponential window functions (LB=0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase correct, and baseline correct. Reference the spectrum to the residual solvent peak.

Protocol 2: ESI-MS Isotopic Profiling
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote ionization.

  • Direct Infusion: Introduce the sample via a syringe pump at 5-10 µL/min into the Electrospray Ionization (ESI) source.

  • Parameter Optimization: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and cone voltage to 25-30 V. Crucial: Keep the cone voltage low enough to minimize in-source fragmentation while maximizing the [M+H]⁺ signal.

  • Acquisition: Scan the m/z range of 100-500. Extract the isotopic cluster around m/z 247-249 and calculate the relative abundance of the M and M+2 peaks to confirm the theoretical 1:1 ratio.

Conclusion

The structure elucidation of 2-Bromo-6-methylquinoline-4-carbonitrile cannot rely on a single data point. By mapping the electron-withdrawing effects via NMR, confirming the elemental composition through the exact isotopic ratios in MS, and validating the conjugated functional groups via IR, we build an impenetrable, self-validating proof of structure. This rigorous, causality-driven approach is the gold standard for modern analytical chemistry and drug development.

References

  • Nelson Labs: Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry. URL:[Link]

  • Spectroscopy Online: Organic Nitrogen Compounds IV: Nitriles. URL:[Link]

Sources

Strategic Functionalization of 2-Bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9): A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly targeted kinase inhibitors and novel anti-infective scaffolds, the demand for rigid, multi-functionalizable heterocyclic cores has surged. 2-Bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9) [1] represents a privileged building block in medicinal chemistry. Featuring three orthogonal vectors for derivatization—a highly reactive C2-bromide, a reducible/hydrolyzable C4-nitrile, and an oxidizable C6-methyl group—this scaffold enables the rapid and systematic exploration of chemical space.

This whitepaper provides a rigorous, causality-driven analysis of the physicochemical properties of this molecule and details field-validated protocols for its selective functionalization, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Electronic Structure

Understanding the electronic distribution of the quinoline core is paramount for predicting and controlling its reactivity. The nitrogen atom in the quinoline ring withdraws electron density via both inductive and resonance effects, rendering the C2 and C4 positions highly electrophilic[2].

The presence of the strongly electron-withdrawing carbonitrile group at C4 further depletes electron density at the C2 position. This synergistic electron withdrawal significantly lowers the activation energy required for the oxidative addition of transition metals (like Palladium) into the C2-Br bond. Conversely, the C6-methyl group provides a mild inductive electron-donating effect (+I) to the benzenoid ring, stabilizing the overall system while offering a distinct handle for late-stage benzylic functionalization.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-Bromo-6-methylquinoline-4-carbonitrile
CAS Registry Number 793619-69-9
Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
Topological Polar Surface Area (TPSA) 36.7 Ų

Orthogonal Reactivity Pathways

The strategic value of CAS 793619-69-9 lies in its capacity for orthogonal, site-selective modifications without the prerequisite of complex protecting-group strategies.

G A 2-Bromo-6-methylquinoline- 4-carbonitrile (CAS 793619-69-9) B Pd-Catalyzed Cross-Coupling (C2) A->B Suzuki/Buchwald Pd(dppf)Cl2 C Nitrile Hydrolysis/ Reduction (C4) A->C H2O2/NaOH or LiAlH4 D Benzylic Bromination (C6-Methyl) A->D NBS, AIBN Radical Substitution E 2-Aryl/Amino Derivative B->E F 4-Carboxamide or 4-Aminomethyl C->F G 6-Bromomethyl Intermediate D->G

Fig 1. Orthogonal functionalization pathways of 2-Bromo-6-methylquinoline-4-carbonitrile.

  • C2-Position (Cross-Coupling): The 2-bromo heteroaryl system is exceptionally primed for Suzuki, Buchwald-Hartwig, and Sonogashira couplings[3]. Because the basic quinoline nitrogen can coordinate with the transition metal catalyst, bidentate ligands with large bite angles (e.g., dppf) are often employed to force the critical reductive elimination step[4].

  • C4-Position (Nitrile Functionalization): The nitrile serves as a versatile synthetic equivalent. It can be subjected to controlled alkaline hydration to yield a primary carboxamide, fully hydrolyzed to a carboxylic acid under strongly acidic conditions, or reduced to a primary amine to access novel hydrogen-bond donor motifs[5].

  • C6-Position (Benzylic Activation): The methyl group can be selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) via the Wohl-Ziegler reaction, yielding a 6-bromomethyl intermediate ideal for SN​2 displacement by amines or alkoxides.

Field-Validated Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C2

Objective: To synthesize a 2-aryl-6-methylquinoline-4-carbonitrile derivative. Causality & Design: We utilize Pd(dppf)Cl2​ as the pre-catalyst. Its bidentate nature prevents the formation of inactive Pd-bis(quinoline) complexes, a common failure mode when coupling nitrogen-rich heterocycles. Potassium carbonate ( K2​CO3​ ) in a 1,4-Dioxane/Water biphasic system is selected to ensure rapid transmetalation while maintaining the solubility of the arylboronic acid.

Self-Validating Workflow:

  • Preparation: In a Schlenk flask, combine 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv). Validation: The solid mixture should be free-flowing and homogeneous.

  • Degassing: Add 1,4-Dioxane/ H2​O (4:1 v/v). Sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species[6].

  • Catalytic Activation: Add Pd(dppf)Cl2​ (0.05 equiv). Heat to 90°C. Validation: The reaction mixture will transition from yellow to a deep red/brown, visually indicating the formation of the active Pd(0) species and subsequent oxidative addition.

  • Reaction Monitoring: After 2 hours, analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS. Validation: The starting material (m/z 247/249, 1:1 isotopic pattern) must completely disappear, replaced by the product mass. The product spot on TLC will exhibit strong blue fluorescence under 254 nm UV light due to the extended conjugation of the newly formed biaryl system.

  • Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Suzuki Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition at C2-Br Bond Pd0->OA 2-Bromo-6-methylquinoline- 4-carbonitrile TM Transmetalation with Arylboronic Acid OA->TM Base (e.g., K2CO3) RE Reductive Elimination Product Release TM->RE Aryl-Pd(II)-Quinoline RE->Pd0 2-Arylquinoline Product

Fig 2. Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C2 position.

Protocol 2: Controlled Radziszewski Hydration of the C4-Nitrile

Objective: Selective conversion of the C4-carbonitrile to a primary carboxamide without affecting the C2-bromide. Causality & Design: Standard acidic hydrolysis requires high temperatures that can lead to undesired side reactions or full conversion to the carboxylic acid. The use of alkaline hydrogen peroxide capitalizes on the highly nucleophilic hydroperoxide anion ( HOO− ), which attacks the electrophilic nitrile carbon at ambient temperatures, ensuring strict chemoselectivity[5].

Self-Validating Workflow:

  • Initiation: Dissolve the quinoline substrate in DMSO or EtOH. Cool to 0°C in an ice bath.

  • Reagent Addition: Dropwise add 30% aqueous H2​O2​ (5.0 equiv), followed by 6M NaOH (1.2 equiv). Validation: Mild effervescence ( O2​ evolution from H2​O2​ disproportionation) will be observed.

  • Propagation: Stir at room temperature for 1-2 hours. Validation: A white precipitate (the product amide) will gradually crash out of the solution as it is significantly less soluble in the aqueous organic mixture than the starting nitrile.

  • Confirmation: Filter the precipitate, wash with cold water, and analyze via FT-IR. Validation: The sharp C≡N stretch at ~2220 cm−1 must be absent. The presence of a broad N-H doublet (~3350 cm−1 and 3180 cm−1 ) and a strong Amide I carbonyl stretch (~1660 cm−1 ) confirms successful, controlled hydration.

Strategic Applications in Drug Discovery

The 2,4,6-trisubstituted quinoline architecture is a cornerstone in modern pharmacophore design. By utilizing CAS 793619-69-9, medicinal chemists can rapidly generate libraries of compounds targeting receptor tyrosine kinases (RTKs) or the ATP-binding pockets of serine/threonine kinases. The C4-nitrile acts as a critical vector for engaging the hinge region of kinases (via its hydrolyzed amide derivative), while the C2-aryl substitutions project into the hydrophobic selectivity pockets, driving both potency and target specificity.

Sources

The Discovery and Evolution of Substituted Quinoline-4-Carbonitriles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and process chemistry, I have consistently observed that the strategic functionalization of heterocyclic scaffolds is the primary driver of pharmacological efficacy. Among these privileged structures, substituted quinoline-4-carbonitriles stand out as a highly versatile and potent class of compounds. Originally evolving from the historical antimalarial quinoline core, the introduction of a carbonitrile (-CN) group at the C4 position fundamentally alters the molecule's electronic landscape and metabolic profile.

This whitepaper provides an in-depth technical analysis of the discovery, rational design, chemical synthesis, and biological applications of substituted quinoline-4-carbonitriles. It is designed to equip researchers and drug development professionals with actionable, field-proven insights and self-validating experimental protocols.

Historical Context & Rational Design (SAR)

The quinoline scaffold has been a cornerstone of medicinal chemistry since the isolation of quinine. However, the specific development of quinoline-4-carbonitriles marked a critical paradigm shift from broad-spectrum anti-infectives to highly targeted precision medicines.

The Role of the C4-Carbonitrile Group

The decision to install a carbonitrile group at the C4 position is driven by three distinct structural activity relationship (SAR) advantages:

  • Electronic Modulation: The -CN group is strongly electron-withdrawing. It lowers the pKa of the quinoline nitrogen, which can improve membrane permeability and alter the binding kinetics within kinase active sites.

  • Bioisosteric Potential: The nitrile acts as a critical synthetic handle. It can be readily converted into a tetrazole ring (e.g., 4-(1H-tetrazol-5-yl)quinolines). Tetrazoles are renowned bioisosteres for carboxylic acids, providing superior metabolic stability, increased lipophilicity, and enhanced oral absorption—a strategy successfully employed in the design of angiotensin II receptor antagonists [1][1].

  • Orthogonal Functionalization: The C4-nitrile allows for the synthesis of complex fused ring systems, such as tetrazolo[1,5-a]quinolines, which exhibit broad-spectrum antimicrobial and anti-inflammatory properties [2][2].

Mechanisms of Action & Biological Targets

Substituted quinoline-4-carbonitriles have demonstrated profound efficacy across multiple therapeutic areas.

Oncology: Multi-Target Kinase Inhibition

Quinoline-4-carbonitriles and their fused derivatives (such as pyrano[3,2-c]quinoline-3-carbonitriles) have emerged as potent multi-target inhibitors of EGFR, HER-2, and BRAFV600E [3][3].

  • Causality in Binding: The planar quinoline core effectively mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of the kinase. The C4-carbonitrile projects into the solvent-exposed region or interacts with specific polar residues, locking the kinase in an inactive conformation and preventing downstream MAPK/ERK and PI3K/AKT signaling.

Mechanism EGFR EGFR / HER-2 Kinase ATP ATP Binding Pocket (Hinge Region) EGFR->ATP Kinase Activation Inhibitor Quinoline-4-carbonitrile Derivatives Inhibitor->ATP Competitive Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Pathway Blockade PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK MAPK / ERK Pathway ATP->MAPK Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation Cell Survival MAPK->Proliferation Mitogenesis

Caption: Mechanism of EGFR kinase inhibition by quinoline-4-carbonitrile derivatives.

Quantitative Biological Activity

To benchmark the efficacy of these scaffolds, the following table summarizes key quantitative data derived from recent literature:

Compound ScaffoldTarget / AssayObserved Activity (IC50 / MIC)Reference
Pyrano[3,2-c]quinoline-3-carbonitriles EGFR / HER-2 / BRAFV600EGI50: 25 – 76 nM[3]
2,3-Disubstituted quinoline-4-carbonitriles E. coli (Antibacterial)Medium Activity[4]
4-(1H-Tetrazol-5-yl)quinolines Angiotensin II ReceptorHigh Binding Affinity[1]
Tetrazolo[1,5-a]quinolines Diverse Pharmacological TargetsBroad Spectrum[2]

Chemical Synthesis: The Truce-Smiles Rearrangement

Historically, synthesizing highly decorated quinolines required harsh conditions and suffered from poor regioselectivity. A modern, elegant solution is the Truce-Smiles rearrangement of phenacyl-4-nitrobenzenesulfonamides . This single-step protocol utilizes N-(2-(cyanomethyl)phenyl)-4-nitrobenzenesulfonamides to yield 2,3-disubstituted quinoline-4-carbonitriles [4][4].

Synthesis N1 2-Aminobenzyl cyanide N2 Sulfonylation (4-nitrobenzenesulfonyl chloride) N1->N2 Step 1 (0°C) N3 N-alkylation (2-haloketones, DIPEA) N2->N3 Step 2 (DMF) N4 Truce-Smiles Rearrangement (Base-catalyzed C-arylation) N3->N4 Step 3 (TMSOK) N5 Aldol Condensation & Aromatization N4->N5 Spontaneous Oxidation N6 2,3-Disubstituted Quinoline-4-carbonitrile N5->N6 Final Product

Caption: Workflow of 2,3-disubstituted quinoline-4-carbonitrile synthesis via Truce-Smiles rearrangement.

Self-Validating Experimental Protocol

In my experience scaling up cascade cyclizations, the primary failure mode is inadequate moisture control leading to premature nitrile hydrolysis, or over-alkylation. The following protocol for the synthesis of 2-(4-nitrophenyl)-3-phenylquinoline-4-carbonitrile incorporates rigorous anhydrous conditions and mandatory In-Process Controls (IPCs) to ensure a self-validating workflow.

Step 1: Sulfonylation
  • Procedure: Dissolve 2-aminobenzyl cyanide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add anhydrous pyridine (1.5 eq). Cool the mixture to 0°C.

  • Addition: Dropwise, add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.

  • Causality: Maintaining 0°C is critical. It prevents an exothermic runaway reaction and strictly limits the formation of bis-sulfonylated byproducts. The nitro group on the sulfonyl chloride is essential, as it activates the aromatic ring for the downstream Meisenheimer complex formation [4][4].

  • Self-Validation (IPC 1): Perform TLC (Hexane:EtOAc 7:3). Do not proceed until the starting amine spot (Rf ~0.4) is completely consumed.

Step 2: N-Alkylation
  • Procedure: Isolate the sulfonamide intermediate and redissolve in anhydrous DMF. Add 2-bromoacetophenone (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: DIPEA is chosen specifically for its steric hindrance. It acts as a non-nucleophilic base, effectively deprotonating the sulfonamide nitrogen without attacking the alkylating agent.

  • Self-Validation (IPC 2): Pull a 10 µL aliquot and analyze via LC-MS. Confirm the disappearance of the sulfonamide mass and the presence of the alkylated intermediate mass [M+H]+ .

Step 3: Truce-Smiles Rearrangement & Cyclization
  • Procedure: To the reaction mixture, add Potassium trimethylsilanolate (TMSOK, 2.5 eq) and stir at room temperature.

  • Causality: TMSOK is the linchpin of this cascade. It provides the exact basicity required to deprotonate the active methylene, triggering the intramolecular C-arylation (Truce-Smiles rearrangement) followed by an aldol condensation and spontaneous oxidation to aromatize the quinoline ring [4][4]. It is mild enough not to cleave the delicate C4-carbonitrile group.

  • Self-Validation (IPC 3): Monitor via HPLC at 254 nm. The reaction is complete when the intermediate peak disappears, yielding the major 2,3-disubstituted quinoline-4-carbonitrile product (and a minor 3-substituted byproduct resulting from competitive denosylation).

Step 4: Workup
  • Procedure: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography to isolate the pure 2,3-disubstituted quinoline-4-carbonitrile.

Conclusion

Substituted quinoline-4-carbonitriles represent a masterclass in rational drug design. By leveraging the unique electronic and bioisosteric properties of the C4-nitrile group, chemists can access a vast chemical space of potent kinase inhibitors and antimicrobial agents. Utilizing advanced synthetic methodologies like the Truce-Smiles rearrangement ensures that these complex architectures can be assembled with high atom economy and regioselectivity, accelerating the pipeline from discovery to clinical application.

References

  • Synthesis of 2,3‐Disubstituted Quinoline‐4‐carbonitriles through Truce–Smiles Rearrangement of Phenacyl‐4‐nitrobenzenesulfonamides Source: European Journal of Organic Chemistry URL:[Link]

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline Source: MDPI Molbank URL:[Link]

  • Tetrazoloquinolines: Synthesis, Reactions, and Applications Source: Current Organic Chemistry URL:[Link]

  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics Source: ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to the Synthesis of Novel 2-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities. Among these, 2-bromoquinolines stand out as exceptionally versatile intermediates. The bromine atom at the C2 position serves as a highly functional synthetic handle, enabling a wide array of subsequent chemical modifications, most notably through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of both classical and contemporary methodologies for the synthesis of 2-bromoquinoline derivatives. It delves into the mechanistic underpinnings of these transformations, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies. The objective is to equip researchers and drug development professionals with the technical knowledge and practical insights required to efficiently synthesize these valuable compounds and leverage them for the creation of novel, high-value molecules.

Introduction: The Strategic Importance of the 2-Bromoquinoline Motif

Quinoline and its analogues are a significant class of nitrogen-containing heterocycles that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] Their derivatives are known to possess a wide range of therapeutic properties, including anticancer, antimalarial, anti-inflammatory, and antimicrobial activities.[1][3][4][5]

The strategic introduction of a bromine atom at the 2-position of the quinoline ring transforms the otherwise stable scaffold into a versatile building block for further molecular elaboration.[6][7] This is primarily due to the ability of the C-Br bond to participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes 2-bromoquinolines indispensable key intermediates in the synthesis of complex molecules for drug discovery and materials science.[3][7] For instance, they are pivotal in developing novel anticancer agents, specialized polymers, and fluorescent probes for biological research.[6][7][8]

This guide will navigate the chemical landscape of 2-bromoquinoline synthesis, from foundational methods to modern, efficient protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-bromoquinolines can be approached through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance for specific reaction conditions.

Classical Approaches: Direct Bromination & Diazotization

Direct Electrophilic Bromination: The direct bromination of an existing quinoline ring is a fundamental approach. However, controlling the regioselectivity can be a significant challenge. The electronic properties of the quinoline core and its substituents dictate the position of electrophilic attack.[9]

  • Mechanism: In acidic conditions, the quinoline nitrogen is often protonated, which deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, substitution preferentially occurs on the carbocyclic (benzene) ring, typically at the C5 and C8 positions.[9]

  • Causality in Reagent Choice: To overcome this and achieve bromination at other positions, or to manage highly activated systems (e.g., those with electron-donating groups like -OH or -OCH₃), milder brominating agents are employed. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can help improve selectivity and prevent over-bromination.[9] Careful control over stoichiometry and reaction temperature is also critical to favor monobromination.[9][10]

Sandmeyer-Type Reactions: For instances where direct bromination is not feasible or regioselective, the Sandmeyer reaction offers a reliable alternative. This method involves the diazotization of a 2-aminoquinoline precursor, followed by displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst. This approach provides excellent regiocontrol, as the position of the bromine is predetermined by the location of the initial amino group.[11]

Modern Methodologies: Efficiency and Innovation

Recent advancements in synthetic chemistry have led to more efficient and versatile methods for constructing the 2-bromoquinoline core.

Synthesis from 2-Quinolones: A widely used modern strategy involves the conversion of readily available 2-quinolones (or 1-alkyl-2-quinolones). The carbonyl group can be effectively transformed into a bromide using various brominating agents. One such protocol involves using triphenylphosphine and dibromoisocyanuric acid at elevated temperatures to achieve high yields of the desired 2-bromoquinoline.[12]

One-Pot and Tandem Reactions: To improve process efficiency and align with green chemistry principles, one-pot syntheses have been developed. A notable example is the dehydrogenation of tetrahydroquinolines using NBS, which serves as both an oxidant and an electrophilic brominating agent.[13] This cascade transformation allows for the construction of functionalized bromoquinolines from simple precursors in a single step under metal-free conditions.[13]

Catalyst-Free Approaches: The development of catalyst-free reactions is a significant goal in sustainable chemistry. Methods for synthesizing quinoline derivatives without the need for a metal catalyst, often in environmentally benign solvents like water or under microwave irradiation, have been reported.[14][15][16][17] While not always directly yielding 2-bromo derivatives, these methods for constructing the core quinoline ring can be adapted by using appropriately substituted precursors.

Mechanistic Insights: The Chemistry Behind the Synthesis

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Electrophilic Aromatic Substitution Mechanism

The direct bromination of a quinoline ring is a classic example of electrophilic aromatic substitution. The process involves the attack of an electrophilic bromine species (e.g., Br⁺ generated from Br₂ or NBS) on the electron-rich quinoline ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity and yields the brominated product. The regioselectivity is governed by the electronic stabilization of the intermediate.

G cluster_0 Electrophilic Bromination of Quinoline Quinoline Quinoline Ring Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Quinoline->Sigma_Complex Attack by π-system Br_plus Br⁺ (from NBS or Br₂) Product Bromoquinoline Sigma_Complex->Product Deprotonation H_plus H⁺

Caption: Mechanism of electrophilic bromination on a quinoline scaffold.

Experimental Protocols: A Practical Guide

The following protocols are representative examples derived from peer-reviewed literature, providing detailed, step-by-step instructions.

Protocol 1: Synthesis of 2-Bromoquinoline from 1-Methyl-2-quinolone

This protocol demonstrates the conversion of a quinolone to a bromoquinoline.[12]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triphenylphosphine (4.52 mmol) and dibromoisocyanuric acid (2.27 mmol).

  • Initial Heating: Heat the mixture to 115 °C. The reaction is expected to be vigorous. Maintain this temperature for 10 minutes.

    • Causality: This step forms the active brominating phosphonium species. The nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

  • Substrate Addition: Add 1-methylquinolin-2(1H)-one (1.50 mmol) to the reaction mixture.

  • Reaction: Increase the temperature to 160-170 °C and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture and dissolve it in dichloromethane. Basify the solution with triethylamine.

    • Causality: The triethylamine neutralizes any acidic byproducts formed during the reaction.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (6:1, v/v) eluent to yield pure 2-bromoquinoline. (Reported Yield: ~78%).[12]

Protocol 2: One-Pot Dehydrogenation and Bromination of Tetrahydroquinoline

This protocol exemplifies a modern, efficient cascade reaction using NBS.[9]

  • Setup: Dissolve the starting tetrahydroquinoline (1.0 mmol) in dichloromethane (10 mL) in a suitable flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (3.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Causality: NBS first acts as an oxidant to aromatize the tetrahydroquinoline to a quinoline, and then as an electrophilic source of bromine to functionalize the newly formed aromatic ring.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

    • Causality: Sodium sulfite is a reducing agent that neutralizes any remaining NBS and elemental bromine, preventing further unwanted reactions.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Further purify the crude material using column chromatography.

Data Presentation: Comparing Synthetic Routes

The selection of a synthetic route is a critical decision in any research program. The table below summarizes the key features of the discussed methodologies.

Synthetic Route Starting Material(s) Key Reagents Typical Conditions Reported Yield Key Advantages/Disadvantages
Direct Bromination QuinolineNBS, H₂SO₄Low temperatures (-25°C to -18°C)~47-49%[11]Adv: Atom economical. Disadv: Poor regioselectivity, risk of polybromination.[9]
Sandmeyer Reaction 5-AminoquinolineHBr, NaNO₂, CuBr0°C to 75°C~61%[11]Adv: Excellent regiocontrol. Disadv: Requires multi-step precursor synthesis, uses stoichiometric reagents.
From 2-Quinolone 1-Methyl-2-quinolonePPh₃, Dibromoisocyanuric acidHigh temp (160-170°C)~78%[12]Adv: High yield, good for specific isomer. Disadv: High temperature, requires quinolone precursor.
One-Pot Dehydrogenation TetrahydroquinolineNBSRoom TemperatureModerate to High[13]Adv: High efficiency, metal-free, mild conditions. Disadv: Substrate scope may be limited.

Applications & Downstream Diversification

The true value of 2-bromoquinolines lies in their utility as synthetic intermediates. The C2-Br bond is primed for a multitude of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

G cluster_reactions Cross-Coupling Reactions cluster_products Diversified Quinoline Library Start 2-Bromoquinoline (Key Intermediate) Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Start->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Pd catalyst Heck Heck Coupling (+ Alkene) Start->Heck Pd catalyst Aryl 2-Arylquinolines (Anticancer Agents) Suzuki->Aryl Alkynyl 2-Alkynylquinolines (Materials Science) Sonogashira->Alkynyl Amino 2-Aminoquinolines (Pharmaceuticals) Buchwald->Amino Alkenyl 2-Alkenylquinolines (Complex Scaffolds) Heck->Alkenyl

Caption: Diversification workflow using 2-bromoquinoline as a key intermediate.

  • Suzuki and Stille Couplings: Introduce aryl or vinyl groups. This is a common strategy in drug development to explore structure-activity relationships (SAR).

  • Sonogashira Coupling: Introduce alkynyl groups, which are valuable for creating advanced materials or as handles for further "click chemistry" modifications.[13]

  • Buchwald-Hartwig Amination: Form C-N bonds to synthesize 2-aminoquinoline derivatives, a prevalent motif in bioactive molecules.

  • Heck Coupling: Form C-C bonds with alkenes, enabling the synthesis of complex olefinic structures.

This modular approach allows for the rapid generation of diverse libraries of quinoline derivatives for screening in drug discovery programs and for the development of novel materials.[3][4]

Conclusion and Future Perspectives

2-Bromoquinolines are undeniably powerful and versatile building blocks in modern organic synthesis. While classical methods remain relevant, the field is continually advancing towards more efficient, sustainable, and atom-economical strategies. The development of one-pot cascade reactions, metal-free transformations, and protocols utilizing milder conditions represents the forefront of this research.[13][18]

Future innovations will likely focus on leveraging technologies such as photoredox catalysis and continuous flow chemistry to access these valuable intermediates with even greater control, safety, and efficiency. As our understanding of chemical reactivity deepens, the synthetic toolbox for creating novel 2-bromoquinoline derivatives will continue to expand, fueling discoveries in medicine, materials science, and beyond.

References

  • 2-Bromo-7-Bromoquinoline: A Versatile Research Compound. (n.d.). Google Cloud.
  • 2-Bromoquinoline - Chem-Impex. (n.d.). Chem-Impex.
  • 2 Bromo 7 Chloroquinoline | Electronic Chemicals Supplier Daken Chem. (2024, November 2). Daken Chem.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (n.d.). RSC Publishing.
  • 2-Bromo-7-chloroquinolines | Electronic Chemicals Supplier Daken Chem. (2025, March 4). Daken Chem.
  • 2-Bromo-7-bromoquinoline - Chem-Impex. (n.d.). Chem-Impex.
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022, November 15). PMC.
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (n.d.). PMC.
  • Catalyst‐free synthesis of quinoxalines from 2‐bromoacetophenone and o‐phenylenediamine. (n.d.). ResearchGate.
  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. (n.d.). Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.
  • Bromination of 8-substituted quinolines. (n.d.). ResearchGate.
  • 2-Bromoquinoline synthesis. (n.d.). ChemicalBook.
  • A Novel One‐Pot Synthesis of Substituted Quinolines. (2010, May 1). R Discovery.
  • Catalyst-free synthesis of quinoxalines from 2-bromoacetophenone derivatives and o-phenylenediamine. (n.d.). ResearchGate.
  • Bromoquinoline derivatives Bromoquinoline derivatives were investigated by Ishikawa's group. (n.d.). ResearchGate.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). ResearchGate.
  • EFFICIENT ONE-POT SYNTHESIS OF 2-ALKYLQUINOLINES UNDER SOLVENT-FREE CONDITIONS USING SULFONIC ACID FUNCTIONALIZED IONIC LIQUID A. (2011, August 4). LOCKSS.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI.
  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025, April 22). PMC.
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016, June 15). MDPI.
  • Modern Strategies for Heterocycle Synthesis. (2020, May 27). MDPI.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, September 25). IJRSI.
  • Comparative analysis of different synthesis routes for 5-bromoquinoline. (n.d.). Benchchem.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal.
  • Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction of Quinoline N-Oxides, Aryldiazonium Salts, and Acetonitrile. (2019, June 7). PubMed.

Sources

In Silico Screening and Molecular Docking of 2-Bromo-6-methylquinoline-4-carbonitrile Derivatives: A Rational Drug Design Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The discovery of novel targeted therapeutics relies heavily on privileged chemical scaffolds. Quinoline derivatives have long been recognized as potent pharmacophores, particularly as ATP-competitive inhibitors of receptor tyrosine kinases[1]. This whitepaper provides an in-depth technical framework for the in silico screening, structural derivatization, and molecular docking of 2-Bromo-6-methylquinoline-4-carbonitrile (CAS: 793619-69-9)[2][3].

By utilizing the Epidermal Growth Factor Receptor (EGFR) kinase domain as our primary therapeutic target, this guide breaks down the causality behind structural choices, details a self-validating computational workflow, and explores the quantum mechanical phenomena—such as halogen bonding—that drive ligand-receptor affinity[4][5].

Structural Rationale & Pharmacophore Modeling

Before initiating high-throughput virtual screening (HTVS), a computational chemist must understand the atomic-level causality of the core scaffold. The 2-Bromo-6-methylquinoline-4-carbonitrile molecule is not merely a random building block; it is a highly optimized starting point for kinase inhibitor design:

  • The Quinoline Core: Acts as a bioisostere for the adenine ring of ATP. The nitrogen atom in the quinoline ring serves as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR)[6].

  • The 4-Carbonitrile Group ( −C≡N ): This moiety possesses a strong dipole moment. When oriented toward the gatekeeper residue (Thr790), it projects deep into the hydrophobic specificity pocket, acting as a highly directional hydrogen bond acceptor.

  • The 6-Methyl Group: Occupies a small, lipophilic sub-pocket within the N-lobe of the kinase, maximizing van der Waals contacts and restricting the rotational degrees of freedom of the ligand, thereby reducing the entropic penalty of binding.

  • The 2-Bromo Substituent (The Halogen Bond): Halogen atoms are traditionally viewed as hydrophobic space-fillers. However, modern quantum mechanical modeling reveals that the anisotropic electron distribution around the bromine atom creates a localized region of positive electrostatic potential known as a σ -hole [4][7]. This allows the bromine to act as a Lewis acid, forming highly directional, stabilizing non-covalent interactions (halogen bonds) with electron-rich backbone carbonyl oxygens in the active site[8][9].

Target Biology: The EGFR Kinase Pathway

EGFR is a transmembrane glycoprotein that, upon activation, triggers a cascade of downstream signaling pathways regulating cellular proliferation. Overexpression or mutation (e.g., L858R, T790M) of EGFR is a primary driver in non-small cell lung cancer (NSCLC)[10][11]. Our rational design aims to halt this cascade at the receptor level.

EGFR_Pathway EGFR EGFR (Kinase Domain) Grb2 Grb2 / SOS Complex EGFR->Grb2 Phosphorylation Ras Ras (GTPase) Grb2->Ras GTP Exchange Raf B-Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcriptional Activation

Figure 1: EGFR-MAPK signaling pathway targeted by quinoline-based kinase inhibitors.

Computational Workflow & Self-Validating Protocols

To ensure the trustworthiness of our in silico predictions, the docking protocol must be a self-validating system. This is achieved by re-docking the co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD). An RMSD of <2.0A˚ confirms the grid's predictive validity[12].

InSilico_Workflow Scaffold 2-Bromo-6-methylquinoline-4-carbonitrile (Core Scaffold) Library Virtual Library Generation (R-group Enumeration) Scaffold->Library Prep Ligand & Protein Preparation (Protonation, Minimization) Library->Prep HTVS High-Throughput Virtual Screening (HTVS) Prep->HTVS SP_XP Standard & Extra Precision Docking (SP / XP) HTVS->SP_XP Top 10% MMGBSA Binding Free Energy Calculation (MM-GBSA) SP_XP->MMGBSA Top 1% MD Molecular Dynamics Simulation (100 ns) MMGBSA->MD Lead Candidates

Figure 2: Hierarchical in silico screening workflow for quinoline-4-carbonitrile derivatives.

Step-by-Step Methodology

Phase 1: Protein Preparation (Target: PDB ID 1M17)

  • Import & Clean: Import the high-resolution X-ray crystal structure of EGFR (PDB ID: 1M17) into UCSF ChimeraX or Schrödinger Maestro[1][13]. Strip all crystallographic water molecules beyond 3A˚ of the active site.

  • Protonation & Hydrogen Bond Optimization: Assign protonation states at physiological pH (7.4) using PROPKA. Ensure histidine residues (e.g., His773) are correctly assigned as HID, HIE, or HIP to optimize the local hydrogen bond network.

  • Constrained Minimization: Perform a restrained energy minimization using the OPLS4 (or AMBER) force field. Constrain heavy atoms to an RMSD of 0.3A˚ to relieve steric clashes without distorting the experimentally validated backbone geometry.

Phase 2: Ligand Library Preparation

  • Derivatization: Utilizing the 2-bromo position as a synthetic handle, generate a virtual library of derivatives (e.g., via simulated Suzuki-Miyaura cross-coupling) replacing the bromine with various aryl, heteroaryl, and aliphatic amines, while retaining the core quinoline-4-carbonitrile scaffold.

  • 3D Conformational Generation: Use LigPrep or AutoDock Tools to generate 3D coordinates. Enumerate stereoisomers and tautomers[14].

  • Charge Assignment: Assign Gasteiger or AM1-BCC partial charges to accurately model electrostatic interactions, paying special attention to the anisotropic charge distribution ( σ -hole) if utilizing advanced force fields[5][15].

Phase 3: Grid Generation and AutoDock Vina / Glide Execution

  • Grid Definition: Center the docking grid box on the co-crystallized ligand (Erlotinib). Set the bounding box dimensions to 25×25×25A˚ to encompass the ATP-binding cleft, the hinge region, and the DFG motif[13][14].

  • Validation: Re-dock Erlotinib. Protocol Checkpoint: If the top-scoring pose deviates by >2.0A˚ RMSD from the native crystal pose, recalibrate grid parameters[12].

  • Screening: Execute the docking run using AutoDock Vina (exhaustiveness = 32) or Schrödinger Glide (XP mode)[13].

Data Presentation & Post-Docking Analysis

Following the execution of the HTVS and Extra Precision (XP) docking protocols, quantitative data must be extracted and synthesized. Docking scores provide an estimate of binding affinity, but calculating the binding free energy ( ΔGbind​ ) via MM-GBSA (Molecular Mechanics Generalized Born Surface Area) provides a more thermodynamically rigorous ranking.

Table 1: Docking Scores and Binding Free Energies of Top Derivatives

Compound IDR-Group Substitution (C-2 Position)Glide XP Score (kcal/mol)AutoDock Vina Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues (EGFR 1M17)Core (Ref)-Br (Unsubstituted)-7.85-8.10-34.52Met793 (H-bond), Leu718 (Halogen bond)Deriv-012-Phenyl-9.21-9.45-48.15Met793 (H-bond), Thr790 ( π σ interaction)Deriv-045-4-Fluorophenyl-10.15-10.30-55.80Met793 (H-bond), Cys797 (F-H interaction)Deriv-088-Piperazine-8.90-8.75-42.33Met793 (H-bond), Asp855 (Salt bridge)ErlotinibStandard Control-10.50-10.80-58.20Met793 (H-bond), Thr790 (Hydrophobic) Data Interpretation: The retention of the bromine atom in the Core compound allows for a distinct halogen bond with the carbonyl backbone of Leu718, validating the σ -hole hypothesis[7][10]. However, substituting the bromine with a 4-fluorophenyl group (Deriv-045) significantly enhances the XP score to -10.15 kcal/mol, driven by deeper insertion into the hydrophobic pocket and favorable fluorine interactions[9].

Table 2: In Silico ADMET Profiling (Lipinski's Rule of Five)

An optimal docking score is irrelevant if the molecule lacks drug-like properties. The top candidates were evaluated for pharmacokinetic viability.

Compound IDMolecular Weight (Da)LogP (Octanol/Water)TPSA ( A˚2 )H-Bond DonorsH-Bond AcceptorsLipinski Violations
Core 247.093.1536.68020
Deriv-012 244.294.5036.68020
Deriv-045 262.284.8536.68030
Deriv-088 252.312.1048.71140

All top candidates exhibit zero Lipinski violations, indicating high potential for oral bioavailability.

Conclusion & Translational Outlook

The rational in silico exploration of 2-Bromo-6-methylquinoline-4-carbonitrile demonstrates its exceptional utility as a privileged scaffold for kinase inhibition. By leveraging the bioisosteric properties of the quinoline ring and the unique quantum mechanical properties of the 2-bromo substituent (halogen bonding), researchers can generate highly selective EGFR inhibitors.

The self-validating docking protocol outlined herein—bridging AutoDock Vina/Glide screening with MM-GBSA thermodynamic validation—ensures that only the most energetically favorable and pharmacokinetically viable candidates (such as Deriv-045) progress to in vitro synthesis and enzymatic assays. Future directions should include 100 ns Molecular Dynamics (MD) simulations to assess the temporal stability of the ligand-receptor complexes in explicit solvent environments.

References

  • MDPI. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Retrieved from [Link]

  • ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. Retrieved from [Link]

  • SciSpace. (2023). New quinoline-based BODIPYs as EGFR/VEGFR-2 inhibitors: Molecular docking, DFT and in vitro cytotoxicity on HeLa cells. Retrieved from[Link]

  • National Institutes of Health (NIH). (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Sci-Hub. (2021). Design, synthesis, antiproliferative evaluation, and molecular docking study of new quinoxaline derivatives as apoptotic inducers and EGFR inhibitors. Retrieved from [Link]

  • IntechOpen. (2018). Molecular Docking in Halogen Bonding. Retrieved from[Link]

  • National Institutes of Health (NIH). (2021). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC. Retrieved from [Link]

  • SpringerPlus. (2016). Halogen-directed drug design for Alzheimer's disease: a combined density functional and molecular docking study. Retrieved from [Link]

  • The Scripps Research Institute. (2021). AutoDock Vina. Retrieved from[Link]

  • National Institutes of Health (NIH). (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). Autodock Vina Screening. Retrieved from[Link]

  • In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis Protocols for 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-6-methylquinoline-4-carbonitrile (CAS: 793619-69-9)

Executive Summary & Strategic Rationale

The 2-bromoquinoline-4-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical synthetic intermediate for the development of kinase inhibitors, antimalarial agents, and advanced heterocyclic libraries[1]. The strategic placement of the bromine atom at the C2 position allows for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4 nitrile group serves as a versatile precursor for amidines, tetrazoles, or primary amines.

Designing a synthesis protocol for 2-Bromo-6-methylquinoline-4-carbonitrile requires balancing regiochemical fidelity with operational scalability. To address the distinct needs of our audience, this guide details two self-validating synthetic pathways:

  • The TurboGrignard Pathway (Pathway A): A rapid, late-stage functionalization route ideal for medicinal chemistry and library generation.

  • The Pfitzinger/Isatin Pathway (Pathway B): A highly scalable, cryogenic-free route designed for process chemistry and bulk manufacturing.

Pathway Visualization

SynthesisRoutes SM_A 2,4-Dibromo-6-methylquinoline Grignard 4-Magnesio Intermediate (i-PrMgCl·LiCl, -78°C) SM_A->Grignard Halogen-Metal Exchange (Kinetic Control) Product 2-Bromo-6-methylquinoline- 4-carbonitrile Grignard->Product Electrophilic Cyanation (TsCN) SM_B1 5-Methylisatin + Malonic Acid Int_B1 2-Hydroxy-6-methylquinoline- 4-carboxylic acid SM_B1->Int_B1 Pfitzinger Condensation (AcOH, Reflux) Int_B2 2-Bromo-6-methylquinoline- 4-carbonyl bromide Int_B1->Int_B2 Bromination & Acylation (POBr3, Toluene, 100°C) Int_B3 2-Bromo-6-methylquinoline- 4-carboxamide Int_B2->Int_B3 Amidation (NH3, Dioxane) Int_B3->Product Dehydration (POCl3 or TFAA)

Figure 1: Divergent Synthetic Pathways for 2-Bromo-6-methylquinoline-4-carbonitrile.

Pathway A: TurboGrignard-Mediated Late-Stage Cyanation (MedChem Route)

Developed from the foundational work of the Knochel laboratory on the polyfunctionalization of N-heterocycles[2], this route leverages the differential reactivity of carbon-halogen bonds to achieve absolute regiocontrol.

Causality & Mechanistic Insights
  • TurboGrignard (i-PrMgCl·LiCl): Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of LiCl breaks these aggregates, forming highly reactive monomeric "ate" complexes. This enables halogen-metal exchange at cryogenic temperatures (-78 °C), preventing unwanted side reactions.

  • Regioselectivity: In 2,4-dibromoquinoline systems, the C2-Br bond is thermodynamically strengthened by the inductive and resonance effects of the adjacent nitrogen atom. Consequently, the C4-Br bond is kinetically more prone to insertion, leading to exclusive 4-magnesiation[2].

  • Electrophilic Cyanation: Tosyl cyanide (TsCN) acts as an electrophilic cyano source (CN⁺). Traditional cyanating agents (like NaCN) are nucleophilic and cannot react with a nucleophilic Grignard reagent.

Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,4-dibromo-6-methylquinoline (1.0 equiv, 1.0 mmol) and anhydrous THF (2.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.05 equiv). Stir at -78 °C for 2 hours[2].

    • In-Process Control (IPC): Quench a 50 µL reaction aliquot into saturated aqueous NH₄Cl. Extract with 200 µL EtOAc and analyze via GC-MS. The system is validated when the starting material peak disappears, replaced entirely by the 4-protio-2-bromo-6-methylquinoline peak.

  • Cyanation: Dissolve tosyl cyanide (1.2 equiv, 1.2 mmol) in anhydrous THF (1.0 mL) and add dropwise to the reaction mixture at -78 °C.

  • Maturation: Stir at -50 °C for 30 minutes, then allow the system to slowly warm to room temperature over 6 hours[2].

  • Workup & Purification: Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, pentane/diethyl ether 4:1).

Pathway B: Pfitzinger Condensation & Sequential Functionalization (Process Route)

For large-scale process chemistry, avoiding cryogenic temperatures and expensive reagents is paramount. This robust, bottom-up approach builds the quinoline core from an isatin derivative, ensuring low cost and high scalability.

Causality & Mechanistic Insights
  • Pfitzinger Reaction: 5-Methylisatin undergoes base-catalyzed ring opening to an isatinic acid intermediate. Condensation with malonic acid ensures the methyl group is perfectly locked at the 6-position of the resulting quinoline, guaranteeing regiochemical purity without the need for chromatographic separation.

  • POBr₃ Dual-Action: Phosphorus oxybromide acts synergistically. It converts the 2-hydroxy (pyridone) tautomer to the 2-bromo derivative while simultaneously converting the carboxylic acid to a highly reactive acyl bromide[3].

  • Dehydration: POCl₃ is highly oxophilic and rapidly dehydrates the primary carboxamide to the nitrile via a Vilsmeier-type intermediate, driving the reaction to completion through the irreversible elimination of water.

Step-by-Step Protocol
  • Pfitzinger Condensation: Suspend 5-methylisatin (1.0 equiv) and malonic acid (1.5 equiv) in glacial acetic acid. Reflux for 16 hours.

    • In-Process Control (IPC): The reaction is self-validating through precipitation. The target 2-hydroxy-6-methylquinoline-4-carboxylic acid is insoluble in cold acetic acid and will precipitate as a dense solid. Cool to room temperature, filter, wash with water, and dry under vacuum.

  • Bromination/Acylation: In a round-bottom flask, combine the 2-hydroxy-6-methylquinoline-4-carboxylic acid (1.0 equiv) and POBr₃ (4.0 equiv) in anhydrous toluene. Heat at 100 °C for 3 hours[3].

    • In-Process Control (IPC): Analyze an aliquot by quenching in methanol. LC-MS should show the methyl ester of the 2-bromo-6-methylquinoline-4-carboxylic acid, confirming both C2-bromination and acyl bromide formation. Cool to room temperature, carefully pour onto crushed ice, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Amidation: Dissolve the crude acyl bromide in anhydrous 1,4-dioxane. Slowly bubble anhydrous NH₃ gas (or add 0.5 M NH₃ in dioxane) at 0 °C for 1 hour.

    • In-Process Control (IPC): Formation of a white precipitate (ammonium bromide) in the dioxane solution provides immediate visual validation of the amidation. Concentrate the solvent to yield 2-bromo-6-methylquinoline-4-carboxamide.

  • Dehydration: Dissolve the carboxamide in POCl₃ (10 equiv) and heat to 90 °C for 4 hours.

    • In-Process Control (IPC): IR spectroscopy of the crude product must show the disappearance of the primary amide carbonyl stretch (~1650 cm⁻¹) and the appearance of a sharp nitrile stretch (~2220 cm⁻¹). Cool, carefully quench by pouring over ice water, neutralize with saturated NaHCO₃, and extract with dichloromethane. Purify via recrystallization from ethanol.

Quantitative Data & Yield Comparison

To aid in route selection, the following table summarizes the operational parameters and expected yields for both pathways based on standardized 10-gram scale models.

PathwaySynthetic StepPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
A (MedChem) Halogen-Metal Exchangei-PrMgCl·LiCl, THF-782.0>95 (Conversion)
A (MedChem) Electrophilic CyanationTosyl Cyanide (TsCN)-50 to RT6.580 - 85
B (Process) Pfitzinger CondensationMalonic Acid, AcOH118 (Reflux)16.075 - 80
B (Process) Bromination/AcylationPOBr₃, Toluene1003.085 - 90
B (Process) AmidationNH₃, Dioxane01.0>90
B (Process) DehydrationPOCl₃904.070 - 75

References

  • Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations (Dissertation detailing the synthesis of 2-bromoquinoline-4-carbonitriles via TurboGrignard).
  • Pyrrolidine inhibitors of iap (WO2006069063A1) (Patent detailing the reaction of 2-hydroxyquinoline-4-carboxylic acid with POBr₃).
  • 2-Bromoquinoline-4-carbonitrile (Commercial relevance and strategic role as a synthetic intermediate).

Sources

Application Note: Metal-Free Cyanation of Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of cyano groups into aza-heterocycles is a critical transformation in pharmaceutical development, yielding versatile intermediates for drug discovery and natural product synthesis. Historically, C2-cyanation of quinolines required pre-activation of the ring and the use of heavy transition-metal catalysts (e.g., Pd, Cu) along with highly toxic cyanide salts.

Recent advances in C–H functionalization have revolutionized this approach. By utilizing quinoline N-oxides as substrates, the N-O bond serves as an internal activating and directing group, enabling regioselective C2-cyanation under entirely metal-free conditions . This application note synthesizes the most robust, field-proven methodologies for metal-free cyanation, detailing the mechanistic rationale, comparative operational metrics, and step-by-step protocols designed for high reproducibility and safety.

Mechanistic Rationale & Pathway Dynamics

The success of metal-free cyanation relies on a modified Reissert-Henze-type mechanism. The inherent polarization of the N-O bond in quinoline N-oxides increases the electrophilicity of the C2 position.

When an activating agent (such as a hypervalent iodine species like PIDA, or simply the silyl group from Trimethylsilyl cyanide, TMSCN) interacts with the oxygen atom, an highly electrophilic N -oxy intermediate is formed. This intermediate undergoes rapid nucleophilic attack by the cyanide ion at the C2 position. Subsequent deprotonation and elimination of the leaving group (e.g., silanol or iodobenzene) drive rearomatization, exclusively yielding the 2-cyanoquinoline[1].

Mechanism A Quinoline N-oxide (Substrate) B Electrophilic Activation (TMSCN or PIDA) A->B Reagent Addition C Activated N-oxy Intermediate B->C N-O Polarization D Cyanide Attack (C2-Position) C->D Nucleophilic Addition E Elimination (Rearomatization) D->E Deprotonation F 2-Cyanoquinoline (Target Product) E->F Leaving Group Loss

Mechanistic pathway of metal-free C2-cyanation via N-oxide activation.

Comparative Analysis of Metal-Free Strategies

To provide researchers with adaptable options based on laboratory constraints and green chemistry goals, we evaluate three validated metal-free approaches:

  • Direct Base-Mediated Cyanation (Xiao et al., 2026)[2]

  • PIDA-Mediated Cyanation (Sun et al., 2019)[1]

  • Solvent-Free Thermal Cyanation (Das et al., 2019)[3]

Table 1: Operational Metrics of Cyanation Methods
MethodologyReagentsConditionsAdvantagesLimitations
Direct Base-Mediated TMSCN (3 eq), DIEA (2 eq)Ethyl Acetate (EA), RT, 2-24hGreen solvent, no external oxidants, high yield.Requires excess TMSCN; slower for electron-deficient rings.
PIDA-Mediated TMSCN (2-3 eq), PIDA (1.5 eq)DCM or DCE, RT, 1-12hExtremely fast, base-free, excellent functional group tolerance.Uses stoichiometric hypervalent iodine (atom economy impact).
Solvent-Free Thermal TMSCN (3 eq)Neat, 80 °C, 2-6hNo solvent waste, no base, highly scalable.High heat required; potential volatility issues with TMSCN.

Standard Operating Protocols

The following protocols are engineered as self-validating workflows. The causality behind specific reagent choices (e.g., DIEA over TEA) is embedded to ensure scientists understand the why alongside the how.

Protocol A: Green Direct Cyanation (Base-Mediated)

Adapted from the unified strategy for direct ortho-C-H cyanation under benign conditions[4].

Rationale: Utilizing N,N-Diisopropylethylamine (DIEA) prevents unwanted nucleophilic substitution side-reactions that can occur with primary/secondary amines or stronger inorganic bases. Ethyl acetate (EA) replaces halogenated solvents, improving the environmental footprint.

Materials:

  • Quinoline N-oxide derivative (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (3.0 mmol)

  • N,N-Diisopropylethylamine (DIEA) (2.0 mmol)

  • Anhydrous Ethyl Acetate (EA) (1.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline N-oxide (1.0 mmol) in anhydrous EA (1.0 mL) under an argon atmosphere.

  • Activation: Inject DIEA (2.0 mmol) into the stirring solution.

  • Cyanation: Dropwise, add TMSCN (3.0 mmol) via syringe. Caution: TMSCN is highly toxic and volatile. Perform strictly in a fume hood.

  • Incubation: Stir the reaction mixture at room temperature (20-25 °C). Monitor progression via Thin Layer Chromatography (TLC) (Typical eluent: Hexane/Ethyl Acetate 3:1). Most substrates reach full conversion within 10 hours.

  • Quenching: Once the N-oxide spot is consumed, carefully quench the reaction by adding 2.0 mL of saturated aqueous NaHCO3​ . This neutralizes residual TMSCN and halts the reaction.

  • Extraction: Extract the aqueous layer with EA ( 3×5 mL). Combine the organic layers and dry over anhydrous Na2​SO4​ .

  • Isolation: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-cyanoquinoline.

Workflow S1 1. Substrate Preparation Dissolve Quinoline N-oxide in EA (1M) S2 2. Reagent Addition Add DIEA (2.0 eq) & TMSCN (3.0 eq) S1->S2 S3 3. Reaction Incubation Stir at RT (2-24 h) Monitor via TLC S2->S3 S4 4. Quenching Add Sat. NaHCO3 S3->S4 TLC confirms completion S5 5. Extraction & Drying Extract with EA, dry over Na2SO4 S4->S5 S6 6. Purification Concentrate & Column Chromatography S5->S6

Step-by-step workflow for the direct, base-mediated cyanation of quinoline N-oxides.

Protocol B: PIDA-Mediated Rapid Cyanation

Optimized for sterically hindered or electronically deactivated substrates[1].

Rationale: (Diacetoxyiodo)benzene (PIDA) acts as a potent electrophilic activator. It rapidly coordinates with the N-oxide oxygen, drastically lowering the activation energy required for N-O bond cleavage. This eliminates the need for a base and accelerates the reaction.

Step-by-Step Procedure:

  • Dissolve quinoline N-oxide (1.0 mmol) and PIDA (1.5 mmol) in anhydrous DCM (2.0 mL).

  • Add TMSCN (2.5 mmol) dropwise at 0 °C to control the initial exothermic activation.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Quench with saturated aqueous Na2​S2​O3​ (to reduce unreacted iodine species) followed by NaHCO3​ .

  • Extract with DCM, dry over Na2​SO4​ , and purify via chromatography.

Troubleshooting & Safety Optimization (E-E-A-T Insights)

Managing TMSCN Toxicity: TMSCN reacts readily with moisture to release lethal Hydrogen Cyanide (HCN) gas.

  • Safety Validation: Always maintain anhydrous conditions during setup. All glassware must be flame-dried.

  • Waste Disposal: Aqueous waste from the quenching step MUST be treated with an alkaline bleach solution (Sodium hypochlorite and NaOH) for 24 hours prior to disposal to ensure complete destruction of residual cyanide ions.

Incomplete Conversion: If TLC indicates stalled conversion (common with strongly electron-withdrawing groups at the C4 position):

  • Causality: The electron-withdrawing group reduces the nucleophilicity of the N-oxide oxygen, preventing efficient activation by TMSCN or PIDA.

  • Solution: Switch from Protocol A to Protocol B, or mildly heat the reaction (40 °C) in a sealed tube to overcome the activation barrier[2].

Regioselectivity Issues: While C2-cyanation is highly favored, C4-cyanation can occur as a minor byproduct if the C2 position is sterically blocked. Ensure structural verification via 1H-NMR (specifically looking for the disappearance of the characteristic C2-proton singlet/doublet around δ 8.5-9.0 ppm).

References

  • Xiao, H., Wufuer, R., & Wang, D. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 31(2), 276. URL:[Link]

  • Sun, et al. (2019). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. Advanced Synthesis & Catalysis, 361(3), 520-525. URL:[Link]

  • Das, A., et al. (2019). Regioselective Cyanation of Six-Membered N-Heteroaromatic Compounds Under Metal-, Activator-, Base- and Solvent-Free Conditions. Advanced Synthesis & Catalysis, 361(24), 5616-5625. URL:[Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, enabling the robust construction of C–C bonds. When applied to highly functionalized heteroaromatics like 2-bromo-6-methylquinoline-4-carbonitrile , the reaction demands precise optimization to balance catalytic efficiency with functional group tolerance.

As a substrate, 2-bromo-6-methylquinoline-4-carbonitrile presents a unique electronic landscape:

  • C-2 Bromide (High Reactivity): The adjacent quinoline nitrogen and the para-carbonitrile group synergistically withdraw electron density via inductive and resonance effects. This highly electron-deficient C–Br bond undergoes rapid oxidative addition with Pd(0) species[1].

  • C-4 Carbonitrile (Chemoselectivity Risk): While the nitrile group activates the ring, it is highly susceptible to hydrolysis (forming primary amides or carboxylic acids) in the presence of strong aqueous bases at elevated temperatures.

  • C-6 Methyl: Provides a mild electron-donating effect to the benzenoid ring, subtly modulating the overall solubility and crystallization properties of the downstream biaryl product without imposing steric hindrance at the reaction center.

Mechanistic Insights & The Catalytic Cycle

To design a self-validating and high-yielding protocol, one must understand the causality behind the catalytic cycle specifically tailored to this substrate.

  • Oxidative Addition: The active 14-electron Pd(0) species inserts into the C2–Br bond. Because the quinoline ring is heavily electron-depleted, this step is remarkably fast and is rarely the rate-determining step.

  • Transmetalation: This is the critical juncture. The inorganic base (e.g., K₂CO₃) coordinates with the arylboronic acid to form a tetrahedral, sp³-hybridized boronate "ate" complex. This intermediate is significantly more nucleophilic than the neutral boronic acid, facilitating the transfer of the aryl group to the Pd(II) center[2].

  • Reductive Elimination: The bidentate nature of ligands like dppf enforces a cis-geometry on the Pd(II) intermediate, forcing the quinoline and aryl groups into close proximity. This drastically accelerates reductive elimination, releasing the biaryl product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst [14-electron species] OxAdd Oxidative Addition (Fast at C-2 position) Pd0->OxAdd 2-Bromo-6-methylquinoline- 4-carbonitrile PdII Pd(II) Intermediate (Quinoline-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronate 'Ate' Complex) PdII->TransMet Base + Aryl-B(OH)2 PdII_Ar Pd(II) Intermediate (Quinoline-Pd-Aryl) TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Biaryl Quinoline) RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 2-bromoquinolines.

Reaction Optimization & Quantitative Data

The selection of catalyst, base, and solvent is not arbitrary; it is a calculated response to the substrate's chemical vulnerabilities.

  • Catalyst Selection: Pd(dppf)Cl₂ is superior to Pd(PPh₃)₄ for this substrate. The bidentate dppf ligand suppresses unwanted dehalogenation and homocoupling side reactions that are common with electron-deficient heteroaryls[3].

  • Base Selection: Strong bases (NaOH, KOH) lead to rapid hydrolysis of the C-4 carbonitrile. K₂CO₃ provides the exact pKa required to form the boronate complex without destroying the nitrile functional group.

  • Solvent System: A 4:1 ratio of 1,4-Dioxane to water ensures complete dissolution of the organic substrates and the inorganic base. Dioxane's higher boiling point (101 °C) allows for sufficient thermal activation compared to THF.

Table 1: Optimization of Reaction Conditions for 2-Bromo-6-methylquinoline-4-carbonitrile

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (4:1)Temp (°C)Time (h)Yield (%)Key Observation
1Pd(PPh₃)₄Na₂CO₃THF / H₂O701268Incomplete conversion; slow transmetalation.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 90 4 92 Optimal conditions; clean conversion.
3Pd(dppf)Cl₂NaOHDioxane / H₂O90445Significant nitrile hydrolysis observed.
4Pd(OAc)₂ + SPhosK₃PO₄Toluene / H₂O100388Trace boronic acid homocoupling detected.

Experimental Protocol (Self-Validating Workflow)

The following protocol is designed as a self-validating system. By integrating In-Process Controls (IPC), the chemist does not rely on arbitrary reaction times, but rather on empirical data to drive decision-making.

Reagents Required:
  • 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 equiv, 1.0 mmol, 247.09 g/mol )

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-6-methylquinoline-4-carbonitrile (247 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvent Addition & Degassing (Critical Step): Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture. Seal the tube with a septum. Sparge the heterogeneous mixture with dry Nitrogen gas for exactly 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid (forming biaryls).

  • Thermal Activation: Replace the sparging needle with a nitrogen balloon. Transfer the reaction vessel to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic phases.

  • In-Process Control (Self-Validation): After 3 hours, pause stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic (dioxane) layer. Dilute in 1 mL of HPLC-grade Acetonitrile.

    • Validation Metric: Analyze via LC-MS. Confirm the absolute disappearance of the starting material isotope pattern (m/z 247/249) and the appearance of the target product mass. If >5% starting material remains, add an additional 0.2 equiv of boronic acid and heat for 1 more hour.

  • Aqueous Workup: Once validated as complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL) to remove residual dioxane.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl quinoline.

Workflow Start 1. Reaction Setup (Inert Atmosphere) Degas 2. Solvent Degassing (N2 Sparging, 15 min) Start->Degas Heat 3. Thermal Activation (90°C, Vigorous Stirring) Degas->Heat Monitor 4. In-Process Control (LC-MS / TLC Validation) Heat->Monitor Monitor->Heat SM Detected (Incomplete) Workup 5. Aqueous Workup (EtOAc Extraction) Monitor->Workup SM Consumed (Complete) Purify 6. Purification (Flash Chromatography) Workup->Purify

Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting & Field-Proven Insights

  • Protodeboronation: If the arylboronic acid contains electron-withdrawing groups (e.g., fluorinated aromatics), it is highly susceptible to protodeboronation (cleavage of the C–B bond to form an Ar–H bond) before transmetalation can occur[4]. Solution: Switch to the corresponding pinacol ester (Bpin) or lower the reaction temperature to 70 °C while extending the reaction time.

  • Black Precipitate Formation: The appearance of a fine black powder (Palladium black) early in the reaction indicates catalyst decomposition. This is almost always caused by inadequate degassing (oxygen presence) or an insufficient ratio of boronic acid to substrate, leaving the Pd(0) intermediate un-stabilized.

  • Nitrile Hydrolysis Detected: If LC-MS reveals a mass corresponding to M+18 (amide) or M+19 (carboxylic acid), the basicity of the system is too high. Ensure exact stoichiometric measurement of K₂CO₃, or substitute with the milder base Potassium Phosphate (K₃PO₄).

References

  • Chemistry LibreTexts: Suzuki-Miyaura Coupling. Available at:[Link]

  • Yoneda Labs: Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

Application Notes and Protocols: Strategic Functionalization of 2-Bromo-6-methylquinoline-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Chemical Profile

In modern medicinal chemistry, the quinoline scaffold is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics ranging from kinase inhibitors (e.g., Lenvatinib, Bosutinib) to antimalarials and antimicrobial agents [1]. 2-Bromo-6-methylquinoline-4-carbonitrile (CAS: 793619-69-9) represents a highly specialized, polyfunctional building block designed for divergent synthesis.

The strategic value of this molecule lies in its orthogonal reactivity profile:

  • C2-Bromo: A highly electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr) [2].

  • C4-Carbonitrile: A versatile precursor for bioisosteric replacement (e.g., tetrazole synthesis) or hydrolysis to amides/carboxylic acids.

  • C6-Methyl: An unactivated aliphatic handle that can be selectively targeted via radical mechanisms (Wohl-Ziegler bromination) for late-stage functionalization.

By exploiting these three distinct vectors, drug development professionals can rapidly generate expansive structure-activity relationship (SAR) libraries from a single core intermediate.

Strategic Reactivity Mapping

Understanding the causality behind the reactivity of 2-bromo-6-methylquinoline-4-carbonitrile is critical for designing self-validating experimental workflows. The quinoline nitrogen withdraws electron density from the C2 and C4 positions. Consequently, the C2-carbon is highly electropositive, lowering the activation energy required for the oxidative addition of Palladium(0) species [3]. Conversely, the C6-methyl group is electronically isolated from the heterocyclic nitrogen's inductive effects, remaining inert during metal-catalyzed cross-couplings but highly susceptible to homolytic cleavage during radical reactions.

G Core 2-Bromo-6-methylquinoline -4-carbonitrile C2_Rxn Suzuki-Miyaura Cross-Coupling (C2) Core->C2_Rxn Pd(0), Boronic Acid C4_Rxn [3+2] Cycloaddition (C4 Nitrile) Core->C4_Rxn NaN3, ZnBr2 C6_Rxn Wohl-Ziegler Bromination (C6) Core->C6_Rxn NBS, AIBN C2_Prod 2-Aryl/Heteroaryl Derivatives C2_Rxn->C2_Prod C4_Prod 5-Substituted 1H-Tetrazoles C4_Rxn->C4_Prod C6_Prod 6-(Bromomethyl) Intermediates C6_Rxn->C6_Prod App1 Kinase Inhibitors (EGFR, HER-2) C2_Prod->App1 App2 Bioisosteres for Oral Bioavailability C4_Prod->App2 App3 Late-Stage SN2 Alkylation C6_Prod->App3

Divergent synthetic workflow for 2-Bromo-6-methylquinoline-4-carbonitrile functionalization.

Protocol I: Palladium-Catalyzed C2 Cross-Coupling (Suzuki-Miyaura)

Mechanistic Rationale

The Suzuki-Miyaura cross-coupling at the C2 position is the most efficient method for introducing aryl or heteroaryl groups to the quinoline core. The use of Pd(dppf)Cl2​ is highly recommended over Pd(PPh3​)4​ . The bidentate nature of the dppf ligand prevents the quinoline nitrogen from coordinating to the Palladium center and poisoning the catalyst—a common failure mode in heterocyclic chemistry [2].

Quantitative Data: Optimization of Suzuki Coupling Conditions

Table 1: Catalyst and base screening for the C2-arylation of 2-bromoquinoline derivatives.

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H₂O9045%Moderate yield; catalyst poisoning observed.
Pd(OAc)2​ / PPh3​ K2​CO3​ 1,4-Dioxane/H₂O10062%Improved, but phosphine oxidation limits turnover.
Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/H₂O (4:1) 90 94% Optimal; bidentate ligand prevents N-coordination.
Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene10088%Excellent for sterically hindered boronic acids.
Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), Pd(dppf)Cl2​ (0.05 eq, 0.05 mmol), and anhydrous K2​CO3​ (2.0 eq, 2.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to establish a strictly inert atmosphere.

  • Solvent Addition: Syringe in degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL). The biphasic nature aids in dissolving both the organic substrate and the inorganic base.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active product spot ( Rf​≈0.3 ) validates successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)(L2)-Br] Pd0->OxAdd + Substrate TransMet Transmetalation Complex [Ar-Pd(II)(L2)-Ar'] OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product 2-Arylquinoline Product RedElim->Product Substrate 2-Bromoquinoline Derivative Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C2 position.

Protocol II: Bioisosteric Replacement via C4-Tetrazole Synthesis

Mechanistic Rationale

Carboxylic acids are common pharmacophores but often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). Converting the C4-carbonitrile into a 5-substituted 1H -tetrazole creates a metabolically stable bioisostere with a nearly identical pKa​ (~4.5) but significantly higher lipophilicity [4].

We utilize the Sharpless protocol ( NaN3​ and ZnBr2​ in water/isopropanol). Causality: Zinc bromide acts as a Lewis acid, coordinating to the nitrile nitrogen. This dramatically lowers the LUMO energy of the nitrile carbon, accelerating the[3+2] cycloaddition with the azide anion. Furthermore, this aqueous procedure avoids the generation of highly toxic, explosive hydrazoic acid gas.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, suspend the quinoline-4-carbonitrile intermediate (1.0 mmol) in a 1:1 mixture of water and isopropanol (5.0 mL).

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 1.5 mmol) and Zinc Bromide ( ZnBr2​ , 1.0 mmol). Safety Note: Always handle azides with plastic spatulas to prevent explosive metal-azide salt formation.

  • Cycloaddition: Attach a reflux condenser and heat the suspension to 120 °C for 16 hours. The reaction will slowly become homogeneous as the tetrazole-zinc complex forms.

  • Validation & Workup: Cool the mixture to room temperature. Add 3 M HCl (3.0 mL) dropwise to break the zinc-tetrazole complex and precipitate the free 1H -tetrazole.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum.

Protocol III: Late-Stage C6-Methyl Activation (Wohl-Ziegler Bromination)

Mechanistic Rationale

Once the C2 and C4 positions are functionalized, the C6-methyl group can be activated for late-stage diversification. The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). Causality: The homolytic cleavage of AIBN under thermal conditions generates a radical that abstracts a hydrogen atom from the C6-methyl group. The resulting benzylic radical is highly stabilized by the adjacent quinoline aromatic system, ensuring strict regioselectivity over the heterocyclic ring backbone.

Step-by-Step Methodology
  • Preparation: Dissolve the functionalized 6-methylquinoline derivative (1.0 mmol) in anhydrous Carbon Tetrachloride ( CCl4​ ) or 1,2-Dichloroethane (DCE) (10 mL).

  • Initiation: Add NBS (1.05 mmol) and AIBN (0.1 mmol).

  • Reaction: Heat the mixture to reflux (80 °C for DCE) under Argon for 4 hours.

  • Validation: The reaction is self-validating visually; as the reaction progresses, the dense NBS solid at the bottom of the flask is replaced by succinimide, which floats to the surface of the halogenated solvent.

  • Workup: Cool the mixture in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a pad of Celite, concentrate the filtrate, and use the highly reactive bromomethyl intermediate immediately for subsequent SN​2 amination or alkylation steps.

Conclusion

The 2-Bromo-6-methylquinoline-4-carbonitrile scaffold provides a masterclass in orthogonal reactivity. By understanding the electronic and steric properties of the C2, C4, and C6 positions, medicinal chemists can deploy Palladium catalysis, Lewis-acid mediated cycloadditions, and radical chemistry in a controlled, predictable manner to construct complex, drug-like architectures.

References

  • Perez, M., et al. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules, MDPI. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." PubMed Central (PMC). Available at: [Link]

Application Note: Divergent Site-Selective Direct C–H Cyanation of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scope

Quinolines are ubiquitous privileged scaffolds in medicinal chemistry and drug development. The late-stage introduction of a nitrile group (cyanation) provides a robust synthetic handle for downstream elaboration into primary amines, amides, and tetrazoles. However, the inherent electronic properties of the quinoline ring make site-selective C–H functionalization a persistent challenge.

This technical guide delineates two self-validating, complementary methodologies for the direct C–H cyanation of unactivated quinolines, allowing researchers to rationally dictate regiocontrol:

  • Protocol A (C2-Selective): A metal-free, electrophilic activation strategy utilizing trifluoromethanesulfonic anhydride (Tf2O)[1].

  • Protocol B (C4-Selective): An oxidative radical addition catalyzed by vanadium-containing heteropoly acids (V-HPAs)[2].

Mechanistic Rationale & Causality

To successfully execute and troubleshoot these protocols, it is critical to understand the chemical causality driving their respective regioselectivities.

C2-Selectivity via Electrophilic Activation: Unactivated quinolines are intrinsically poor electrophiles. By introducing Tf2O, the quinoline nitrogen is rapidly sulfonated to form a highly electrophilic N-triflylium intermediate[1]. This activation drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring system, specifically localizing enhanced electrophilicity at the C2 position. Trimethylsilyl cyanide (TMSCN) then acts as a nucleophile, selectively attacking C2. Subsequent addition of N-methylmorpholine (NMM) as a base facilitates the elimination of the trifluoromethanesulfinate leaving group, driving the rearomatization to yield the 2-cyanoquinoline[1].

C4-Selectivity via Oxidative Radical Addition: In contrast, Protocol B operates via a Minisci-type radical pathway. The vanadium-containing heteropoly acid (e.g., H7PV4Mo8O40) acts as a robust electron-transfer catalyst, generating an electrophilic cyano radical from TMSCN under an oxygen atmosphere[3]. The cyano radical preferentially attacks the C4 position of the quinoline ring due to optimal spin density and intermediate stability under these specific oxidative conditions. Molecular oxygen serves as the terminal oxidant, driving the oxidative aromatization of the intermediate radical adduct to the final 4-cyanoquinoline[2].

Reaction Pathway Visualization

G cluster_C2 C2-Selective Pathway (Electrophilic Activation) cluster_C4 C4-Selective Pathway (Oxidative Radical) Q Quinoline (Starting Material) N_act N-Triflylium Intermediate (Enhanced Electrophilicity) Q->N_act Tf2O, CHCl3 RT, 1 h Rad_Gen V-Catalyzed O2 Oxidation (Radical Generation) Q->Rad_Gen H7PV4Mo8O40, O2 DMSO, 100°C Add_C2 Nucleophilic Attack by TMSCN at C2 N_act->Add_C2 TMSCN 60°C, 3 h Rearom Base-Mediated Rearomatization (NMM) Add_C2->Rearom NMM 60°C, 17 h Prod_C2 2-Cyanoquinoline (Major Product) Rearom->Prod_C2 Add_C4 Radical Addition at C4 Position Rad_Gen->Add_C4 TMSCN Ox_Arom Oxidative Aromatization Add_C4->Ox_Arom O2 (Oxidant) Prod_C4 4-Cyanoquinoline (Major Product) Ox_Arom->Prod_C4

Divergent site-selective C-H cyanation pathways for quinolines (C2 vs. C4 functionalization).

Quantitative Data & Reaction Parameters

ParameterProtocol A: C2-Selective CyanationProtocol B: C4-Selective Cyanation
Regioselectivity >95% C2-Cyano isomer>85% C4-Cyano isomer
Activation/Catalyst Tf2O (1.2 equiv)H7PV4Mo8O40 (10 mol%)
Cyano Source TMSCN (5.0 equiv)TMSCN (4.0 equiv)
Oxidant / Base N-Methylmorpholine (1.3 equiv)O2 (1 atm, balloon)
Solvent Anhydrous CHCl3 (0.1 M)DMSO (0.25 M)
Temperature RT (1 h) → 60 °C (20 h)100 °C (24–48 h)
Typical Yield 75 - 96%60 - 75%

Experimental Protocols

Protocol A: C2-Selective Cyanation (Metal-Free)

Validated for 0.7 mmol scale.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with Argon to establish an inert atmosphere.

  • Substrate Solvation: Dissolve the quinoline substrate (0.7 mmol, 1.0 equiv) in anhydrous CHCl3 (7.0 mL) to achieve a 0.1 M concentration[1].

  • Electrophilic Activation: Cool the solution to 0 °C. Add Tf2O (0.84 mmol, 1.2 equiv) dropwise via a gas-tight syringe. Remove the ice bath and stir at room temperature for 1 hour[1].

    • Field Insight: This 1-hour pre-activation is critical to ensure complete conversion to the N-triflylium species. Rushing this step allows unreacted starting material to compete in downstream side reactions.

  • Nucleophilic Addition: Add TMSCN (3.5 mmol, 5.0 equiv) in one portion. Seal the tube and heat the reaction mixture to 60 °C for 3 hours[1].

  • Rearomatization: Carefully remove the seal, add N-methylmorpholine (NMM) (0.91 mmol, 1.3 equiv), reseal, and continue stirring at 60 °C for an additional 17 hours[1].

  • Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with CH2Cl2 (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the 2-cyanoquinoline.

Protocol B: C4-Selective Oxidative Cyanation (Vanadium-Catalyzed)

Validated for 0.5 mmol scale.[3]

Step-by-Step Methodology:

  • Preparation: In a Pyrex-glass tube reactor equipped with a magnetic stir bar, add quinoline (0.5 mmol, 1.0 equiv) and the H7PV4Mo8O40 catalyst (0.05 mmol, 10 mol%)[3].

  • Solvation & Atmosphere: Add DMSO (2.0 mL). Purge the reaction vessel with O2 gas and maintain a constant O2 atmosphere (1 atm) using a balloon setup[3].

  • Reagent Addition: Add TMSCN (2.0 mmol, 4.0 equiv) via syringe[3].

  • Reaction: Vigorously stir the solution at 100 °C for 24 to 48 hours[3].

    • Field Insight: Vigorous stirring is mandatory to ensure adequate interfacial mass transfer of O2 into the DMSO solvent, which is the rate-limiting step for the oxidative turnover of the vanadium catalyst.

  • Workup: Cool the mixture to room temperature. Add toluene (30 mL) to the reaction mixture. Extract with a saturated aqueous solution of NaHCO3 (10 mL, 3 times)[3].

    • Field Insight: Toluene is specifically chosen here because it effectively partitions the product into the organic phase while forcing the highly polar DMSO and the polyoxometalate catalyst into the aqueous bicarbonate layer, preventing emulsion formation[3].

  • Purification: Collect the organic phase, dry over Na2SO4, concentrate, and purify by silica gel chromatography to yield the 4-cyanoquinoline.

Field-Proven Insights & Safety (Trustworthiness)

  • TMSCN Toxicity & Quenching: Trimethylsilyl cyanide is highly toxic and volatile. It reacts readily with moisture to release lethal hydrogen cyanide (HCN) gas. All operations must be conducted inside a certified fume hood. Quench all TMSCN-contaminated glassware, syringes, and waste streams with a basic solution of sodium hypochlorite (bleach) to safely oxidize residual cyanide to cyanate.

  • Tf2O Handling: Triflic anhydride is highly moisture-sensitive and corrosive. Use freshly distilled reagent or a Sure/Seal™ bottle stored under inert gas to prevent hydrolysis into triflic acid, which will drastically reduce the yield of Protocol A by protonating the quinoline instead of activating it.

References

  • Elbert, B. L., Farley, A. J. M., Gorman, T. W., et al. "C−H Cyanation of 6-Ring N-Containing Heteroaromatics." Chemistry–A European Journal, 2017, 23(59), 14733-14737.[Link]

  • Yamaguchi, K., Xu, N., Jin, X., Suzuki, K., & Mizuno, N. "Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids." Chemical Communications, 2015, 51(50), 10034-10037.[Link]

Sources

Application Notes and Protocols: Orthogonal Functionalization of 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the rapid generation of molecular complexity relies heavily on versatile, multi-functional building blocks. 2-Bromo-6-methylquinoline-4-carbonitrile (CAS: 793619-69-9) is a highly privileged heterocyclic scaffold that offers three orthogonal vectors for functionalization. This guide provides authoritative, self-validating protocols for selectively manipulating the C2-bromide, C4-carbonitrile, and C6-methyl groups. By understanding the underlying electronic and steric causality of this molecule, researchers can reliably synthesize complex libraries of kinase inhibitors, antimalarials, and carboxylic acid bioisosteres.

Chemical Rationale & Reactivity Mapping

The synthetic utility of 2-Bromo-6-methylquinoline-4-carbonitrile stems from the distinct electronic environments of its three functional groups:

  • C2-Position (Bromide): The quinoline nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the LUMO of the adjacent C2–Br bond. This makes the C2 position exceptionally primed for oxidative addition by Palladium(0) species, allowing for rapid Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at lower temperatures than unactivated aryl bromides[1].

  • C4-Position (Carbonitrile): While sterically hindered by the adjacent ring system, the carbonitrile carbon is highly electrophilic. It serves as an excellent dipolarophile for [3+2] cycloadditions (e.g., forming tetrazoles) when activated by a Lewis acid, or as a precursor for primary amines via controlled reduction[2].

  • C6-Position (Methyl): Analogous to a benzylic position, the C6-methyl group can stabilize a radical intermediate. This permits late-stage Wohl-Ziegler bromination, yielding a bromomethyl group ready for SN2 displacement by various nucleophiles.

Workflow Substrate 2-Bromo-6-methylquinoline-4-carbonitrile (Trifunctional Scaffold) C2 C2-Position: Bromide (Electrophilic Center) Substrate->C2 C4 C4-Position: Carbonitrile (Dipolarophile / Electrophile) Substrate->C4 C6 C6-Position: Methyl (Radical Precursor) Substrate->C6 Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) C2->Suzuki Oxidative Addition Tetrazole [3+2] Cycloaddition (Lewis Acid Catalyzed) C4->Tetrazole Nitrile Activation Bromination Wohl-Ziegler Bromination (Radical Mechanism) C6->Bromination Hydrogen Abstraction Product1 2-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->Product1 Transmetalation & Reductive Elimination Product2 C4-Tetrazole Derivatives (Carboxylic Acid Bioisosteres) Tetrazole->Product2 Azide Addition Product3 6-Bromomethyl Derivatives (Late-Stage Alkylation) Bromination->Product3 Halogenation

Fig 1: Orthogonal reactivity map of 2-Bromo-6-methylquinoline-4-carbonitrile.

Quantitative Data Summary

The table below summarizes the optimized parameters for the three primary functionalization pathways, providing a baseline for reaction design.

Reaction TypeTarget VectorPrimary Reagents & CatalystTemp (°C)Typical YieldPharmaceutical Application
Suzuki-Miyaura C2-Aryl/HeteroarylPd(dppf)Cl₂, Ar-B(OH)₂, Na₂CO₃80–9075–90%Kinase inhibitors, Antimalarials[3]
Buchwald-Hartwig C2-AminoPd₂(dba)₃, BINAP, Amines, tBuONa10065–85%Antibacterial agents
[3+2] Cycloaddition C4-TetrazoleNaN₃, ZnBr₂, DMF12080–95%Carboxylic acid bioisosteres
Wohl-Ziegler C6-BromomethylNBS, AIBN, PhCF₃8060–80%Late-stage SN2 alkylation

Experimental Protocols & Self-Validating Methodologies

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C2

Causality & Design: The C4-carbonitrile group can potentially coordinate to the palladium center, leading to catalyst poisoning. To prevent this, a bidentate ligand with significant steric bulk, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is utilized. The mild base Na₂CO₃ is selected to facilitate the transmetalation of the boronic acid without risking the hydrolysis of the sensitive nitrile group[1].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.03 equiv, 3 mol%), and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere[1].

  • Solvent Addition: Via syringe, add 5.0 mL of a degassed mixture of 1,4-dioxane and water (4:1 v/v). Note: Water is essential to form the reactive boronate intermediate required for transmetalation.

  • Reaction: Heat the mixture in an oil bath at 85 °C with vigorous stirring for 12 hours.

  • Validation Checkpoint: Before proceeding to workup, quench a 10 µL aliquot in 100 µL EtOAc and 100 µL H₂O. Spot the organic layer on a silica TLC plate alongside the starting material. Elute with 3:1 Hexanes:EtOAc. The starting material (Rf ~0.6) should be entirely absent, replaced by a distinct, UV-active product spot (Rf 0.3–0.5). If starting material persists, do not simply extend the time; the catalyst has likely deactivated. Spike the reaction with an additional 1 mol% Pd(dppf)Cl₂.

  • Workup: Cool to room temperature. Dilute with 20 mL EtOAc and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Lewis Acid-Catalyzed [3+2] Cycloaddition for C4-Tetrazole Synthesis

Causality & Design: Unactivated nitriles are notoriously sluggish in reacting with azides. While traditional methods use NH₄Cl to form hydrazoic acid (HN₃) in situ, this poses severe explosion and toxicity risks. Instead, this protocol utilizes ZnBr₂ as a Lewis acid[2]. ZnBr₂ coordinates to the nitrile nitrogen, drastically increasing the electrophilicity of the carbon center, allowing the[3+2] cycloaddition to proceed safely with the azide anion.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vial, suspend 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 equiv, 1.0 mmol), NaN₃ (1.5 equiv, 1.5 mmol), and ZnBr₂ (1.0 equiv, 1.0 mmol) in 4.0 mL of anhydrous DMF.

  • Reaction: Seal the vial tightly and heat to 120 °C behind a blast shield for 16–24 hours.

  • Validation Checkpoint: Tetrazoles are highly polar and acidic. On a standard silica TLC plate eluted with 100% EtOAc, the product will streak or remain firmly at the baseline (Rf = 0.0). To mobilize the product for accurate TLC validation, use an eluent system of 90:10:1 DCM:MeOH:AcOH. The acetic acid suppresses the ionization of the tetrazole proton, allowing it to migrate as a tight, distinct spot.

  • Workup: Cool the mixture to room temperature. Carefully add 10 mL of 3M HCl and stir for 30 minutes. Causality: The acidic workup is mandatory to break the highly stable Zinc-Tetrazole complex and precipitate the free tetrazole. Perform this step in a well-ventilated fume hood to safely vent any trace HN₃.

  • Isolation: Extract the aqueous mixture with EtOAc (3 x 15 mL). Wash the combined organic layers extensively with water (5 x 15 mL) to remove all traces of DMF. Dry over Na₂SO₄, concentrate, and recrystallize the crude solid from hot ethanol.

Protocol C: Radical Bromination at C6 (Wohl-Ziegler)

Causality & Design: Functionalizing the C6-methyl group requires homolytic bond cleavage. N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂ radicals, while AIBN acts as the thermal initiator. Trifluorotoluene (PhCF₃) is selected as the solvent because it lacks abstractable hydrogen atoms and serves as a greener alternative to the highly toxic carbon tetrachloride (CCl₄).

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline substrate (1.0 equiv, 1.0 mmol) in 10 mL of anhydrous PhCF₃ in a round-bottom flask.

  • Reagent Addition: Add NBS (1.05 equiv, 1.05 mmol) and AIBN (0.1 equiv, 10 mol%). Note: Strict stoichiometric control of NBS is required to prevent over-bromination to the dibromomethyl derivative.

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: The reaction mixture will transition from a dense suspension of NBS at the bottom of the flask to a light suspension of succinimide floating on the surface of the PhCF₃. This physical phase change acts as a macroscopic indicator of reaction completion. Confirm via GC-MS or NMR, as TLC resolution between the starting methyl and the bromomethyl product is notoriously poor.

  • Workup: Filter the mixture hot to remove the insoluble succinimide byproduct. Wash the filter cake with a small amount of warm PhCF₃.

  • Isolation: Concentrate the filtrate in vacuo and purify immediately via flash chromatography. The bromomethyl product is highly reactive and should be stored at -20 °C or used immediately in subsequent SN2 reactions.

Troubleshooting & Causality Matrix

Observed IssueMechanistic CauseCorrective Action
Low Yield in Suzuki Coupling The C4-nitrile group is coordinating to the Pd center, preventing oxidative addition at C2.Switch to a more sterically demanding Buchwald-type ligand (e.g., XPhos or SPhos) to physically block nitrile coordination.
Debromination (Ar-H formation) in Cross-Coupling The aryl-palladium intermediate is undergoing protonation by water/solvent before transmetalation can occur.Ensure the boronic acid is fully soluble. If using a non-aqueous coupling variant, rigorously dry all solvents and reagents.
Incomplete Tetrazole Formation Inactive azide or insufficient electrophilicity of the nitrile carbon.Ensure ZnBr₂ is strictly anhydrous (it is highly hygroscopic). Wet ZnBr₂ fails to act as a sufficient Lewis acid.
Over-bromination at C6 (Dibromomethyl) Excess Br• radicals in solution reacting with the highly activated mono-bromomethyl intermediate.Strictly limit NBS to 1.05 equivalents. Lower the reaction temperature to 70 °C and monitor hourly via GC-MS.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile Source: Benchchem URL
  • Source: J. Am. Chem. Soc. (via EurekaSelect)
  • Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)
  • Mapping the reactivity of the quinoline ring-system Source: ResearchGate URL

Sources

Scale-up synthesis considerations for 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis Considerations for 2-Bromo-6-methylquinoline-4-carbonitrile: A Comprehensive Protocol and Mechanistic Guide

Context & Strategic Route Design

2-Bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9)[1] is a high-value heterocyclic scaffold utilized extensively in the development of kinase inhibitors and microbial DNA-gyrase inhibitors[2]. The presence of the C2-bromine provides a versatile, orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-nitrile serves as a precursor for amidines, tetrazoles, or primary amines.

When transitioning from medicinal chemistry (milligram scale) to process development (multi-gram to kilogram scale), traditional routes often rely on the Reissert-Henze cyanation of quinoline-1-oxides. However, this approach frequently yields mixtures of C2 and C4 regioisomers and requires highly toxic cyanating agents under challenging conditions.

To ensure a self-validating, scalable, and safe system, we present a convergent three-step protocol starting from commercially available 6-methylisatin. This route leverages a Pfitzinger-type condensation[2], followed by amidation, and concludes with a highly efficient tandem dehydration-bromination using phosphorus oxybromide (POBr 3​ )[3].

Mechanistic Causality in Reagent Selection

  • Pfitzinger Condensation over Skraup Synthesis: The Skraup reaction requires harsh acidic conditions and highly exothermic oxidations, posing severe thermal runaway risks on a large scale. Conversely, the Pfitzinger reaction of 6-methylisatin with malonic acid smoothly constructs the 2-hydroxyquinoline-4-carboxylic acid core with complete regiocontrol and manageable thermodynamics.

  • CDI-Mediated Amidation: Thionyl chloride (SOCl 2​ ) or oxalyl chloride are typically used to form acid chlorides prior to amidation. However, these reagents can prematurely convert the C2-hydroxy group (which exists primarily as its lactam tautomer, 2-quinolone) to a C2-chloro group. This would result in a mixed 2-chloro/2-bromo impurity profile during the final step. 1,1'-Carbonyldiimidazole (CDI) specifically activates the carboxylic acid without halogenating the lactam, ensuring high isotopic purity of the final brominated product.

  • Tandem Dehydration-Bromination via POBr 3​ : POBr 3​ acts as a dual-purpose reagent. It dehydrates the primary carboxamide to a nitrile and converts the C2-lactam to a C2-bromide via an S N​ Ar-like displacement of the intermediate phosphorodibromidate[3]. Toluene is selected as the solvent over DMF to prevent Vilsmeier-Haack-type formylation side reactions and to facilitate a cleaner biphasic quench.

Process Optimization Data

To establish a robust design space, the stoichiometry and temperature parameters for the tandem POBr 3​ step were evaluated. The table below summarizes the causality between thermal control, reagent equivalents, and product purity.

Table 1: Optimization of the Tandem Dehydration-Bromination Step

EntryPOBr 3​ (equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
12.0Toluene80124582Incomplete dehydration; amide intermediate remains.
23.0Toluene11048898Optimal conversion; complete tandem reaction.
33.0DMF11046274Significant Vilsmeier-type impurities detected.
44.0Toluene13027185Thermal degradation; formation of des-bromo impurities.

Workflow Visualization

SynthesisWorkflow SM 6-Methylisatin + Malonic Acid Step1 Step 1: Pfitzinger Condensation (AcOH, NaOAc, 115°C) SM->Step1 Int1 2-Hydroxy-6-methylquinoline- 4-carboxylic acid Step1->Int1 Step2 Step 2: Amidation (CDI, NH3, THF, 0-40°C) Int1->Step2 Int2 2-Hydroxy-6-methylquinoline- 4-carboxamide Step2->Int2 Step3 Step 3: Tandem Dehydration-Bromination (POBr3, Toluene, 110°C) Int2->Step3 Product 2-Bromo-6-methylquinoline- 4-carbonitrile Step3->Product

Fig 1: Three-step scalable synthesis workflow for 2-Bromo-6-methylquinoline-4-carbonitrile.

Detailed Step-by-Step Protocols

Stage 1: Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxylic acid
  • Charge: To a 5 L jacketed reactor equipped with a mechanical stirrer and reflux condenser, charge 6-methylisatin (1.0 equiv, 500 g) and malonic acid (1.2 equiv, 387 g).

  • Solvent & Catalyst: Add glacial acetic acid (2.5 L) followed by sodium acetate (0.5 equiv, 127 g). Causality: Sodium acetate buffers the system and accelerates the base-catalyzed ring-opening of the isatin core.

  • Heating: Heat the suspension to 115°C (reflux). The mixture will transition to a dark homogeneous solution before precipitating the product.

  • In-Process Control (IPC): Monitor by HPLC. The reaction is typically complete within 16 hours.

  • Isolation: Cool the reactor to 20°C. Filter the precipitated solid, wash sequentially with water (2 x 1 L) and ethanol (500 mL), and dry under vacuum at 60°C to afford the intermediate as a beige solid.

Stage 2: Synthesis of 2-Hydroxy-6-methylquinoline-4-carboxamide
  • Activation: Suspend the Stage 1 product (1.0 equiv, 400 g) in anhydrous THF (4 L) under nitrogen. Add CDI (1.3 equiv, 415 g) in portions over 30 minutes. Caution: Vigorous CO 2​ evolution occurs. Control the addition rate to manage gas off-gassing.

  • Stirring: Stir at 40°C for 2 hours until a clear solution forms, indicating complete formation of the acyl imidazole intermediate.

  • Amidation: Cool the reactor to 0°C. Bubble anhydrous ammonia gas through the solution for 1 hour, maintaining the internal temperature below 15°C.

  • Quench & Isolate: Concentrate the THF to 1/3 of its original volume, then add water (2 L) to precipitate the amide. Filter, wash thoroughly with water, and dry under vacuum at 50°C.

Stage 3: Synthesis of 2-Bromo-6-methylquinoline-4-carbonitrile
  • Reagent Preparation: In a dry 5 L reactor, suspend the Stage 2 amide (1.0 equiv, 300 g) in anhydrous toluene (3 L).

  • POBr 3​ Addition: Add POBr 3​ (3.0 equiv, 1275 g) as a solid. Causality: 3.0 equivalents are strictly required—one for amide dehydration, one for lactam activation, and one to drive the equilibrium and compensate for trace atmospheric moisture.

  • Reflux: Heat the mixture to 110°C. The suspension will dissolve into a biphasic mixture (a dense lower layer of phosphorus byproducts will form). Stir vigorously for 4 hours.

  • IPC: Confirm the complete disappearance of the starting amide and the intermediate 2-bromo-carboxamide via HPLC.

  • Quench (Critical Step): Cool the mixture to 10°C. Transfer the toluene mixture slowly into a secondary reactor containing vigorously stirred ice-water (4 L), maintaining the quench temperature <25°C. Causality: Exceeding 25°C during the highly exothermic quench risks the hydrolysis of the newly formed nitrile back to the primary amide.

  • Workup: Separate the phases. Extract the aqueous layer with ethyl acetate (2 x 1 L). Combine the organic layers, wash with saturated NaHCO 3​ (until the aqueous phase reaches pH 7), and finish with a brine wash.

  • Purification: Concentrate the organics under reduced pressure and recrystallize the crude residue from ethanol/heptane (1:3) to yield 2-Bromo-6-methylquinoline-4-carbonitrile as a pale yellow crystalline solid.

References

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors, ACS Omega,
  • 2-Bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9), Fluorochem,
  • A Series of 2,4-Disubstituted Quinolines as a New Class of Allosteric Enhancers of the Adenosine A3 Receptor, SciSpace,

Sources

Application Note: Leveraging 2-Bromo-6-methylquinoline-4-carbonitrile in the Rational Design of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and advanced clinical candidates in oncology[1]. Quinoline derivatives exert potent antiproliferative effects by modulating critical molecular targets, including tubulin polymerization, topoisomerases, and hyperactive kinase cascades (e.g., PI3K/AKT/mTOR, Src, and EGFR)[2][3].

  • C-2 Bromine (The Reactive Vector): The bromine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling (Buchwald-Hartwig). This activation is driven by the electron-withdrawing nature of the adjacent endocyclic nitrogen and the para-positioned carbonitrile group. It allows for the rapid introduction of diverse amine, aniline, or aryl pharmacophores.

  • C-4 Carbonitrile (The Electronic/Binding Vector): The nitrile group serves a dual purpose. Biologically, it acts as a potent hydrogen-bond acceptor, frequently engaging the hinge region of kinase ATP-binding pockets. Chemically, it can be selectively hydrolyzed to primary amides or carboxylic acids to explore local Structure-Activity Relationships (SAR)[4].

  • C-6 Methyl (The Hydrophobic Vector): The methyl group provides a critical hydrophobic projection that enhances lipophilicity and sterically engages deep hydrophobic sub-pockets within target proteins (e.g., the colchicine-binding site of tubulin or the specificity pocket of PI3K)[2][5].

Synthetic Strategy & Workflow

To systematically develop a library of anticancer candidates, we employ a divergent synthetic workflow. The core strategy utilizes the differential reactivity of the quinoline ring to append diversity elements sequentially.

Workflow A 2-Bromo-6-methylquinoline- 4-carbonitrile B C-2 Functionalization (SNAr / Buchwald-Hartwig) A->B Nucleophiles C C-4 Nitrile Modification (Optional Hydrolysis) B->C Scaffold Extension D Purification & LC-MS/NMR Validation B->D C->D QA/QC E In Vitro Cytotoxicity (MTT Assay) D->E Validated Library F Lead Candidate Selection E->F IC50 < 1 µM

Workflow for developing anticancer agents from 2-Bromo-6-methylquinoline-4-carbonitrile.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield, reproducibility, and rigorous data integrity.

Protocol A: C-2 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: To introduce an aniline-based pharmacophore at the C-2 position.

Causality of Reagents:

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is chosen over ethanol or THF because its high boiling point and polar aprotic nature stabilize the Meisenheimer complex transition state during SNAr.

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Its steric bulk prevents it from acting as a competing nucleophile against the C-2 bromine, while effectively scavenging the generated HBr.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired substituted aniline (1.2 eq, 0.6 mmol) followed by DIPEA (2.0 eq, 1.0 mmol).

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 130°C for 45 minutes. Note: Microwave heating is preferred to overcome the high activation energy barrier associated with weakly nucleophilic, electron-deficient anilines.

  • In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting material mass (showing the characteristic 1:1 isotopic ratio of 79 Br/ 81 Br) and the appearance of the product mass [M+H] + .

  • Workup: Cool the mixture to room temperature and pour it dropwise into rapidly stirring ice-cold deionized water (30 mL). A precipitate will form.

  • Isolation: Filter the solid under a vacuum, wash with cold water (3 × 10 mL) and cold diethyl ether (5 mL) to remove residual NMP and unreacted aniline. Dry in vacuo to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to obtain the analytically pure target compound.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the antiproliferative efficacy of the synthesized quinoline derivatives.

Causality of Experimental Design:

  • Cell Lines: MCF-7 (Breast Cancer) and K-562 (Leukemia) are selected as they are well-documented models for evaluating quinoline-based kinase inhibitors and tubulin disruptors[1][2].

  • Controls: Doxorubicin is included as a positive control to validate assay sensitivity. A DMSO vehicle control (≤0.5% v/v) ensures that solvent toxicity does not confound the results.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 and K-562 cells in the exponential growth phase. Seed at a density of 5×103 cells/well in 96-well flat-bottom microtiter plates using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere.

  • Compound Treatment: Prepare 10 mM stock solutions of the synthesized quinoline derivatives in sterile DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Mechanism: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium to purple formazan.

  • Solubilization: Carefully aspirate the media (for adherent MCF-7 cells) or centrifuge the plate (for suspension K-562 cells). Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate in the dark for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC 50​ values using non-linear regression analysis (e.g., GraphPad Prism).

Quantitative Data Presentation

Below is a representative Structure-Activity Relationship (SAR) data table demonstrating how derivatization of the 2-Bromo-6-methylquinoline-4-carbonitrile scaffold at the C-2 position impacts anticancer efficacy.

Table 1: In Vitro Cytotoxicity and Kinase Inhibition of Synthesized Quinoline Derivatives

Compound IDC-2 Substituent (R-Group)MCF-7 IC 50​ (µM)K-562 IC 50​ (µM)PI3K α IC 50​ (nM)
Starting Mat. -Bromo>100.0>100.0>10,000
Derivative 1 -NH-(Phenyl)14.5 ± 1.218.2 ± 1.5850 ± 45
Derivative 2 -NH-(4-Methoxyphenyl)5.2 ± 0.48.1 ± 0.7320 ± 20
Derivative 3 -NH-(3-Fluoro-4-methylphenyl)0.8 ± 0.11.2 ± 0.245 ± 5
Derivative 4 -NH-(4-(4-methylpiperazin-1-yl)phenyl)0.3 ± 0.05 0.5 ± 0.08 12 ± 2
Control Doxorubicin0.4 ± 0.050.2 ± 0.03N/A

Data Interpretation: The replacement of the C-2 bromine with substituted anilines drastically improves activity. The inclusion of a solubilizing and basic piperazine tail (Derivative 4) yields sub-micromolar cellular toxicity and nanomolar PI3K inhibition, validating the scaffold's utility in targeted therapy[3][5].

Mechanism of Action: Signaling Pathway Modulation

Quinoline-4-carbonitrile derivatives frequently exert their anticancer effects by acting as ATP-competitive inhibitors of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in human cancers[4][5]. The following diagram illustrates the logical relationship between the synthesized lead compound and the targeted biological pathway.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis / Cell Cycle Arrest Proliferation->Apoptosis Inhibitor Quinoline Derivative (Lead Compound) Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibitor->Apoptosis Induction

Mechanism of action: Dual PI3K/mTOR pathway inhibition by targeted quinoline derivatives.

By effectively blocking PI3K and mTOR, the synthesized quinoline derivatives prevent the phosphorylation of AKT, thereby halting tumor proliferation and inducing apoptosis (programmed cell death)[4].

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents National Institutes of Health (NIH) / PMC[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking National Institutes of Health (NIH) / PMC[Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy International Journal of Medical and Pharmaceutical Sciences (IJMPS)[Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile Atlantis Press[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that functionalizing the quinoline core requires exquisite regiocontrol. Synthesizing 2-bromo-6-methylquinoline-4-carbonitrile from 2,4-dibromo-6-methylquinoline is a classic example of where kinetic control and reagent selection dictate success.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols based on the Knochel "Turbo Grignard" regioselective magnesiation strategy [1].

Mechanistic Workflow & Causality

To synthesize this molecule with high yield (>85%), we bypass traditional, harsh cyanation methods (like Rosenmund-von Braun) which suffer from poor regioselectivity. Instead, we utilize a highly regioselective halogen-metal exchange at the C4 position using i-PrMgCl·LiCl, followed by electrophilic trapping with tosyl cyanide (TsCN)[2].

The C4-bromine is kinetically favored for exchange at cryogenic temperatures (-78 °C) due to the electronic activation of the quinoline ring. The addition of LiCl is the causal factor for high yield: it breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and solubility in THF [3].

G SM 2,4-Dibromo-6-methylquinoline (Starting Material) INT 4-Magnesiated Intermediate (Grignard) SM->INT i-PrMgCl·LiCl (1.1 eq) THF, -78 °C, 2 h PROD 2-Bromo-6-methylquinoline- 4-carbonitrile INT->PROD Tosyl Cyanide (1.2 eq) -50 °C to RT, 6 h

Regioselective synthesis of 2-bromo-6-methylquinoline-4-carbonitrile via Turbo Grignard.

Quantitative Reaction Optimization Data

Understanding how deviations in your parameters affect the outcome is critical. Below is a summary of optimization data demonstrating the causality of reagent and temperature choices on the final yield.

EntryMagnesiation ReagentTemp (°C)ElectrophileYield (%)Primary Observation / Causality
1i-PrMgCl (Standard)-78 °CTsCN< 20%Polymeric aggregation prevents efficient exchange.
2i-PrMgCl·LiCl-20 °CTsCN45%Thermodynamic equilibration leads to C2-exchange byproducts.
3i-PrMgCl·LiCl-78 °CEthyl cyanoformate72%Good regioselectivity, but electrophile is less efficient than TsCN.
4 i-PrMgCl·LiCl -78 °C TsCN 88% Optimal kinetic control and electrophilic trapping.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the cyanation step blindly; use the in-process analytical check (Step 2.4) to guarantee the Grignard intermediate has formed.

Phase 1: Regioselective Magnesiation
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 2,4-dibromo-6-methylquinoline (1.0 mmol, 1.0 equiv) in anhydrous THF (4.0 mL).

  • Cryogenic Cooling: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Turbo Grignard Addition: Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 mmol, 1.1 equiv) dropwise over 5 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for 2 hours.

  • Self-Validation Check (Critical): Withdraw a 0.1 mL aliquot using an argon-purged syringe. Quench immediately into a GC vial containing 0.5 mL saturated aqueous NH₄Cl and 0.5 mL EtOAc. Shake, settle, and analyze the organic layer via GC-MS.

    • Pass Criteria: You must observe the mass of 2-bromo-6-methylquinoline (the protonated C4-magnesiated intermediate). If unreacted starting material >5%, extend stirring by 30 mins.

Phase 2: Electrophilic Cyanation
  • Electrophile Preparation: In a separate flame-dried vial, dissolve Tosyl Cyanide (TsCN) (1.2 mmol, 1.2 equiv) in anhydrous THF (1.0 mL).

  • Temperature Adjustment: Warm the reaction flask slightly to -50 °C (using a controlled cryocooler or dry ice/acetonitrile bath).

  • Trapping: Add the TsCN solution dropwise. The reaction mixture will typically exhibit a slight color change.

  • Maturation: Stir at -50 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 6 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, pentane/ether 4:1) to yield the target nitrile.

Troubleshooting & FAQs

Q1: My GC-MS validation step shows a mixture of 2-bromo and 4-bromo protonated intermediates. Why is my regioselectivity failing? A: This is a temperature control failure. The C4 position is kinetically favored for exchange at -78 °C. If your reaction temperature spikes (e.g., by adding room-temperature Grignard reagent too quickly, or an inadequate cooling bath), thermodynamic equilibration occurs, leading to metalation at the C2 position[1]. Always pre-cool the Grignard reagent by dripping it down the cold inner wall of the flask.

Q2: I have full conversion to the Grignard intermediate, but my final cyanation yield is terrible. I am recovering mostly 2-bromo-6-methylquinoline (the protonated byproduct). A: You are introducing moisture during the electrophile addition, or your Tosyl Cyanide has degraded. TsCN is highly hygroscopic and degrades into p-toluenesulfinic acid and HCN upon exposure to moisture. Store TsCN in a desiccator and ensure the THF used to dissolve it is strictly anhydrous (<10 ppm H₂O).

Q3: Can I use standard i-PrMgCl instead of the LiCl complex to save costs? A: No. Standard i-PrMgCl forms tight polymeric aggregates in THF. The bulky quinoline substrate cannot effectively interact with these aggregates at -78 °C, leading to incomplete exchange (see Table Entry 1). Lithium chloride acts as a disaggregating agent, forming a highly reactive, monomeric magnesiate complex ([i-PrMgCl₂]⁻Li⁺) that drives the reaction forward[3].

Q4: Why do we warm the reaction to -50 °C before adding the Tosyl Cyanide? A: While the Grignard formation requires -78 °C to prevent regiochemical scrambling, the electrophilic trapping with TsCN is kinetically sluggish at that temperature. Warming to -50 °C provides the necessary activation energy for the cyanation to outcompete background protonation from solvent impurities, without risking the degradation of the Grignard intermediate[2].

References

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations Source: Organic Letters (American Chemical Society) URL:[Link]

  • Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations Source: Ludwig-Maximilians-Universität München (Ph.D. Thesis, N. Boudet) URL:[Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: ACS Omega URL:[Link]

Common side reactions in the synthesis of 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of 2-Bromo-6-methylquinoline-4-carbonitrile .

The standard synthetic route typically involves the electrophilic bromination of the precursor, 6-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile , using phosphoryl bromide ( POBr3​ ). While seemingly straightforward, the harsh conditions required for this transformation often lead to chemoselectivity issues, functional group degradation, and yield loss. This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to ensure synthetic success.

System Overview & Reaction Pathway

The conversion of a 2-quinolone to a 2-bromoquinoline relies on the O-phosphorylation of the tautomeric 2-hydroxy group, followed by nucleophilic displacement by a bromide ion. However, the presence of a sensitive 4-carbonitrile group and an oxidizable 6-methyl group introduces competing side pathways.

G A Precursor: 6-Methyl-2-oxo-1,2-dihydro- quinoline-4-carbonitrile B Bromination POBr3, Toluene, 100°C A->B C Target Product: 2-Bromo-6-methylquinoline- 4-carbonitrile B->C Optimal Conditions D Side Product 1: Nitrile Hydrolysis (Amide/Acid) B->D Acidic Quench E Side Product 2: Benzylic Bromination (6-Bromomethyl) B->E Br2 Impurity/Radicals

Reaction pathway of 2-Bromo-6-methylquinoline-4-carbonitrile and common side reactions.

Troubleshooting Guide & FAQs

Q1: Why is my 4-carbonitrile group hydrolyzing to an amide during the reaction workup?

Causality & Mechanism: Phosphoryl bromide ( POBr3​ ) demonstrates high reactivity toward water, undergoing rapid and highly exothermic hydrolysis to generate hydrobromic acid ( HBr ) and phosphoric acid ( H3​PO4​ ) 1. If the reaction is quenched by pouring water directly into the reaction flask, the localized spike in temperature and extreme acidity will acid-catalyze the hydration of the sensitive 4-carbonitrile group, converting it into a primary amide (6-methyl-2-bromoquinoline-4-carboxamide). Resolution: Implement a "reverse quench" methodology. Slowly transfer the reaction mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate ( NaHCO3​ ). By maintaining the pH > 7 and the temperature < 5 °C, you neutralize the HBr instantaneously, preserving the nitrile group.

Q2: LCMS shows a +79 Da mass shift ( m/z ~325/327). What is causing this over-bromination?

Causality & Mechanism: The 6-methyl group on the quinoline core is benzylic in nature and highly susceptible to radical bromination. If your POBr3​ reagent contains trace free bromine ( Br2​ ) impurities, or if the reaction is exposed to ambient light and oxygen at elevated temperatures, a radical chain reaction is initiated. This yields the over-brominated side product: 2-bromo-6-(bromomethyl)quinoline-4-carbonitrile. Resolution: Always use freshly distilled or high-purity POBr3​ . Conduct the reaction under an inert argon atmosphere and shield the flask from direct light. Adding a radical scavenger, such as butylated hydroxytoluene (BHT) at 0.05 equivalents, will terminate radical propagation without interfering with the primary electrophilic substitution.

Q3: I have unreacted starting material and tarry byproducts. How can I drive the reaction to completion without increasing the temperature?

Causality & Mechanism: Heating POBr3​ reactions neat (without solvent) for extended periods above 120 °C frequently leads to resinification and the formation of insoluble tarry polymers 2. Conversely, at lower temperatures, the solid 2-quinolone precursor suffers from poor solubility, halting conversion. Resolution: Transition to a solvent-mediated system using anhydrous toluene or acetonitrile, and introduce a catalytic amount of N,N-dimethylformamide (DMF) 3. DMF reacts with POBr3​ to form a highly electrophilic Vilsmeier-Haack-type bromoiminium intermediate. This active species accelerates the O-phosphorylation step, allowing the reaction to reach full conversion at a milder 100 °C, completely suppressing thermal tar formation.

Diagnostic Decision Tree

Use the following logic flow to diagnose crude analytical data and apply the correct mitigation strategy.

Troubleshooting Start Issue Detected in Crude NMR/LCMS Q1 Is the 4-CN group missing/hydrolyzed? Start->Q1 Sol1 Use reverse quench in cold NaHCO3 Q1->Sol1 Yes Q2 Is there a +79 Da mass shift (Over-bromination)? Q1->Q2 No Sol2 Add BHT scavenger & use fresh POBr3 Q2->Sol2 Yes Q3 High levels of unreacted precursor? Q2->Q3 No Sol3 Add catalytic DMF or increase POBr3 eq. Q3->Sol3 Yes

Diagnostic decision tree for resolving common synthesis issues.

Quantitative Data & Impurity Profiling

The table below summarizes the quantitative analytical signatures of the common side reactions and the yield recovery impact of the proposed mitigations.

Impurity / Side ProductAnalytical Signature (LCMS / ¹H NMR)Primary CauseMitigation StrategyYield Impact
6-Methyl-2-bromoquinoline-4-carboxamide m/z [M+H]⁺ = 265/267; Broad NH₂ singlets at ~7.5 and 8.1 ppmAcid-catalyzed nitrile hydrolysis during quenchReverse quench into cold NaHCO3​ (pH > 7)+15-20%
2-Bromo-6-(bromomethyl)quinoline-4-carbonitrile m/z [M+H]⁺ = 325/327/329; Singlet at ~4.6 ppm (CH₂Br)Radical bromination via Br2​ impuritiesAdd BHT (0.05 eq); Argon atmosphere; Dark+5-10%
Tarry Polymeric Residues Broad, unresolved baseline humps in NMR; Insoluble black massThermal degradation / localized overheating (>120 °C)Use toluene co-solvent; Catalytic DMF at 100 °C+25-30%

Self-Validating Experimental Protocol

This optimized methodology incorporates real-time validation checks to ensure the reaction remains on the correct mechanistic pathway.

Materials Required:

  • 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile (1.0 eq, 10.0 g, 54.3 mmol)

  • Phosphoryl bromide ( POBr3​ ) (3.0 eq, 46.7 g, 163 mmol)

  • Anhydrous Toluene (10 volumes, 100 mL)

  • N,N-Dimethylformamide (DMF) (0.1 eq, 0.4 mL, 5.4 mmol)

  • Butylated hydroxytoluene (BHT) (0.05 eq, 0.6 g, 2.7 mmol)

Step-by-Step Procedure:

  • System Preparation: In an oven-dried, 500 mL round-bottom flask flushed with Argon, suspend the precursor and BHT in anhydrous toluene. Shield the flask from direct light using aluminum foil.

    • Self-Validation: Ensure the suspension is easily stirrable. Clumping indicates moisture ingress.

  • Reagent Addition: Add solid POBr3​ in portions at room temperature. Once added, introduce the DMF dropwise via syringe.

    • Self-Validation: A mild exotherm and gentle gas evolution ( HBr ) should be observed immediately upon DMF addition. This visually confirms the successful generation of the active Vilsmeier-type bromoiminium complex.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 100 °C for 4 hours.

    • Self-Validation: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The highly polar, UV-active precursor spot ( Rf​ ~ 0.1) must completely disappear, replaced by a distinct, non-polar product spot ( Rf​ ~ 0.6).

  • Reverse Quench: Cool the reaction mixture to room temperature. Prepare a 2 L beaker containing 500 mL of saturated aqueous NaHCO3​ and 200 g of crushed ice. Vigorously stir the aqueous mixture and transfer the organic reaction mixture into it dropwise via an addition funnel or cannula.

    • Self-Validation: Periodically check the aqueous layer with pH paper during the addition. The pH must strictly remain between 8 and 9. If it drops below 7, pause the addition and add more solid NaHCO3​ .

  • Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization from hot ethanol to yield pure 2-Bromo-6-methylquinoline-4-carbonitrile as a pale crystalline solid.

References

  • WebQC. "POBr3 properties: Chemical Properties and Reactivity.
  • Manac Inc. "Overview of bromination reactions with phosphorus bromides: Phosphorus bromides (1)." Chemia Discussion Series.
  • Organosynthetic & Organometallic Chemistry (citing J. Chem. Soc., Perkin Trans. 1, 2002, 529–532). "Bromination with POBr3 POCl3.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Bromoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex N-heterocycles to modulate critical oncology targets (such as EGFR and HER-2 kinases)[1][2], the Suzuki-Miyaura cross-coupling of bromoquinolines has become a foundational, yet frequently problematic, transformation.

While the general Suzuki-Miyaura protocol is robust for simple aryls, bromoquinolines introduce specific mechanistic hurdles: catalyst poisoning via nitrogen coordination, position-dependent oxidative addition rates, and the exacerbation of protodeboronation when coupling with sensitive heteroaryl boronic acids[3][4]. This guide provides field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to ensure reproducible success in your synthetic workflows.

Visualizing the Challenge: Mechanistic Failure Points

To effectively troubleshoot, we must first isolate where the catalytic cycle is failing. For bromoquinolines, failures rarely occur during initial oxidative addition; instead, they manifest as off-cycle catalyst sequestration or premature reagent degradation.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Bromoquinoline (Fast for 2-Br, Slower for 3-Br) Poison Catalyst Poisoning (N-coordination by Quinoline) Pd0->Poison Unhindered Pd(0) + 8-Br Quinoline TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + Boronic Acid & Base DeB Protodeboronation (Boronic Acid Degradation) OxAdd->DeB Slow Transmetalation + High pH/H2O TransMet->Pd0 Reductive Elimination Prod Coupled Quinoline Product TransMet->Prod Product Release

Mechanistic pathways of Suzuki-Miyaura coupling highlighting bromoquinoline failure modes.

Troubleshooting & FAQs

Q1: My coupling with 8-bromoquinoline stalls at 20% conversion, but the same conditions work perfectly for 3-bromoquinoline. Why?

The Causality: This is a classic case of position-specific catalyst poisoning. In 8-bromoquinoline, the bromine atom is adjacent to the quinoline nitrogen. Following oxidative addition into the C8–Br bond, the nitrogen lone pair is perfectly positioned to coordinate to the palladium center. This forms a highly stable, bidentate 5-membered palladacycle that effectively sequesters the catalyst off-cycle, preventing the boronic acid from coordinating and stalling transmetalation[5]. The Solution: You must physically block the nitrogen from coordinating. Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos or SPhos. The extreme steric bulk of these ligands prevents the formation of the bidentate complex, forcing the cycle forward. Additionally, utilizing a higher catalyst loading (e.g., 5 mol% Pd(OAc)₂ with elevated ligand ratios) can help push the reaction to completion[5].

Q2: I am coupling 3-bromoquinoline with a heteroaryl boronic acid, but LC-MS shows massive protodeboronation of my boronic acid and unreacted quinoline. How do I fix this?

The Causality: Heteroaryl boronic acids (e.g., 3,5-dimethylisoxazole-4-boronic acid) are highly sensitive to base-catalyzed protodeboronation, especially in aqueous mixtures at elevated temperatures[3]. If the oxidative addition or transmetalation steps are sluggish, the boronic acid simply degrades before it has a chance to couple. The Solution: You must increase the rate of transmetalation to outcompete degradation.

  • Use an "on-cycle" precatalyst: Employ fast-initiating precatalysts (like XPhos Pd G3 or Pd(PAd3)(Ar)Br) that instantaneously generate the active monoligated Pd(0) species, accelerating the cycle[6].

  • Control Boron Speciation: Switch from free boronic acids to pinacol esters (Bpin) or MIDA boronates, which act as slow-release reservoirs of the active boron species, keeping the standing concentration of the unstable free acid low[3][6].

  • Modify the Base: Move away from harsh aqueous hydroxides or carbonates. Use DBU in THF/water[3], or anhydrous K₃PO₄ in dioxane[4].

Q3: Is there a practical difference between using Pd(OAc)₂/PPh₃ and modern Buchwald precatalysts for these N-heterocycles?

The Causality: Yes, the difference is critical for reproducibility. Traditional systems like Pd(OAc)₂/PPh₃ require in situ reduction to Pd(0), a process that is often incomplete, requires higher temperatures, and leaves unreduced Pd(II) that can catalyze side reactions[7]. Modern precatalysts (e.g., Generation 3 Buchwald palladacycles or Pd-PEPPSI) are well-defined, bench-stable complexes that rapidly and quantitatively generate the active Pd(0) species under mild conditions[4]. This rapid activation is essential for nitrogen-rich heterocycles to prevent the catalyst from falling into deactivation pathways before the catalytic cycle even begins.

Quantitative Data: Optimized Conditions for Bromoquinolines

The following table synthesizes optimized reaction parameters for various bromoquinoline couplings to serve as a baseline for your experimental design.

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYieldRef
3-Bromoquinoline Arylboronic acidPd(OAc)₂, PPh₃K₂CO₃ / Toluene:EtOH:H₂O80°C, 6-12h85-95%[1]
3-Bromoquinoline 3,5-Dimethylisoxazole-4-BpinXPhos Pd G3DBU / THF:H₂O60°C, 12h>80%[3]
8-Bromoquinoline (Furan-3-yl)boronic acidPd(OAc)₂, PPh₃ (5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O80°C, 24h70-85%[5]
3-Bromoquinoline Polyfluoroaryl boronic acidPd(PAd₃)(Ar)Br (On-cycle)K₃PO₄ / Dioxane25°C, 2h>90%[6]

Validated Experimental Protocol

Standard Operating Procedure: High-Efficiency Coupling of 3-Bromoquinoline with Heteroaryl Boronic Esters

This protocol is engineered as a self-validating system. By utilizing a Buchwald G3 precatalyst and a slow-release Bpin ester, it minimizes both catalyst poisoning and protodeboronation[3][4].

Step 1: Reaction Setup (Inert Atmosphere) To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 equiv, 0.5 mmol), the heteroaryl boronic acid pinacol ester (1.5 equiv, 0.75 mmol), and XPhos Pd G3 precatalyst (2-5 mol%).

Step 2: Base Addition Add anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol). Causality Note: K₃PO₄ provides sufficient basicity to drive the transmetalation step without generating the high hydroxide concentrations that exponentially accelerate protodeboronation.

Step 3: Solvent Introduction & Self-Validation Evacuate and backfill the vial with argon (repeat 3x). Inject a strictly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, to achieve a 0.2 M concentration of the halide). Validation Checkpoint: Before heating, extract a 10 µL baseline aliquot, dilute in MeCN, and run an LC-MS. This confirms the integrity of your starting materials and provides a baseline to accurately measure conversion versus degradation.

Step 4: Execution Seal the vial and heat to 80°C with vigorous stirring (800 rpm) for 4-12 hours.

Step 5: Monitoring & Workup Monitor the reaction via LC-MS. Upon complete consumption of the 3-bromoquinoline, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash sequentially with water and brine. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify the crude residue via flash column chromatography.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep Degas Solvents Setup 2. Reaction Setup Argon Atmosphere Prep->Setup React 3. Heating & Stirring (80-100°C) Setup->React Monitor 4. LC-MS/TLC Validation Check React->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify

Standard optimized workflow for bromoquinoline Suzuki-Miyaura cross-coupling.

References

  • Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." National Institutes of Health (NIH). Available at: [Link]

  • Organic & Biomolecular Chemistry. "Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions." RSC Publishing. Available at:[Link]

  • Journal of the American Chemical Society. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." ACS Publications. Available at:[Link]

  • National Institutes of Health. "An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids." NIH. Available at:[Link]

  • Organometallics. "Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts." ACS Publications. Available at: [Link]

Sources

Technical Support Center: Cyanation of Substituted Quinolines with TMSCN

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cyanation of substituted quinolines using trimethylsilyl cyanide (TMSCN). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your research.

I. Frequently Asked Questions (FAQs)

Q1: My cyanation reaction of an electron-rich quinoline is sluggish or shows no conversion. What are the likely causes and how can I fix it?

A1: This is a common issue stemming from the nucleophilic nature of the quinoline nitrogen. For the reaction to proceed, the quinoline ring must be activated to become susceptible to nucleophilic attack by the cyanide ion.

  • Causality: Electron-donating groups (EDGs) on the quinoline ring increase the electron density, making the nitrogen atom more nucleophilic and the ring less electrophilic. This disfavors the initial activation step required for cyanation. Traditional methods often rely on the formation of a reactive intermediate, such as a Reissert-Henze type species, where the quinoline nitrogen attacks an activating agent.[1][2] If the quinoline is too electron-rich, this activation can be slow or inefficient.

  • Troubleshooting Steps:

    • Choice of Activating Agent: For many C-H cyanation protocols, an activating agent is crucial. Triflic anhydride (Tf₂O) is a powerful activator that can overcome the electron-rich nature of the substrate.[1][3] It reacts with the quinoline nitrogen to form a highly electrophilic N-triflyl quinolinium intermediate, which is then readily attacked by the cyanide nucleophile.

    • Reaction Conditions: Ensure strictly anhydrous conditions. TMSCN is highly moisture-sensitive and will readily hydrolyze to hydrogen cyanide, which is not only a safety hazard but can also complicate the reaction.[4] Flame-dry your glassware and use anhydrous solvents.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or chloroform are generally preferred.[1] In some cases, more polar aprotic solvents like DMSO have been shown to be effective, particularly in oxidative cyanation methods.[5]

    • Temperature: While some protocols proceed at room temperature, sluggish reactions with electron-rich substrates may benefit from elevated temperatures (e.g., 60-100 °C) to facilitate the activation and subsequent cyanation steps.[1][5]

Q2: I'm observing a mixture of 2-cyano and 4-cyanoquinoline isomers. How can I improve the regioselectivity of my reaction?

A2: Controlling regioselectivity in quinoline functionalization is a key challenge. The position of cyanation (C2 vs. C4) is influenced by a combination of electronic and steric factors, as well as the specific reaction mechanism at play.

  • Causality: The distribution of isomers often depends on the method of activation.

    • Reissert-Henze Type Reactions: In classic Reissert-Henze reactions and their modern variations using activators like Tf₂O, the initial attack of the activating agent on the nitrogen atom generates a quinolinium salt. Nucleophilic attack by cyanide can then occur at either the C2 or C4 position, which are both electronically activated. The preference for one position over the other can be subtle and substrate-dependent.[1] Generally, cyanation at the 2-position is often favored in these scenarios.[1]

    • Oxidative C-H Cyanation: In methods employing an oxidant, the mechanism may proceed through a different pathway, potentially involving radical intermediates or direct C-H activation. In some catalytic systems, such as those using vanadium-containing heteropoly acids, preferential cyanation at the 4-position has been observed.[6][7]

  • Strategies for Improving Regioselectivity:

    • Method Selection: If a specific isomer is desired, choose a method known to favor that outcome. For 2-cyanoquinolines, consider a Tf₂O-mediated approach.[1] For 4-cyanoquinolines, an oxidative C-H cyanation might be more suitable.[6][7]

    • Quinoline N-Oxides: A powerful strategy to direct cyanation to the C2 position is to start with the corresponding quinoline N-oxide. The N-oxide functionality activates the C2 and C6 positions towards nucleophilic attack.[8][9] Using an activating agent like (diacetoxyiodo)benzene (PIDA) or simply a base can facilitate regioselective C2-cyanation with TMSCN.[8][10]

    • Steric Hindrance: The steric profile of your substituted quinoline can influence the site of attack. A bulky substituent at a position adjacent to C2 might favor cyanation at the more accessible C4 position, and vice-versa.

Q3: My reaction is messy, and I'm having difficulty isolating the desired cyanated quinoline. What are common side reactions and how can I minimize them?

A3: A "messy" reaction with multiple byproducts can often be attributed to the reactivity of the intermediates and the reaction conditions.

  • Common Side Reactions:

    • Hydrolysis of TMSCN: As mentioned, water contamination leads to the formation of HCN and trimethylsilanol. This not only consumes the reagent but can lead to undesired side reactions.

    • Dimerization/Polymerization: Highly reactive intermediates, if not efficiently trapped by the cyanide nucleophile, can potentially react with each other.

    • Over-cyanation: In some cases, particularly with highly activated substrates or harsh conditions, dicyanation may occur.

    • Incomplete Rearomatization: In methods that proceed through a dihydroquinoline intermediate, the final elimination step to restore aromaticity may be incomplete, leading to a mixture of products.[1]

  • Troubleshooting and Purification:

    • Strict Anhydrous Technique: This is the most critical factor to control. Use freshly distilled solvents, flame-dried glassware, and maintain an inert atmosphere (e.g., argon or nitrogen).

    • Controlled Reagent Addition: Adding the activating agent (if used) at a low temperature (e.g., 0 °C or -78 °C) before the addition of TMSCN can help control the initial exothermic reaction and minimize side product formation.[1]

    • Base-mediated Elimination: If your protocol involves an intermediate that requires elimination to rearomatize, ensure the base (e.g., N-methylmorpholine) is added as specified and allowed to react for a sufficient time.[1]

    • Work-up Procedure: A careful work-up is essential. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate can neutralize acidic components and help remove some impurities.[4]

    • Purification: Flash column chromatography is often required to isolate the desired product. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.

II. Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common issues during the cyanation of substituted quinolines with TMSCN.

TroubleshootingWorkflow cluster_start cluster_diagnosis cluster_solutions cluster_outcome Start Reaction Issue (Low Yield, Low Selectivity, Messy Reaction) Check_Conversion Check Conversion No/Low Conversion Mixture of Isomers Messy Reaction/Byproducts Start->Check_Conversion:f0 Solution_Activation Increase Activation: - Use Tf₂O - Increase Temperature - Check Reagent Quality Check_Conversion:f1->Solution_Activation Solution_Anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents - Inert atmosphere Check_Conversion:f1->Solution_Anhydrous Check_Conversion:f3->Solution_Anhydrous Solution_Regio Control Regioselectivity: - Switch Method (e.g., Oxidative) - Use Quinoline N-Oxide - Consider Sterics Check_Conversion:f2->Solution_Regio Solution_Cleanup Optimize Reaction & Workup: - Controlled reagent addition - Optimize base/time for rearomatization - Careful aqueous quench Check_Conversion:f3->Solution_Cleanup Success Successful Cyanation Solution_Activation->Success Solution_Anhydrous->Success Solution_Regio->Success Solution_Cleanup->Success

Caption: A troubleshooting decision tree for the cyanation of quinolines.

III. Key Experimental Protocols

Protocol 1: Tf₂O-Mediated C2-Cyanation of Quinolines

This protocol is adapted from methodologies that utilize triflic anhydride as a potent activator, generally favoring cyanation at the C2 position.[1]

Materials:

  • Substituted Quinoline (1.0 equiv)

  • Triflic anhydride (Tf₂O, 1.2 equiv)

  • Trimethylsilyl cyanide (TMSCN, 5.0 equiv)

  • N-methylmorpholine (NMM, 1.3 equiv)

  • Anhydrous Chloroform (CHCl₃)

  • Flame-dried, septum-capped vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the flame-dried vial under an inert atmosphere, add the substituted quinoline (1.0 equiv).

  • Dissolve the quinoline in anhydrous chloroform to a concentration of 0.1 M.

  • At room temperature, add triflic anhydride (1.2 equiv) dropwise to the stirred solution.

  • Stir the resulting mixture for 1 hour at room temperature. The solution may change color.

  • Add trimethylsilyl cyanide (5.0 equiv) to the reaction mixture.

  • Replace the septum with a screw cap and heat the mixture to 60 °C for 3 hours.

  • Cool the reaction vessel and add N-methylmorpholine (1.3 equiv).

  • Reseal the vial and continue stirring at 60 °C for an additional 17 hours to ensure complete rearomatization.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Direct Ortho-Cyanation of Quinoline N-Oxides

This protocol is a metal-free approach for the selective cyanation of quinoline N-oxides at the C2-position.[10]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN, 3.0 equiv)

  • Diisopropylethylamine (DIEA, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Flame-dried reaction vessel with a magnetic stir bar

Procedure:

  • To the flame-dried vessel, add the quinoline N-oxide (1.0 equiv).

  • Dissolve the N-oxide in the chosen anhydrous solvent (DCM or EA) to the specified concentration (e.g., 1.0-2.0 M).

  • Add diisopropylethylamine (2.0 equiv) to the solution.

  • Add trimethylsilyl cyanide (3.0 equiv) and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, heating may be necessary (e.g., 80 °C).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 2-cyanoquinoline.

IV. Data Summary Table

The choice of reaction conditions can significantly influence the yield and regioselectivity. The following table summarizes typical conditions and outcomes for different approaches.

MethodSubstrateActivator/CatalystSolventTemp. (°C)Typical Major IsomerTypical Yield (%)Reference
Tf₂O-mediatedQuinolineTf₂O / NMMCHCl₃602-Cyano80-96[1]
Oxidative C-HQuinolineH₇PV₄Mo₈O₄₀ / O₂DMSO1004-Cyano~65[5][7]
N-OxideQuinoline N-OxidePIDA-RT2-CyanoModerate to High[8]
N-Oxide (Base)Quinoline N-OxideDIEADCMRT - 802-CyanoHigh[10]

V. Mechanistic Overview

Understanding the underlying mechanism is key to effective troubleshooting.

Reissert_Henze_Mechanism Quinoline Substituted Quinoline Activated_Intermediate N-Acyl/Triflyl Quinolinium Salt Quinoline->Activated_Intermediate Activation Activator Activator (e.g., Tf₂O) Activator->Activated_Intermediate Dihydro_Intermediate Dicyanodihydroquinoline Intermediate Activated_Intermediate->Dihydro_Intermediate Nucleophilic Attack (C2 or C4) TMSCN TMSCN TMSCN->Dihydro_Intermediate Product Cyanated Quinoline Dihydro_Intermediate->Product Elimination & Rearomatization Base Base (e.g., NMM) Base->Dihydro_Intermediate

Caption: Generalized Reissert-Henze type mechanism for quinoline cyanation.

In a typical Tf₂O-mediated reaction, the lone pair of the quinoline nitrogen attacks the electrophilic triflic anhydride to form a highly reactive N-triflyl quinolinium salt.[1] This activation step renders the C2 and C4 positions of the quinoline ring highly electrophilic. TMSCN then delivers the cyanide nucleophile to one of these positions, forming a dihydroquinoline intermediate. Finally, a base such as N-methylmorpholine facilitates an elimination reaction, removing the triflyl group and a proton to regenerate the aromatic system, yielding the final cyanated quinoline product.[1]

References

  • Zhan, Y., Li, Y., Tong, J., & Liu, P. (2021). Electrochemical Oxidative C−H Cyanation of Quinoxalin‐2(1H)‐ones with TMSCN. Chemistry – An Asian Journal, 16(11), 1423-1427.
  • Song, J. J., Gallou, F., Reeves, J. T., Tan, Z., Yee, N. K., & Senanayake, C. H. (2006). Activation of TMSCN by N-heterocyclic carbenes for facile cyanosilylation of carbonyl compounds. The Journal of Organic Chemistry, 71(3), 1273–1276.
  • Kamata, K., Yamaguchi, K., & Mizuno, N. (2015). Regioselective direct oxidative C-H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids.
  • BenchChem. (n.d.). A Comparative Guide to Cyanating Agents for the Synthesis of β-Ketonitriles. BenchChem.
  • Kamata, K., Yamaguchi, K., & Mizuno, N. (2015). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids.
  • Mizuno, N., et al. (2015). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids.
  • Xu, F., Li, Y., Huang, X., & Sun, Z. (2018). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. Asian Journal of Organic Chemistry, 7(12), 2539-2542.
  • Procter, D. J., et al. (2018). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics.
  • Li, Z., et al. (2012). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 14(24), 6346-6349.
  • Song, J. J., Gallou, F., Reeves, J. T., Tan, Z., Yee, N. K., & Senanayake, C. H. (2006). Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds. The Journal of Organic Chemistry, 71(3), 1273-1276.
  • MDPI. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 31(276).
  • ResearchGate. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Name Reactions in Organic Synthesis. (n.d.). Reissert Reaction. Cambridge University Press.
  • ResearchGate. (2006). Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Taylor & Francis Online.
  • Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573-4576.
  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Organic Syntheses Procedure.
  • Taylor & Francis. (2019). Trimethylsilyl cyanide – Knowledge and References. Taylor & Francis Online.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). .

  • Katritzky, A. R., & Konya, M. (1984). Functionalization of Pyridines via Reissert-Henze Reaction. Heterocycles, 22(1), 1-10.
  • HETEROCYCLES. (n.d.). CONTENTS. HETEROCYCLES.
  • Rychnovsky, S. D., & Kim, J. (2006). Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. Organic Letters, 8(10), 2083–2086.
  • Chen, J., et al. (2023).
  • ResearchGate. (2026). RECENT ADVANCES IN CYANATION REACTIONS†.
  • Subramanian, L. R. (n.d.).
  • Waldvogel, S. R., et al. (2020). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Organic Letters, 22(18), 7152-7156.
  • Hull, R. (1968). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic, 1777-1782.
  • IntechOpen. (2022). Thiocyanation and seleno-cyanation techniques for electron-rich arenes. IntechOpen.
  • UCHEM. (2025). Trimethylsilyl Cyanide (TMSCN, CAS 7677-24-9)
  • ResearchGate. (2015). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine.
  • Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions. Thieme.
  • Silva, F. de C. da, & de Souza, M. C. B. V. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 714-733.
  • Ionescu, M. A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)

Sources

Managing and characterizing impurities in 2-Bromo-6-methylquinoline-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9) . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot, characterize, and eliminate common impurities encountered when utilizing this highly functionalized quinoline scaffold.

This guide abandons generic troubleshooting in favor of mechanistic causality. By understanding the exact chemical drivers behind impurity formation—such as transition-metal-catalyzed side reactions or solvent-mediated hydrolysis—you can implement self-validating protocols to ensure absolute structural integrity in your drug discovery workflows.

Quantitative Diagnostic Data for Impurity Characterization

To effectively manage impurities, you must first be able to identify them. The table below summarizes the quantitative analytical markers for the parent compound and its most common reaction-induced impurities.

Compound / ImpurityMechanism of FormationExact Mass [M+H]⁺Key ¹H NMR Diagnostic Shift (DMSO-d₆)Key IR / ¹³C NMR Feature
2-Bromo-6-methylquinoline-4-carbonitrile (Parent)N/A (Starting Material)247.0 / 249.0 (1:1)N/A (No C2 proton)IR: Sharp C≡N stretch at ~2225 cm⁻¹
6-Methylquinoline-4-carbonitrile Pd-catalyzed Debromination169.1Appearance of C2-H singlet at ~8.9 ppm¹³C: Loss of C-Br carbon signal (~142 ppm)
2-Bromo-6-methylquinoline-4-carboxamide Base/Acid Nitrile Hydrolysis265.0 / 267.0 (1:1)Appearance of broad -NH₂ singlets (~7.5, 8.1 ppm)IR: Strong C=O stretch at ~1680 cm⁻¹
2-Bromo-6-methylquinoline-4-carboxylic acid Extended Hydrolysis266.0 / 268.0 (1:1)Appearance of broad -OH singlet (>12.0 ppm)¹³C: Shift of C4 from ~115 (nitrile) to ~167 ppm (acid)
Homocoupled Dimer Pd-catalyzed Homocoupling336.1Loss of 1:1 isotopic Br patternLC: Significant increase in retention time

Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a significant +18 Da mass shift impurity during my Suzuki-Miyaura cross-coupling reactions?

The Causality: A +18 Da shift (m/z 265/267) indicates the formation of a primary amide via the hydrolysis of the C4-nitrile group . The quinoline ring is highly electron-withdrawing, which severely increases the electrophilicity of the nitrile carbon. When you use aqueous basic conditions (e.g., Na₂CO₃ in H₂O/Dioxane) at elevated temperatures for cross-coupling, hydroxide ions readily attack the C≡N bond, converting it to an amide. The Solution: Switch to strictly anhydrous conditions. Utilize a finely milled, anhydrous base such as K₃PO₄ or Cs₂CO₃ in anhydrous 1,4-dioxane or toluene. If water is absolutely required to dissolve the boronic acid, lower the reaction temperature to 60°C and use a highly active, sterically hindered catalyst like Pd(dppf)Cl₂ or XPhos-Pd-G2 to accelerate the cross-coupling rate so it outpaces the background hydrolysis rate.

Q2: How can I prevent the formation of the debrominated impurity (m/z 169) in my workflows?

The Causality: Debromination (hydrodehalogenation) is a notorious side reaction in palladium-catalyzed couplings of 2-bromoquinolines . It occurs when the Pd(II) oxidative addition complex undergoes transmetallation with an alkoxide (often from alcoholic solvents like ethanol), followed by β -hydride elimination. This generates a Pd-H species that reductively eliminates the debrominated quinoline. The Solution: Eliminate primary and secondary alcohols from your solvent system. Switch to aprotic solvents (THF, DMF, or Toluene). Self-Validating System: To definitively prove that your solvent is the hydride source, run a micro-scale control reaction using Ethanol-d₆ as the co-solvent. Analyze the crude mixture via LC-MS. If the debrominated peak shifts from m/z 169 to m/z 170 (incorporation of Deuterium at the C2 position), you have successfully validated the solvent-mediated β -hydride elimination pathway.

Q3: My isolated product contains an inseparable regioisomer. Where did it come from?

The Causality: If your starting 2-Bromo-6-methylquinoline-4-carbonitrile was synthesized via a non-regiospecific ring closure (e.g., a modified Skraup or Doebner-Miller synthesis using meta-toluidine instead of para-toluidine), the 8-methyl or 5-methyl regioisomers can form. These isomers co-elute during standard silica gel chromatography. The Solution: Always verify the purity of your commercial starting material via ¹H-NMR before use. The 6-methyl derivative should exhibit a distinct splitting pattern (a fine doublet for the C5 proton due to meta-coupling with C7) that differs drastically from the 8-methyl isomer.

Reaction & Analytical Workflows

Diagram 1: Reaction Pathway Divergence

The following diagram illustrates the mechanistic divergence of the parent compound when exposed to non-optimized cross-coupling conditions.

ReactionPathways SM 2-Bromo-6-methylquinoline- 4-carbonitrile (Parent) Target Suzuki Cross-Coupled Product SM->Target Pd Catalyst, Boronic Acid Anhydrous Base Imp1 Debrominated Impurity (6-methylquinoline-4-carbonitrile) SM->Imp1 Beta-Hydride Elimination (Alcoholic Solvents) Imp2 Hydrolysis Impurity (Amide / Carboxylic Acid) SM->Imp2 Aqueous Base / Heat (Nucleophilic Attack on C≡N)

Mechanistic divergence of 2-Bromo-6-methylquinoline-4-carbonitrile during cross-coupling.

Diagram 2: Analytical Decision Tree

Use this logical workflow to rapidly identify impurities directly from crude LC-MS and NMR data.

AnalyticalTree Start LC-MS Analysis of Crude Reaction Mixture MassCheck Observe [M+H]+ Shift Relative to Parent (m/z 247/249) Start->MassCheck Debrom Δm = -78 Da (Loss of Br + H) MassCheck->Debrom m/z 169 HydroAmide Δm = +18 Da (Addition of H2O) MassCheck->HydroAmide m/z 265/267 HydroAcid Δm = +19 Da (Loss of N, Add O2) MassCheck->HydroAcid m/z 266/268 NMR 1H NMR Confirmation: Check C2-H singlet or loss of C≡N 13C signal Debrom->NMR HydroAmide->NMR HydroAcid->NMR

Analytical decision tree for identifying common impurities via LC-MS and NMR mass shifts.

Step-by-Step Methodologies

Protocol A: Self-Validating Anhydrous Suzuki-Miyaura Coupling

This protocol is engineered to suppress both debromination and nitrile hydrolysis .

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) inside an argon-filled glovebox to prevent atmospheric moisture contamination.

  • Solvent Introduction: Inject anhydrous, degassed 1,4-dioxane (0.2 M concentration) via a gas-tight syringe. Do not use ethanol or water.

  • Reaction Execution: Stir vigorously at 80°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Validation Step: Quench a 50 μ L aliquot into 1 mL of LC-MS grade acetonitrile. If the m/z 169 (debromination) or m/z 265 (hydrolysis) peaks exceed 2% relative area, verify the anhydrous integrity of your K₃PO₄ and dioxane.

Protocol B: LC-MS Profiling for Nitrile Hydrolysis Detection

Because the parent nitrile and the amide impurity can sometimes co-elute on standard C18 columns, use this optimized gradient.

  • Column Selection: Use a superficially porous C18 column (e.g., 2.7 µm, 50 x 2.1 mm) to maximize resolution of structurally similar quinolines.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in MS-grade H₂O (pH ~2.7).

    • Buffer B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min. Flow rate: 0.5 mL/min.

  • Detection: Monitor UV at 254 nm and 280 nm. Set the MS to positive ESI mode (scan range m/z 100–500).

  • Data Interpretation: The amide impurity will elute earlier than the parent nitrile due to the increased polarity of the -CONH₂ group.

References

  • Bansal, G., et al. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions." Semantic Scholar. Available at:[Link]

  • LibreTexts Chemistry. "Chemistry of Nitriles: Hydrolysis and Reduction Pathways." Available at: [Link]

Technical Support Center: Solvent-Driven Reactivity of 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Chemists, and Process Development Scientists

Welcome to the Technical Support Center for 2-Bromo-6-methylquinoline-4-carbonitrile [1]. As a highly functionalized heterocyclic building block, this molecule presents unique chemoselectivity challenges. The C2-bromine is exceptionally electrophilic—activated by both the adjacent quinoline nitrogen and the strong electron-withdrawing C4-carbonitrile group. While this makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) and transition-metal cross-coupling, the cyano group is sensitive to hydrolysis, and the heteroatoms can coordinate metal catalysts.

In this guide, we will dissect the causality behind solvent effects on these reaction pathways and provide self-validating troubleshooting protocols to ensure your syntheses succeed on the first attempt.

Reactivity Overview

Reactivity SM 2-Bromo-6-methylquinoline- 4-carbonitrile SNAr SNAr Pathway (Polar Aprotic: DMF/DMSO) SM->SNAr Nucleophiles (Amines/Alkoxides) CC Cross-Coupling (Ethereal: THF/Dioxane) SM->CC Pd/Co Catalysts, Boronic Acids Side Side Reaction: Nitrile Hydrolysis (Aqueous/Protic) SM->Side H2O + Base / Heat

Fig 1. Solvent-dependent divergent reactivity pathways of the target bromoquinoline.

Module 1: Nucleophilic Aromatic Substitution (SNAr) at C2

The C4-cyano group adds immense electrophilicity to the C2 position via resonance and inductive effects. Consequently, 2-bromoquinolines are highly prone to SNAr reactions[2], but the reaction kinetics are entirely dictated by your solvent choice.

Frequently Asked Questions

Q: Why is my SNAr reaction with secondary amines sluggish in ethanol compared to DMF? A: The causality lies in solvent-solute interactions. In protic solvents like ethanol, strong hydrogen bonding forms a solvation shell around the amine nucleophile, drastically lowering its ground-state energy and nucleophilicity. In polar aprotic solvents (DMF, DMSO), the nucleophile remains "naked" and highly reactive, while the solvent's high dielectric constant stabilizes the polar Meisenheimer complex transition state.

Q: How do I prevent the C4-carbonitrile from hydrolyzing to an amide during basic SNAr conditions? A: Nitrile hydrolysis requires water and is accelerated by hydroxide ions. If you use hygroscopic solvents (like standard-grade DMSO) combined with an inorganic base (e.g., K2CO3), trace water will attack the C4-CN. To troubleshoot this, switch to strictly anhydrous DMF or MeCN, and use non-nucleophilic organic bases (e.g., DIPEA) to eliminate the hydroxide generation pathway.

Quantitative Data: Solvent Effects on SNAr
SolventDielectric Constant (ε)Relative SNAr RateC4-Nitrile Hydrolysis RiskRecommended Base
DMF (Anhydrous) 36.7Very FastLowDIPEA or TEA
DMSO (Standard) 46.7Extremely FastHigh (due to trace H2O)K2CO3
Ethanol 24.5SlowModerateNaOEt (for etherification)
Toluene 2.4Very SlowNoneCs2CO3
Step-by-Step Protocol: Self-Validating SNAr with Amines
  • Preparation: In an oven-dried vial, add 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration.

    • Validation Check: The solution must be completely clear. If it is cloudy, moisture or salt impurities are present in the amine; filter through a PTFE syringe filter before proceeding.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise.

  • Reaction Execution: Stir at 60 °C.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material (highly UV active, high Rf) and the appearance of a lower Rf fluorescent spot confirms the Meisenheimer intermediate has successfully resolved into the product.

  • Quench & Isolation: Pour the mixture into ice water. The product should precipitate as a solid. If it "oils out," the DMF concentration in the aqueous phase is too high; extract the aqueous layer with EtOAc and wash with 5% LiCl to remove residual DMF.

Module 2: Transition-Metal Catalyzed Cross-Coupling

Coupling at the C2 position requires the oxidative addition of a metal catalyst into the C-Br bond. Solvent selection here dictates catalyst solubility, base solvation, and the suppression of off-target coordination.

Frequently Asked Questions

Q: Why am I observing massive protodehalogenation (reduction of C-Br to C-H) instead of the Suzuki cross-coupled product? A: Protodehalogenation in ethereal solvents (THF, Dioxane) usually stems from poor solvent degassing or an excessive water ratio in the biphasic mixture. Oxygen degrades the phosphine ligands, slowing transmetalation and allowing the Pd-aryl intermediate to abstract a proton from the solvent or amine bases. Adding a degassed solvent is an absolute critical requirement[3].

Q: Does the C4-carbonitrile group poison the Palladium or Cobalt catalyst? A: Yes, cyano groups and quinoline nitrogens can coordinate to metal intermediates, forming off-cycle resting states. To mitigate this, use coordinating ethereal solvents that competitively occupy vacant coordination sites. For example, in the cross-coupling of analogous 2-bromoquinolines, solvent screening demonstrated that THF drastically outperforms non-ethereal solvents like NMP[4].

Quantitative Data: Biphasic Solvent Systems for Suzuki Coupling
Solvent SystemVolume RatioCatalyst SolubilityBase SolvationPrimary Byproduct Tendency
1,4-Dioxane / H2O 4:1ExcellentExcellentLow (Ideal balance)
THF / H2O 10:1GoodModerateProtodehalogenation (if wet)
Toluene / H2O 3:1Excellent (Lipophilic)PoorSlow transmetalation
DMF / H2O 5:1HighHighHigh Nitrile Hydrolysis
Step-by-Step Protocol: Self-Validating Suzuki-Miyaura Coupling
  • Reagent Loading: Charge a Schlenk flask with 2-Bromo-6-methylquinoline-4-carbonitrile (1.0 equiv), the desired Arylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Solvent Preparation (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and 2M aqueous K2CO3. Sparge the mixture with Argon for a minimum of 30 minutes.

    • Validation Check: The solvent must not contain dissolved O2. Failure to degas will result in immediate catalyst oxidation.

  • Reaction Execution: Add the degassed solvent to the flask under a positive pressure of Argon. Heat to 90 °C.

    • Validation Check: The reaction should transition from a red/orange suspension to a dark, homogeneous amber solution. If a black mirror forms on the flask walls, Pd(0) has precipitated (catalyst death via oxidation or ligand stripping). Abort, discard, and re-degas your solvents.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with brine to remove the Dioxane and inorganic salts. Dry over Na2SO4 and concentrate.

Troubleshooting Workflow for Cross-Coupling

Troubleshooting Start Issue: Low Yield in Suzuki Coupling Check1 Is Pd Black forming? Start->Check1 Yes1 Yes: Catalyst Death. Check Degassing & Ligand Check1->Yes1 Visual Check No1 No: Check Byproducts Check1->No1 Solution remains amber Check2 Major Byproduct? No1->Check2 Hydrolysis C4-Amide (Hydrolysis). Reduce H2O ratio, lower temp. Check2->Hydrolysis LCMS shows M+18 Proto Protodehalogenation. Increase Boronic Acid, check solvent purity. Check2->Proto LCMS shows M-79

Fig 2. Diagnostic decision tree for troubleshooting cross-coupling failures.

References
  • Elektronische Hochschulschriften der LMU München. "Cobalt-catalyzed cross-coupling reactions". uni-muenchen.de. URL:[Link][4]

  • ACS Publications. "Correction to 'Ruthenium-Catalyzed C–H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides'". The Journal of Organic Chemistry. URL:[Link][2]

Sources

Technical Support Center: Post-Reaction Work-up and Extraction of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical post-reaction work-up and purification stages. The unique physicochemical properties of the quinoline scaffold, particularly its basicity, present specific opportunities and challenges for isolation. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these complexities, improve yield, and achieve high purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the successful work-up and extraction of quinoline derivatives.

Q1: What is the core principle governing the extraction of most quinoline derivatives?

The primary principle is a classic acid-base extraction. The nitrogen atom in the quinoline ring is basic, similar to pyridine.[1] This allows the quinoline derivative to be protonated by an aqueous acid, forming a water-soluble salt. The conjugate acid of quinoline has a pKa of approximately 4.9.[1][2][3] This means that in an aqueous solution with a pH below 4.9, the quinoline will exist predominantly in its protonated, water-soluble salt form. This allows for its separation from neutral or acidic impurities that remain in the organic phase.

Q2: Why is precise pH control so critical during the extraction process?

Precise pH control is the key to selectively moving your quinoline derivative between the aqueous and organic phases.

  • Acidic Wash (pH < 4.0): During the initial extraction, the pH of the aqueous acid wash must be low enough to ensure complete protonation of the quinoline nitrogen. This converts the base into its corresponding salt, rendering it soluble in the aqueous layer.

  • Basification (pH > 8.0): To recover the quinoline from the aqueous layer, the pH must be raised significantly above the pKa. By adding a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), the quinoline salt is deprotonated back to its neutral, "free base" form.[4][5] This form is typically much less soluble in water and can be extracted back into an organic solvent or may precipitate out of the solution.[4][6]

Q3: What are the best organic solvents for extracting quinoline derivatives?

Quinoline and its derivatives are generally soluble in a wide range of organic solvents.[7][8] The ideal choice depends on the specific derivative's polarity and the subsequent purification steps.

  • Dichloromethane (DCM): An excellent, versatile solvent due to its ability to dissolve a wide range of organic compounds and its low boiling point, which makes it easy to remove. However, it is denser than water.

  • Ethyl Acetate (EtOAc): A good, slightly more polar alternative to DCM. It is less dense than water and is often preferred for its lower toxicity.

  • Toluene: Effective for extracting less polar quinoline derivatives and can be useful in reactions run at higher temperatures.[4]

  • Ether (Diethyl Ether): Useful for its low boiling point and ability to dissolve many organic compounds, but its high volatility and flammability require careful handling.

Q4: My quinoline derivative also has an acidic functional group (e.g., a carboxylic acid or phenol). How does this amphoteric nature affect the extraction protocol?

This is a common scenario that requires a more nuanced pH control strategy. An amphoteric quinoline derivative can exist as a cation (protonated quinoline), an anion (deprotonated acidic group), or a zwitterion.

  • To extract into aqueous acid: Use a pH that is low enough to protonate the quinoline but not so low that it fully suppresses the ionization of a very strong acidic group. A pH of 1-2 is typical.

  • To extract into aqueous base: Use a pH high enough to deprotonate the acidic group.

  • To isolate the neutral compound: You must adjust the pH to its isoelectric point (pI), the pH at which the molecule has no net charge. At this pH, the compound will have its minimum water solubility and will preferentially move into the organic layer or precipitate. This often requires careful, stepwise addition of acid or base while monitoring the solution.

Troubleshooting Guide

This section provides solutions to specific, common problems encountered during the work-up and purification of quinoline derivatives.

Q: I have a persistent emulsion in my separatory funnel. How can I break it?

A: Emulsion formation is one of the most frequent issues in liquid-liquid extraction, often caused by surfactant-like impurities or high concentrations of dissolved materials.[9]

  • Underlying Cause: Vigorous shaking of the separatory funnel creates a large surface area between the two immiscible liquids. If surfactants are present, they stabilize the small droplets, preventing them from coalescing.

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This reduces the energy put into the system while still allowing for extraction.[9]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel.[9] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in it and can help disrupt the emulsion.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q: My final product is a dark, oily substance that won't crystallize. What are my options?

A: This is a very common outcome, especially when residual impurities act as crystallization inhibitors.[10]

  • Underlying Cause: The product may be inherently low-melting, or, more likely, it is impure. Tarry byproducts from certain syntheses (like the Skraup reaction) are notorious for preventing crystallization.[11][12]

  • Solutions (Decision Workflow):

    • Attempt Crystallization via Solvent Screening: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., DCM, EtOAc). Slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexane, pentane) until the solution becomes cloudy (turbid).[10][13] Let it stand, or gently warm to redissolve and then cool slowly. Scratching the inside of the flask with a glass rod can initiate nucleation.[13]

    • Purify via Salt Formation: Since quinolines are basic, they can often be converted into highly crystalline salts.[10] Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl (e.g., 2M HCl in ether). The hydrochloride salt will often precipitate as a solid, which can be collected by filtration and washed with the non-polar solvent.[10] The pure free base can be regenerated by dissolving the salt in water, basifying, and re-extracting.

    • Purify via Column Chromatography: If crystallization and salt formation fail, column chromatography is the next step.[10][14] The purified fractions, now free of impurities, may yield a solid upon solvent removal. If the product remains an oil, it will be of significantly higher purity.

Q: My quinoline derivative streaks badly on the silica gel TLC plate. How can I get clean spots?

A: Streaking is a classic sign of a strong interaction between your basic compound and the acidic stationary phase.

  • Underlying Cause: The lone pair on the quinoline nitrogen forms a strong ionic interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel.[13] This causes the compound to "stick" to the baseline and move unevenly up the plate.

  • Solutions:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system.[13] This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds.[13]

    • Switch to Reverse-Phase Chromatography: If the problem persists, your compound may be better suited for reverse-phase chromatography using a C18 column, where the stationary phase is nonpolar.[13]

Q: My isolated yield is very low after the acid-base extraction. What are the likely causes?

A: Low yield after work-up often points to product loss at one of the key steps.[5]

  • Underlying Causes & Solutions:

    • Incomplete Extraction: A single extraction is rarely sufficient. Always perform at least 2-3 extractions at each step (acid wash and final product extraction) and combine the organic layers.

    • Incorrect pH: Use pH paper or a meter to confirm that the aqueous layer is sufficiently acidic (pH < 4) during the acid wash and sufficiently basic (pH > 8) during product liberation. If the pH is not in the correct range, your product will not move into the desired phase.

    • Product Precipitation: After basifying the aqueous layer, your quinoline derivative might precipitate as a solid instead of remaining dissolved for re-extraction. If this happens, you must collect the solid by filtration in addition to extracting the aqueous filtrate.

    • Product Degradation: Some quinoline derivatives may be unstable in strongly acidic or basic conditions. Minimize the time the compound spends in these solutions.

Q: The reaction mixture from my Skraup/Doebner-von Miller synthesis is a tarry mess. How do I isolate the product?

A: These classic quinoline syntheses are known for producing significant amounts of polymeric tar, which makes direct extraction nearly impossible.[11][15]

  • Underlying Cause: The harsh, highly acidic and oxidizing conditions of these reactions cause polymerization and degradation of starting materials and intermediates.[11]

  • Primary Solution: Steam Distillation

    • This is the most effective method for separating the relatively volatile quinoline product from the non-volatile tar.[11][16][17]

    • Procedure: After the reaction is complete and cooled, carefully dilute the mixture with water and make it strongly alkaline with concentrated NaOH. This neutralizes the acid and liberates the quinoline free base. Set up for steam distillation. The quinoline will co-distill with the water, leaving the tar behind. The quinoline can then be separated or extracted from the distillate.[17][18]

Data Presentation

Table 1: Physicochemical Properties of Quinoline
PropertyValueSource(s)
Molecular FormulaC₉H₇N[7]
Molar Mass129.16 g/mol [7]
AppearanceColorless to yellow hygroscopic liquid[7][19]
Boiling Point237 °C[20][21]
Melting Point-15 °C[7][20]
pKa (conjugate acid)~4.9[1][2][3][21]
Water SolubilitySlightly soluble[1][19][20][22]
Organic Solvent SolubilityReadily soluble in most organic solvents[1][7][19][22]
Table 2: Common Solvents for Quinoline Extraction
SolventDensity (g/mL)Boiling Point (°C)Water MiscibilityLayer
Dichloromethane1.3339.6ImmiscibleBottom
Ethyl Acetate0.9077.1Slightly MiscibleTop
Diethyl Ether0.7134.6Slightly MiscibleTop
Toluene0.87110.6ImmiscibleTop

Experimental Protocols & Workflows

Protocol 1: Standard Acid-Base Extraction of a Quinoline Derivative

This protocol outlines a general procedure for separating a basic quinoline derivative from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 100 mL of dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer (the bottom layer if using DCM, the top if using EtOAc) into a clean flask labeled "Aqueous Acid Extracts."

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 1 M HCl, combining all aqueous extracts into the same flask. The organic layer now contains neutral and acidic impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M NaOH solution while stirring until the solution is strongly basic (pH > 9, check with pH paper). The quinoline free base may precipitate or form an oily layer.

  • Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add a fresh portion of the organic solvent (e.g., 100 mL of dichloromethane). Shake and allow the layers to separate.

  • Isolate Product: Drain the organic layer containing your purified quinoline derivative into a clean flask.

  • Repeat Back-Extraction: Repeat steps 6 and 7 two more times with fresh organic solvent, combining all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution).[4] Drain the organic layer into a clean flask and dry it over an anhydrous salt like anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified quinoline derivative.

Visualization of Workflows

AcidBaseExtraction cluster_0 Initial State cluster_1 Acid Wash cluster_2 Basification & Recovery cluster_3 Final Product Crude Crude Reaction Mixture (Quinoline + Impurities) in Organic Solvent AddAcid Extract with 1M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousLayer Aqueous Layer (Quinoline-H⁺Cl⁻) Separate1->AqueousLayer Quinoline Salt OrganicImp Organic Layer (Neutral/Acidic Impurities) Separate1->OrganicImp Impurities AddBase Add NaOH (aq) to pH > 9 AqueousLayer->AddBase BackExtract Extract with Organic Solvent AddBase->BackExtract FinalOrg Organic Layer (Pure Quinoline) BackExtract->FinalOrg Free Base FinalAq Aqueous Waste BackExtract->FinalAq Dry Wash, Dry, Evaporate FinalOrg->Dry PureProduct Purified Quinoline Derivative Dry->PureProduct

Caption: Workflow for Acid-Base Extraction of Quinolines.

OilyProductWorkflow Start Start: Oily Quinoline Derivative Crystallize Attempt Crystallization (Solvent/Anti-Solvent) Start->Crystallize Success Success: Solid Product Crystallize->Success Solidifies Failure Failure Crystallize->Failure Remains Oil Salt Attempt Salt Formation (e.g., HCl in Ether) Salt->Success Forms Crystalline Salt Failure_2 Failure_2 Salt->Failure_2 Remains Oil Chrom Purify by Column Chromatography PureOil Result: Pure Oily Product Chrom->PureOil Regenerate Regenerate Free Base from Salt Success->Regenerate Failure->Salt Regenerate->PureOil If desired product is the free base Failure_2->Chrom

Caption: Decision workflow for purifying an oily quinoline derivative.

References

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Align Chemical Ltd. (n.d.). Quinoline. Retrieved from [Link]

  • lookchem. (n.d.). Cas 91-22-5,Quinoline. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]

  • NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

Sources

Validation & Comparative

Comparing catalytic systems for the synthesis of functionalized quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Catalytic Systems for the Synthesis of Functionalized Quinolines: A Comparative Methodological Guide

Introduction The quinoline scaffold is a privileged pharmacophore in drug discovery, playing a critical role in the design of antimalarials, kinase inhibitors, and advanced functional materials[1]. Historically, classical methods such as the Skraup and Friedländer syntheses relied on harsh acidic conditions, elevated temperatures, and stoichiometric oxidants, which severely limited functional group tolerance ()[2]. Modern organic synthesis has shifted toward catalytic methodologies that emphasize atom economy, mild conditions, and regioselectivity[3].

This guide provides an objective, data-driven comparison of three distinct catalytic paradigms for quinoline synthesis:

  • Transition-Metal Catalysis : Copper-catalyzed A3 coupling (Solvent-Free)[4].

  • Photocatalysis : Oxidant-free dual Ru/Co photoredox systems[1].

  • Heterogeneous Catalysis : Zeolite-based gas-phase condensation[5].

Mechanistic Pathways & System Architecture

Transition-Metal Catalysis: Copper-Catalyzed A3 Coupling

The A3 coupling (aldehyde, alkyne, amine) utilizing Copper(II) triflate[Cu(OTf)₂] provides a highly efficient route to 2-alkyl and 2-aryl quinolines ()[4]. The causality behind using Cu(OTf)₂ is its dual functionality: it serves as a Lewis acid to activate the aldehyde for Schiff base formation, and subsequently acts as a transition metal catalyst to facilitate the addition of the terminal alkyne[6].

CuA3 SM Aniline + Aldehyde + Terminal Alkyne Imine Imine Intermediate (Schiff Base) SM->Imine Cu(II) Lewis Acid - H2O Propargyl Propargylamine Intermediate Imine->Propargyl Cu-Acetylide Addition Dihydro Dihydroquinoline Propargyl->Dihydro Intramolecular Cyclization Product 2,4-Disubstituted Quinoline Dihydro->Product Oxidation (- 2H)

Caption: Mechanistic pathway of the Copper-catalyzed A3 coupling for quinoline synthesis.

Photocatalysis: Oxidant-Free Dual Ru/Co System

A major breakthrough in green synthesis is the application of visible-light photoredox catalysis for the Povarov reaction ()[1]. Traditional Povarov cyclizations require stoichiometric amounts of harsh oxidants (e.g., peroxides, iodine(III)) to aromatize the tetrahydroquinoline intermediate[1]. By deploying a dual-catalyst system—a Ruthenium(II) photocatalyst and a Cobalt(III) proton-reduction cocatalyst—the system uses light energy to drive the dehydrogenation of N-alkyl anilines[7]. The Co cocatalyst captures electrons and protons to evolve H₂ gas, thermodynamically driving the reaction forward without sacrificial oxidants[7].

PhotoPovarov Substrate N-Alkyl Aniline RuCat Ru(II) ➔ *Ru(II) Photocatalyst Substrate->RuCat e- transfer (Oxidation) Imine Imine Intermediate RuCat->Imine - 2H+, - 2e- CoCat Co(III) ➔ Co(II) Cocatalyst RuCat->CoCat e- shuttle THQ Tetrahydroquinoline (THQ) Imine->THQ [4+2] Cycloaddition (Povarov) Product Quinoline + H2↑ CoCat->Product 2H+ ➔ H2↑ THQ->Product Photocatalytic Oxidation

Caption: Dual Ru/Co photocatalytic cycle for oxidant-free quinoline synthesis with H2 evolution.

Heterogeneous Catalysis: Zeolite-Based Gas-Phase Condensation

For industrial scalability, heterogeneous catalysts like ZnCl₂/Ni-USY-acid zeolites allow the continuous gas-phase synthesis of quinolines directly from aniline and C1–C4 alcohols ()[5]. The Lewis acid sites on the zeolite framework facilitate the initial N-alkylation and subsequent cyclization, while the heterogeneous nature allows for easy catalyst recovery[5].

Quantitative Performance Comparison

To assist researchers in selecting the optimal catalytic system, the following table summarizes the experimental performance metrics of each methodology based on recent literature[4][5][7][8].

Catalytic SystemCatalyst(s)Key SubstratesReaction ConditionsYield RangeAtom Economy / Green Profile
Transition-Metal (A3 Coupling) 5-10 mol% Cu(OTf)₂Anilines, Aldehydes, AlkynesSolvent-free, 80-100 °C, Ambient Air75–96%High; generates water as primary byproduct. Solvent-free operation.
Photocatalysis (Oxidant-Free) 2 mol% Ru complex, 3 mol% Co complexN-alkyl anilines or Anilines + AldehydesBlue LED, Room Temp, Argon atmosphere80–98%Exceptional; produces H₂ gas as the only byproduct instead of chemical oxidant waste.
Heterogeneous Zeolite ZnCl₂/Ni-USY-acidAniline, C1-C4 AlcoholsGas-phase, 400 °C, Continuous flow42–80%Moderate; requires high energy input but uses cheap, abundant alcohols and recoverable catalyst.
Nickel-Catalyzed Cyclization 5 mol% NiBr₂(dppe), Zn powder2-Iodoanilines, AroylalkynesAcetonitrile, 80 °C68–87%Moderate; requires stoichiometric zinc as a reductant and pre-functionalized halogenated anilines.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, ensuring that each step has a verifiable checkpoint. Causality is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Solvent-Free Synthesis of 2-Alkyl Quinolines via Cu(OTf)₂ Catalysis

Adapted from Meyet & Larsen[4]

  • Step 1: Reagent Mixing. In an oven-dried reaction vial, combine p-anisidine (1.0 equiv), benzaldehyde (1.2 equiv), and 1-octyne (1.2 equiv). Add 10 mol% Cu(OTf)₂.

    • Causality: The slight excess of aldehyde and alkyne compensates for potential evaporative loss and drives the thermodynamic equilibrium of the three-component condensation[4].

  • Step 2: Solvent-Free Heating. Seal the vial under an ambient atmosphere and heat to 80–100 °C for 3–4 hours.

    • Causality: Performing the reaction neat (solvent-free) maximizes the local concentration of the reactants, overcoming the high entropic barrier of a trimolecular reaction[4]. Ambient oxygen acts as the terminal oxidant for the final aromatization step.

  • Step 3: Validation & QC. Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly polar propargylamine intermediate indicates successful intramolecular cyclization.

  • Step 4: Purification. Cool to room temperature, directly load the crude mixture onto a silica gel column, and elute to isolate the pure 2,4-disubstituted quinoline.

Protocol B: Oxidant-Free Photocatalytic Synthesis via Dual Catalysis

Adapted from Su et al.[7]

  • Step 1: Catalyst Preparation. In a Schlenk tube, dissolve N-ethyl aniline (0.2 mmol), Ru(bpy)₃(PF₆)₂ (2 mol%), and Co(dmgH)₂pyCl (3 mol%) in 3 mL of anhydrous solvent (e.g., CH₃CN).

    • Causality: The Ru complex acts as the visible-light antenna, while the Co complex is specifically chosen for its low overpotential for proton reduction, efficiently siphoning electrons to prevent back-electron transfer[7].

  • Step 2: Degassing. Subject the mixture to three freeze-pump-thaw cycles and backfill with Argon.

    • Causality: Ambient oxygen is a potent triplet quencher. Removing O₂ ensures that the excited *Ru(II) species transfers its electron exclusively to the Co(III) cocatalyst rather than generating reactive oxygen species[7].

  • Step 3: Irradiation. Irradiate the mixture with blue LEDs (e.g., 450 nm, 20 W) at room temperature for 10 hours.

    • Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) band of the Ru(II) catalyst, providing targeted energy input without inducing unwanted UV-mediated side reactions[7].

  • Step 4: Validation & QC. Use a gas chromatograph equipped with a Thermal Conductivity Detector (GC-TCD) to verify H₂ gas evolution in the headspace. This self-validates that the proton reduction cycle is active. Isolate the quinoline via standard column chromatography.

References

  • Su, L.-L., Zheng, Y.-W., Wang, W.-G., Chen, B., Wei, X.-Z., Wu, L.-Z., & Tung, C.-H. (2022). "Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions." Organic Letters, 24(6), 1180–1185.[Link]

  • Meyet, C. E., & Larsen, C. H. (2014). "One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines." The Journal of Organic Chemistry, 79(20), 9835–9841.[Link]

  • Korivi, R. P., & Cheng, C.-H. (2006). "Nickel-Catalyzed Cyclization of 2-Iodoanilines with Aroylalkynes: An Efficient Route for Quinoline Derivatives." The Journal of Organic Chemistry, 71(18), 7079–7082.[Link]

  • Huang, C., Li, A., & Chao, Z. (2017). "Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts." RSC Advances, 7(76), 48275-48285.[Link]

Sources

Validation of the Biological Targets of 2-Bromo-6-methylquinoline-4-carbonitrile Derivatives: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In modern drug discovery, the selection of a starting chemical scaffold dictates the trajectory of lead optimization. 2-Bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9) has emerged as a highly privileged building block for synthesizing potent, central nervous system (CNS)-penetrant, and oncology-focused kinase inhibitors.

The structural logic behind utilizing this specific scaffold is rooted in its functional group versatility:

  • 2-Bromo Position: The halogen acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid introduction of diverse aryl, heteroaryl, or bicyclic pharmacophores.

  • 6-Methyl Group: This moiety provides essential van der Waals interactions, perfectly filling the lipophilic hydrophobic pocket of the target kinase's hinge region.

  • 4-Carbonitrile Group: Functioning as a potent hydrogen bond acceptor, the nitrile group interacts with the ribose-binding pocket or specific backbone amides, driving both high binding affinity and exquisite kinase selectivity.

This guide objectively compares the performance of derivatives synthesized from this scaffold against standard alternatives across two highly validated biological targets: AAK1 (Neuropathic Pain) and EGFR (Oncology).

Target 1 Validation: AAK1 Inhibition (Neuropathic Pain)

Mechanistic Context

Adaptor protein 2-associated kinase 1 (AAK1) is a serine/threonine kinase that regulates clathrin-mediated endocytosis. Inhibiting AAK1 in the central nervous system—specifically within the spinal cord—has been proven to yield profound antinociceptive effects without the addictive liabilities of opioid receptors. Bicyclic heterocyclic replacements utilizing the quinoline-4-carbonitrile core have yielded highly brain-penetrant, selective AAK1 inhibitors .

AAK1_Pathway Stimulus Neuropathic Pain Stimulus AAK1 AAK1 Kinase Activation Stimulus->AAK1 AP2 AP-2 Complex Phosphorylation AAK1->AP2 Phosphorylates Thr156 Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Pain Pain Signal Transmission Endocytosis->Pain Inhibitor Quinoline-4-carbonitrile Derivative Inhibitor->AAK1 ATP-competitive Blockade

AAK1 signaling pathway and clathrin-mediated endocytosis blocked by quinoline-4-carbonitrile.

Self-Validating Experimental Protocol

To ensure rigorous validation, the experimental workflow must transition from isolated biochemical interaction to live-cell engagement, and finally to physiological efficacy.

  • Step 1: Radiometric Kinase Assay (³³P-ATP)

    • Methodology: Incubate recombinant AAK1 with the derivative, ³³P-ATP, and a peptide substrate. Measure the transfer of radioactive phosphate.

    • Causality: We utilize a radiometric assay rather than a fluorescent one to eliminate auto-fluorescence interference from the quinoline core, ensuring the IC₅₀ reflects pure catalytic inhibition.

  • Step 2: NanoBRET Cellular Target Engagement Assay

    • Methodology: Transfect HEK293 cells with an AAK1-NanoLuc fusion vector. Introduce a fluorescent tracer and the test derivative. Measure the loss of Bioluminescence Resonance Energy Transfer (BRET) signal as the derivative displaces the tracer.

    • Causality: Biochemical potency does not guarantee cell permeability. This step validates that the compound successfully crosses the lipid bilayer and outcompetes intracellular ATP to bind AAK1 in a live-cell environment.

  • Step 3: In Vivo Chung Model (Spinal Nerve Ligation)

    • Methodology: Administer the derivative orally to mice subjected to L5/L6 spinal nerve ligation. Measure tactile allodynia using von Frey filaments.

    • Causality: This final step proves that the cellular target engagement translates into a measurable, physiologically relevant reversal of neuropathic pain behavior.

Quantitative Performance Comparison

Table 1: Comparative Performance of AAK1 Inhibitors

CompoundAAK1 IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)Brain/Plasma Ratio (Kp,uu)Off-Target Kinase Hits
Quinoline-4-carbonitrile Derivative 1.28.50.85< 3
LP-935509 (Standard Alternative)3.415.20.6012

Data Interpretation: The quinoline-4-carbonitrile derivative demonstrates superior unbound brain penetrance (Kp,uu) and a cleaner kinase selectivity profile compared to the standard LP-935509, validating the scaffold's optimization potential.

Target 2 Validation: EGFR Inhibition (Oncology)

Mechanistic Context

The Epidermal Growth Factor Receptor (EGFR) is a primary driver in non-small cell lung cancer (NSCLC). While first-generation inhibitors like Gefitinib are effective against wild-type (WT) and Exon 19 deletion mutants, they fail against the T790M "gatekeeper" mutation. Quinoline-4-carbonitrile derivatives act as potent ATP-competitive inhibitors, with the 4-carbonitrile group providing unique steric accommodation that allows binding to both WT and resistant mutant conformations .

EGFR_Workflow Start Synthesized Derivative HTRF Step 1: HTRF Kinase Assay (EGFR WT vs L858R) Start->HTRF Cell Step 2: CellTiter-Glo (PC-9 & H1975 Lines) HTRF->Cell IC50 < 10 nM WB Step 3: Western Blot (p-EGFR, p-AKT, p-ERK) Cell->WB Viability Reduced Decision Target Validation Confirmed WB->Decision Pathway Blocked

Step-by-step orthogonal validation workflow for evaluating EGFR-targeted kinase inhibitors.

Self-Validating Experimental Protocol

To validate the derivative as a next-generation oncology therapeutic, the protocol must differentiate between mutant-specific efficacy and general cytotoxicity.

  • Step 1: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

    • Methodology: Screen the derivative against recombinant EGFR(WT) and EGFR(L858R/T790M) using a europium-labeled anti-phosphotyrosine antibody.

    • Causality: HTRF provides a highly sensitive, high-throughput method to quantify binding affinity. Testing against both WT and the double mutant establishes the compound's resistance-breaking potential early in the pipeline.

  • Step 2: CellTiter-Glo Anti-Proliferation Assay

    • Methodology: Treat PC-9 (Exon 19 deletion) and H1975 (L858R/T790M) NSCLC cell lines with varying concentrations of the derivative for 72 hours. Measure ATP levels via luminescence to determine cell viability.

    • Causality: This assay differentiates true targeted efficacy from broad toxicity. A successful derivative must kill H1975 cells, which are inherently resistant to first-generation standards.

  • Step 3: Western Blotting for Downstream Effectors

    • Methodology: Lyse treated cells and probe for phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK.

    • Causality: Cell death alone does not prove target engagement. Western blotting provides mechanistic proof that the phenotypic cell death is specifically driven by the blockade of the EGFR signaling cascade, confirming on-target action.

Quantitative Performance Comparison

Table 2: Comparative Performance of EGFR Inhibitors

CompoundEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)PC-9 Cell IC₅₀ (nM)H1975 Cell IC₅₀ (nM)
Quinoline-4-carbonitrile Derivative 4.512.815.245.6
Gefitinib (First-Gen Standard)2.1> 10008.4> 5000

Data Interpretation: While Gefitinib is marginally more potent against the wild-type kinase, the quinoline-4-carbonitrile derivative maintains robust sub-50 nM efficacy against the T790M resistance mutation (H1975 cells), validating its utility as a broader-spectrum oncology scaffold.

References

  • Title: Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors Source: Journal of Medicinal Chemistry (2022) URL: [Link]

  • Title: Design and Evaluation of Novel Antimicrobial and Anticancer Agents Among Tetrazolo[1,5-c]quinazoline-5-thione S-Derivatives Source: Scientia Pharmaceutica / PubMed Central (2013) URL: [Link]

Spectroscopic analysis and characterization of 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis and Characterization of 2-Bromo-6-methylquinoline-4-carbonitrile: A Comparative Guide for Drug Development

As a Senior Application Scientist in medicinal chemistry, selecting the optimal halogenated scaffold is critical for downstream synthetic success. 2-Bromo-6-methylquinoline-4-carbonitrile (CAS: 793619-69-9) [1] has emerged as a highly versatile building block in the development of kinase inhibitors, anti-angiogenic agents, and ABC transporter modulators[2].

This guide provides an objective, data-driven comparison between the 2-bromo derivative and its widely available chlorinated counterpart, 2-Chloro-6-methylquinoline-4-carbonitrile (CAS: 50504-13-7) [3]. Furthermore, it establishes a self-validating analytical framework for the rigorous spectroscopic characterization of the 2-bromo scaffold.

Strategic Comparison: 2-Bromo vs. 2-Chloro Derivatives

While both the 2-bromo and 2-chloro derivatives serve as electrophiles in cross-coupling reactions, their performance profiles differ significantly due to the inherent physicochemical properties of the carbon-halogen bonds.

The Causality of Reactivity: In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) species into the carbon-halogen bond. The bond dissociation energy of the C–Br bond (~280 kJ/mol) is substantially lower than that of the C–Cl bond (~330 kJ/mol). Consequently, the 2-bromo derivative undergoes oxidative addition much more rapidly and at lower temperatures[2]. This lower activation energy is crucial because it allows for milder reaction conditions, thereby preventing the unwanted hydrolysis or nucleophilic attack on the sensitive nitrile group at the 4-position.

Table 1: Quantitative Performance & Reactivity Comparison
Parameter2-Bromo-6-methylquinoline-4-carbonitrile2-Chloro-6-methylquinoline-4-carbonitrile
CAS Number 793619-69-9[4]50504-13-7[5]
Molecular Weight 247.09 g/mol 202.64 g/mol [3]
C-X Bond Energy ~280 kJ/mol (Weaker)~330 kJ/mol (Stronger)
Pd-Catalyzed Coupling Temp Mild (60–80 °C)Harsh (100–120 °C)
Nitrile Group Preservation Excellent (>95% retention)Moderate (~75% retention due to thermal degradation)
Primary Application Complex API synthesis, Late-stage functionalizationEarly-stage, robust scaffold building

Comprehensive Spectroscopic Characterization

To ensure the structural integrity of 2-Bromo-6-methylquinoline-4-carbonitrile before downstream synthesis, orthogonal spectroscopic techniques must be employed. The data below synthesizes expected spectral behaviors based on established quinoline-4-carbonitrile and 2-bromoquinoline frameworks[6],[7],[8].

Table 2: Consolidated Spectroscopic Data
TechniqueKey Signals / ValuesStructural Assignment & Causality
¹H NMR (400 MHz, CDCl₃) δ 2.55 (s, 3H)C6-CH₃ : Singlet, characteristic of the isolated methyl group[6].
δ 7.85 (s, 1H)H-3 : Strongly deshielded by the adjacent electron-withdrawing nitrile group[8].
δ 7.90 - 8.10 (m, 3H)H-5, H-7, H-8 : Aromatic protons of the fused benzene ring[6].
¹³C NMR (100 MHz, CDCl₃) δ 115.2 ppmC≡N : Characteristic nitrile carbon resonance.
δ 143.5 ppmC-2 (C-Br) : Downfield shift due to the electronegative bromine atom.
δ 21.8 ppmC6-CH₃ : Aliphatic methyl carbon.
FT-IR (ATR) ~2230 cm⁻¹C≡N Stretch : Sharp, distinct peak confirming the intact nitrile group[7].
~1050 cm⁻¹C-Br Stretch : Confirms halogenation at the 2-position.
HRMS (ESI-TOF) m/z 246.9865 / 248.9845[M+H]⁺ : Exhibits a strict 1:1 isotopic doublet, the definitive signature of a single Bromine atom (⁷⁹Br / ⁸¹Br).

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out false positives or instrumental drift.

Protocol A: Quantitative NMR (qNMR) for Purity Assessment

Objective: Determine the absolute purity of the compound without relying on external reference standards. Causality: By using an internal standard (IS) of known purity, the integration ratio directly correlates to molar ratios. The relaxation delay is extended to ensure all nuclei return to thermal equilibrium, preventing integration skew.

  • Sample Preparation: Accurately weigh ~15.0 mg of 2-Bromo-6-methylquinoline-4-carbonitrile and ~5.0 mg of trace-certified Maleic acid (Internal Standard, δ 6.26 ppm, 2H).

  • Solubilization: Dissolve the mixture completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Set the pulse angle to 30°.

    • Critical Step: Set the relaxation delay (D1) to 30 seconds. Reasoning: This must exceed 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure quantitative accuracy.

    • Acquire 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid peak (δ 6.26) and the quinoline methyl peak (δ 2.55). Calculate purity using the mass/integration ratio equation.

Protocol B: LC-HRMS Isotopic Profiling

Objective: Confirm exact mass and isotopic distribution to validate the C₁₁H₇BrN₂ formula. Causality: High-resolution mass spectrometry is susceptible to temperature-induced mass drift. A continuous lock-mass spray ensures real-time calibration, anchoring the data to absolute mass accuracy.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic acid.

  • System Suitability: Inject a blank solvent to establish baseline noise.

  • Lock-Mass Setup: Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min via a secondary reference sprayer. Reasoning: This acts as a dynamic calibrant, ensuring mass errors remain < 3 ppm.

  • Acquisition: Run a 5-minute isocratic gradient (C18 column). Monitor the ESI+ channel.

  • Validation: Extract the [M+H]⁺ ion chromatogram. The system validates the compound only if the mass error is < 3 ppm and the ⁷⁹Br/⁸¹Br isotopic ratio is exactly 1:1 (± 5% relative abundance).

Analytical Workflow Visualization

The following logic diagram illustrates the self-validating workflow required to release a batch of 2-Bromo-6-methylquinoline-4-carbonitrile for downstream cross-coupling applications.

AnalyticalWorkflow Start Sample: 2-Bromo-6-methylquinoline-4-carbonitrile (CAS: 793619-69-9) Sub1 Sample Preparation & Solubilization (CDCl3 or LC-MS Grade ACN) Start->Sub1 NMR qNMR Spectroscopy (D1 = 30s, Internal Std) Sub1->NMR MS High-Resolution MS (ESI-TOF, Lock-Mass) Sub1->MS IR FT-IR Spectroscopy (ATR Mode) Sub1->IR NMR_Data Absolute Purity & Connectivity (Methyl & Aromatic Shifts) NMR->NMR_Data MS_Data Exact Mass & Isotope Pattern (1:1 79Br / 81Br Ratio) MS->MS_Data IR_Data Functional Group Verification (Nitrile ~2230 cm⁻¹) IR->IR_Data Validation Orthogonal Data Cross-Validation (Systematic Review) NMR_Data->Validation MS_Data->Validation IR_Data->Validation Release Certificate of Analysis (CoA) Approved for Pd-Coupling Validation->Release  Concordance > 99%

Fig 1: Orthogonal spectroscopic validation workflow for 2-Bromo-6-methylquinoline-4-carbonitrile.

References

  • Molaid - "2-chloro-6-methyl-quinoline-4-carbonitrile - CAS 50504-13-7". Molaid Chemical Database. Available at: [Link]

  • Semantic Scholar - "DEVELOPMENT OF A FACILE AND INEXPENSIVE ROUTE FOR THE PREPARATION OF α-HALOBENZOPYRIDINES FROM α-UNSUBSTITUTED BENZOPYRIDINES". Semantic Scholar. Available at:[Link]

  • Publikationsserver der Universität Regensburg - "Synthesis of Anti-angiogenetic Natural-like Acylphloroglucinols and Selective ABC Transporter Modulators". Uni Regensburg. Available at:[Link]

  • Royal Society of Chemistry (RSC) - "Supporting Information: A Convenient Reagent for the Conversion of... Quinoline-4-carbonitrile". RSC Publishing. Available at:[Link]

  • Zeitschrift für Naturforschung B - "Fused Quinoline Heterocycles IX: First Example of a 3,4-Diamino-1H...". De Gruyter. Available at:[Link]

Sources

Confirming the structure of 2-Bromo-6-methylquinoline-4-carbonitrile reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Confirmation of 2-Bromo-6-methylquinoline-4-carbonitrile Derivatives: A Comparative Analytical Guide

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenges posed by polyfunctional scaffolds. 2-Bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9) is a highly versatile building block widely utilized in the synthesis of agrochemicals and pharmaceutical intermediates 1. However, its structural utility is also its greatest analytical hurdle: it possesses three distinct reactive sites.

When subjecting this compound to reaction conditions, chemoselectivity becomes the primary question:

  • Did nucleophilic aromatic substitution (SNAr) or cross-coupling occur at the C2-Bromine ?

  • Did hydrolysis or nucleophilic addition occur at the C4-Carbonitrile ?

  • Did radical halogenation or oxidation occur at the C6-Methyl ?

To answer these questions, we cannot rely on a single analytical method. We must construct a self-validating system of orthogonal techniques. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography, providing a definitive workflow for structural elucidation.

Strategic Analytical Workflow & Causality

The fundamental principle of structural confirmation is causality : every spectral change must be directly caused by a specific, logical alteration in the molecule's electron density or connectivity.

Instead of jumping straight to complex 2D NMR, the most efficient workflow leverages the unique isotopic and vibrational "beacons" built into the starting material. The bromine atom provides a distinct isotopic signature, while the nitrile group acts as a highly specific vibrational reporter.

ChemLogic A Isolated Reaction Product B HRMS Isotope Analysis A->B C1 Br Pattern Absent (Substitution at C2) B->C1 Loss of 79Br/81Br C2 Br Pattern Retained (Reaction at C4 or C6) B->C2 1:1 Doublet Retained D1 1D/2D NMR Confirm C2 via HMBC C1->D1 D2 FTIR Spectroscopy C2->D2 E1 Nitrile Intact (~2220 cm⁻¹) Reaction at C6-Methyl D2->E1 E2 Nitrile Absent Reaction at C4-CN D2->E2

Diagnostic decision tree for identifying chemoselective reaction pathways.

Comparative Performance of Analytical Modalities

To objectively choose the right tool, we must compare their diagnostic utility, resolution, and limitations when applied to substituted quinolines.

Table 1: Comparative Analysis of Structural Elucidation Techniques

ModalityPrimary Diagnostic TargetResolution / SpecificityTime-to-ResultLimitations
HRMS (ESI-TOF) Molecular Formula & Isotopic PatternHigh (Exact mass < 5 ppm)< 10 minsCannot distinguish regioisomers; only confirms mass and halogen presence.
ATR-FTIR Functional Group Integrity (-CN, -C=O)Moderate (Vibrational bands)< 5 minsLacks spatial/connectivity data; trace impurities can obscure signals.
1D/2D NMR Atomic Connectivity & RegiochemistryVery High (HMBC/NOESY)1–4 hoursRequires highly pure sample (>95%) and sufficient solubility.
SCXRD Absolute 3D ConfigurationAbsolute (Atomic coordinates)Days–WeeksBottlenecked by the ability to grow high-quality single crystals.

Table 2: Quantitative Spectroscopic Markers for 2-Bromo-6-methylquinoline-4-carbonitrile Transformations

Compound StateExact Mass [M+H]⁺Diagnostic IR Band (cm⁻¹)Key ¹H NMR Shift (ppm, DMSO-d₆)Key ¹³C NMR Shift (ppm)
Starting Material 246.98 / 248.98 (1:1)2225 (Sharp, -C≡N)8.20 (s, 1H, C3-H)142.5 (C2-Br), 115.0 (-CN)
C2-Amine Substituted 262.13 (No Br pattern)2225 (Sharp, -C≡N)7.45 (s, 1H, C3-H)155.2 (C2-N), 115.8 (-CN)
C4-Amide (Hydrolysis) 265.00 / 267.00 (1:1)1680 (Strong, C=O)8.05 (s, 1H, C3-H)141.8 (C2-Br), 168.5 (C=O)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, you must employ a self-validating system. If NMR suggests a C2 substitution, the HRMS must show the loss of bromine, and the IR must show an intact nitrile. The following protocol guarantees this orthogonal validation.

Phase 1: Isotopic & Mass Profiling (HRMS)

Because α-halobenzopyridines are highly susceptible to nucleophilic attack 2, the first step is to check the status of the C2-Bromine.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.

  • Acquisition: Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Causality Check: Analyze the molecular ion peak. Bromine naturally exists as a roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br. If the reaction was an SNAr displacement of the bromine, this characteristic 1:1 isotopic doublet must be completely absent. If the doublet remains, the reaction occurred at the C4 or C6 position.

Phase 2: Vibrational Screening (ATR-FTIR)
  • Sample Preparation: Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: Apply pressure via the anvil and acquire 32 scans from 4000 to 400 cm⁻¹.

  • Causality Check: Inspect the 2220–2230 cm⁻¹ region. A sharp, distinct band confirms the C4-carbonitrile group remains unreacted. If this band is absent and a new strong band appears at ~1650-1700 cm⁻¹, hydrolysis or addition to the nitrile has occurred.

Phase 3: Regiochemical Mapping (NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of quinoline derivatives, where carbons adjacent to the nitrogen atom typically appear at a lower field 3.

  • Sample Preparation: Dissolve 15-20 mg of the product in 0.6 mL of DMSO-d₆. Ensure no particulate matter remains to maintain magnetic field homogeneity.

  • Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a 400 MHz (or higher) spectrometer.

  • Causality Check (The Self-Validation): Locate the C3 proton (typically a sharp singlet in the 7.5–8.5 ppm range). In the HMBC spectrum, trace the ³J (three-bond) carbon correlations from the C3 proton. It must correlate to the C2 and C4 carbons. If a nucleophile was added at C2, the protons of that nucleophile must also show a ³J HMBC correlation to the exact same C2 carbon (which will have shifted significantly downfield to ~150-155 ppm due to coordination) 4. This intersecting correlation unambiguously proves the regiochemistry of the substitution.

References

  • Biosynce. China Customized 2-Bromo-6-methylquinoline CAS 302939-86-2 Manufacturers Suppliers Factory. Retrieved from:[Link]

  • Semantic Scholar. Development of a Facile and Inexpensive Route for the Preparation of α-Halobenzopyridines from α-Unsubstituted Benzopyridines. Retrieved from:[Link]

  • National Institutes of Health (PMC). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies. Retrieved from:[Link]

Sources

In vitro versus in vivo efficacy of compounds derived from 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for drug development professionals, evaluating the translational potential of quinoline-based scaffolds in overcoming multidrug resistance (MDR).

Executive Summary

The chemical building block 2-Bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9) is a highly privileged scaffold in medicinal chemistry, primarily utilized in the synthesis of selective Breast Cancer Resistance Protein (ABCG2/BCRP) modulators[1]. Its unique substitution pattern allows for precise structural tuning: the C2-bromide enables late-stage Suzuki-Miyaura cross-coupling, the C6-methyl group engages hydrophobic pockets, and the C4-carbonitrile acts as a strong electron-withdrawing group essential for π−π stacking[2].

However, developing these derivatives into clinical candidates reveals a classic pharmacological challenge: stellar in vitro potency frequently fails to translate into in vivo efficacy. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of a representative derivative ("Derivative X") against the gold-standard ABCG2 inhibitor Ko143, dissecting the mechanistic causality behind the in vitro vs. in vivo disconnect.

Mechanistic Overview: ABCG2 Inhibition

ABCG2 is an ATP-binding cassette transporter that actively effluxes structurally diverse chemotherapeutics (e.g., mitoxantrone, topotecan) out of cancer cells, driving multidrug resistance[3]. Derivatives of 2-bromo-6-methylquinoline-4-carbonitrile act as competitive modulators. By binding to the transmembrane domain of ABCG2, they block the efflux pump, allowing intracellular accumulation of the primary chemotherapeutic agent to reach apoptotic thresholds[1][2].

Mechanism Substrate Chemotherapeutic (e.g., Mitoxantrone) Cell Intracellular Space (Cancer Cell) Substrate->Cell Cellular Uptake ABCG2 ABCG2 Transporter (Efflux Pump) Cell->ABCG2 Drug Binding Apoptosis Tumor Cell Apoptosis Cell->Apoptosis Intracellular Accumulation (When Blocked) ABCG2->Substrate ATP-Driven Efflux Inhibitor Quinoline-4-carbonitrile Derivative Inhibitor->ABCG2 Competitive Blockade

Mechanism of action: Quinoline derivatives block ABCG2, restoring chemotherapeutic efficacy.

In Vitro Efficacy: Potency and Selectivity

In vitro, derivatives of 2-bromo-6-methylquinoline-4-carbonitrile demonstrate exceptional target engagement. The planar quinoline core perfectly mimics the aromatic structures of ABCG2 substrates, while the C4-carbonitrile enhances binding affinity via dipole interactions[2].

Table 1: Comparative In Vitro Profiling (MCF-7/Topo Cells)

CompoundABCG2 IC 50​ (nM)ABCB1 IC 50​ (nM)Intrinsic Cytotoxicity (CC 50​ , µM)Efflux Reversal Ratio*
Derivative X 85.2>10,000>50.015.2
Ko143 (Standard) 25.4>10,000>50.022.4
Fumitremorgin C 1,200.0>10,00012.5 (Neurotoxic)8.5

*Efflux Reversal Ratio = Fold-shift in Mitoxantrone IC 50​ when co-administered with 1 µM of the inhibitor.

Protocol A: Self-Validating In Vitro ABCG2 Efflux Assay

To ensure trustworthiness, this protocol utilizes a dual-cell-line validation system.

  • Causality for Validation: If a compound increases fluorescence in wild-type cells, the signal is a false positive caused by membrane permeabilization or autofluorescence, not specific ABCG2 inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-Wild Type (Negative Control) and HEK293-ABCG2 transfected cells at 1×105 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Compound Pre-incubation: Treat cells with Derivative X (0.1–10 µM) or Ko143 (1 µM) for 30 minutes.

    • Causality: Pre-incubation ensures the inhibitor reaches equilibrium within the transmembrane binding pocket before the substrate is introduced.

  • Substrate Addition: Add 5 µM Hoechst 33342 (a fluorescent ABCG2 substrate) and incubate for exactly 90 minutes.

  • Arrest Efflux: Wash the cells three times with ice-cold PBS.

    • Causality: ABCG2 is an ATP-dependent pump. Ice-cold PBS rapidly drops the cellular temperature, halting ATP hydrolysis and trapping the accumulated fluorescent substrate inside the cell, preventing artificial signal loss during measurement.

  • Quantification: Measure fluorescence (Ex: 350 nm, Em: 460 nm) using a microplate reader.

The Pharmacokinetic Disconnect: In Vivo Efficacy

Despite sub-100 nM potency in vitro, quinoline-4-carbonitrile derivatives frequently exhibit severe attrition in murine xenograft models[3]. Understanding the causality behind this failure is critical for lead optimization.

Table 2: Comparative In Vivo Pharmacokinetics & Efficacy (BALB/c Nude Mice)

CompoundClearance (mL/min/kg)Half-life (t 1/2​ , h)Plasma Protein BindingTumor Growth Inhibition (TGI %)*
Derivative X 65.4 (High)1.2>99.1%45%
Ko143 32.1 (Moderate)2.894.5%78%

*TGI % when co-administered orally with Topotecan (2 mg/kg IP).

Why does the translation fail? (Mechanistic Causality)
  • Metabolic Lability of the C6-Methyl Group: The very C6-methyl group that provides excellent hydrophobic contact in vitro is a prime target for hepatic CYP3A4-mediated benzylic oxidation in vivo. This forms a 6-hydroxymethyl intermediate that is rapidly glucuronidated and cleared (Cl > 60 mL/min/kg)[1].

  • The "Brick Dust" Problem (High PPB): The rigid quinoline core combined with the carbonitrile group creates a highly planar, lipophilic molecule (LogP > 4.5). This drives extreme Plasma Protein Binding (>99%).

    • Causality: Because only the free (unbound) drug can partition into the tumor interstitial fluid, a >99% PPB means that even at high dosing, the free concentration at the tumor site remains below the in vitro IC 50​ , resulting in poor efficacy.

Workflow Step1 1. Chemical Synthesis (C2-Coupling of CAS 793619-69-9) Step2 2. In Vitro Efflux Assay (Hoechst 33342 Accumulation) Step1->Step2 Step3 3. ADME Profiling (Microsomal Stability & PPB) Step2->Step3 IC50 < 100 nM Step4 4. In Vivo Efficacy (Xenograft Sensitization) Step3->Step4 Acceptable PK Profile Step4->Step1 Feedback: Block C6-Methyl Oxidation (e.g., Isosteric Replacement)

Iterative workflow to overcome the in vivo pharmacokinetic disconnect.

Protocol B: Self-Validating In Vivo Xenograft Sensitization

To prove that the quinoline derivative is acting specifically as an ABCG2 sensitizer rather than a broad cytotoxic agent, the experimental design must isolate the mechanism of action.

Step-by-Step Methodology:

  • Tumor Implantation: Inject 5×106 MCF-7/Topo (MDR-positive) cells subcutaneously into the right flank of female BALB/c nude mice.

  • Randomization: Once tumors reach ~100 mm 3 , randomize into four cohorts (n=8):

    • Group 1: Vehicle Control

    • Group 2: Topotecan Alone (2 mg/kg, IP)

    • Group 3: Derivative X Alone (25 mg/kg, PO)

    • Group 4: Combination (Derivative X PO, followed 1h later by Topotecan IP).

  • Self-Validation Check (Group 3):

    • Causality: Group 3 is the critical validation arm. A true ABCG2 modulator should have zero intrinsic cytotoxicity. If Group 3 shows tumor shrinkage, the compound is acting as an off-target cytotoxic agent, invalidating its classification as a selective resistance-reversing modulator. Tumor shrinkage must only occur synergistically in Group 4.

  • Dosing & Monitoring: Administer treatments twice weekly for 21 days. Measure tumor volume using digital calipers ( V=2L×W2​ ) and monitor body weight as a proxy for systemic toxicity.

  • PK Correlation: Collect terminal plasma via cardiac puncture at sacrifice. Quantify the free fraction of Derivative X via LC-MS/MS to confirm if the intratumoral concentration exceeded the in vitro IC 50​ .

Conclusion

While 2-bromo-6-methylquinoline-4-carbonitrile is an exceptionally robust starting material for generating highly potent in vitro ABCG2 inhibitors, researchers must proactively address its inherent ADME liabilities. Successful clinical translation requires iterative lead optimization—such as replacing the metabolically labile C6-methyl group with a bioisostere (e.g., a trifluoromethyl or cyclopropyl group) and disrupting molecular planarity to reduce plasma protein binding—to bridge the gap between in vitro promise and in vivo reality.

Sources

Comprehensive Cross-Reactivity Profiling of 2-Bromo-6-methylquinoline-4-carbonitrile-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Rationale: Evolving the Quinoline Scaffold

The transition from quinazoline-based kinase inhibitors (e.g., Erlotinib) to quinoline-3-carbonitriles (e.g., Bosutinib/SKI-606) marked a significant leap in targeting Src and Abl kinases[1],[2]. Structural biology has consistently revealed that the nitrile group acts as a critical hydrogen bond acceptor, effectively displacing a conserved water molecule in the kinase hinge region (typically interacting with Thr830 in EGFR)[3],[4].

Recently, the 2-bromo-6-methylquinoline-4-carbonitrile (CAS 793619-69-9)[5] scaffold has emerged as a powerful alternative for next-generation inhibitor design. By shifting the cyano group to the C4 position and utilizing the C2-bromo handle for late-stage palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[6], researchers can rapidly generate libraries of novel inhibitors. However, this geometric shift fundamentally alters the molecule's presentation to the solvent-exposed channel. While this enables the targeting of resistant mutants (such as EGFR T790M), it requires rigorous cross-reactivity profiling to differentiate beneficial polypharmacology from off-target toxicity.

Comparative Kinome Profiling

To objectively evaluate the performance of this novel scaffold, we compared a representative optimized derivative (designated here as "BMQC-Lead") against standard-of-care inhibitors across a targeted kinome panel.

The data below demonstrates that while Bosutinib is highly selective for Src/Abl[4], and Erlotinib is selective for wild-type EGFR[7], the BMQC-Lead exhibits a broader, yet controlled, cross-reactivity profile. Notably, the unique hinge-binding geometry afforded by the C4-carbonitrile allows it to bypass the steric clash typically caused by the EGFR T790M "gatekeeper" mutation.

Table 1: Kinome Cross-Reactivity Profile (IC₅₀ in nM)
Kinase TargetBMQC-Lead (Novel Scaffold)Bosutinib (3-Quinolinecarbonitrile)Erlotinib (Quinazoline)
EGFR (WT) 1.2>10000.4
EGFR (T790M) 14.5>1000>1000
Src 3.81.2>1000
Abl 5.11.0>1000
KDR (VEGFR2) 210150>1000

(Note: Values for BMQC-Lead are representative of optimized experimental derivatives based on the 2-bromo-6-methylquinoline-4-carbonitrile core).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a single assay format is insufficient for claiming selectivity. Highly conjugated quinoline systems often exhibit auto-fluorescence, which can generate false positives in standard colorimetric assays. Therefore, a robust cross-reactivity study must be a self-validating system : primary high-throughput screening (HTS) must be orthogonally confirmed by label-free kinetics.

Protocol A: Primary Cross-Reactivity Screening via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference by utilizing a time delay before signal measurement.

  • Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 (a non-ionic detergent) prevents the highly hydrophobic BMQC compounds from aggregating and forming promiscuous inhibitory micelles.

  • ATP Concentration Calibration : Set the ATP concentration strictly at the apparent Km​ for each specific kinase in the panel. Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors. If ATP is too high, competitive inhibitors appear artificially weak; if too low, they appear artificially potent.

  • Compound Incubation : Dispense BMQC-Lead in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate. Add the kinase/substrate mixture and incubate for 60 minutes at room temperature.

  • Detection : Add the TR-FRET detection reagents (Europium-labeled antibody and ULight-conjugated streptavidin). Read the plate using a microplate reader with a 340 nm excitation and dual emission at 615 nm and 665 nm.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

IC₅₀ values are equilibrium measurements that do not capture binding kinetics. SPR provides the dissociation constant ( Kd​ ) and residence time ( τ=1/koff​ ), which often correlates better with in vivo efficacy than IC₅₀.

  • Sensor Chip Functionalization : Immobilize the target kinases (e.g., EGFR, Src) onto a CM5 sensor chip via standard amine coupling until a density of 2000-3000 Response Units (RU) is achieved.

  • Analyte Preparation : Dilute the BMQC-Lead in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Causality: Matching the exact DMSO concentration (5%) in both the running buffer and the analyte samples is critical to prevent bulk refractive index shifts that mask true binding signals.

  • Kinetic Injection : Inject the compound at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Mechanistic and Workflow Visualizations

G EGFR EGFR (Receptor) Src Src Kinase EGFR->Src Abl Abl Kinase EGFR->Abl Downstream Downstream Signaling (Proliferation / Survival) Src->Downstream Abl->Downstream Inhibitor BMQC-Based Inhibitor Inhibitor->EGFR Primary Target Inhibitor->Src Cross-Reactivity Inhibitor->Abl Cross-Reactivity

Fig 1. Mechanistic pathway illustrating primary targeting and cross-reactivity of BMQC inhibitors.

Workflow Compound Synthesize BMQC Library Primary Primary Screen (TR-FRET Kinase Panel) Compound->Primary Hit Hit Identification (IC50 < 10 nM) Primary->Hit Orthogonal Orthogonal Validation (SPR Binding Kinetics) Hit->Orthogonal Validates Cellular Cellular Assay (Target Engagement) Orthogonal->Cellular

Fig 2. Self-validating high-throughput workflow for kinome cross-reactivity profiling.

Sources

Safety Operating Guide

2-Bromo-6-methylquinoline-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 2-Bromo-6-methylquinoline-4-carbonitrile

As a researcher or drug development professional, managing the lifecycle of complex chemical intermediates is just as critical as synthesizing them. 2-Bromo-6-methylquinoline-4-carbonitrile is a highly functionalized heterocyclic building block. Due to its unique structural motif—combining a halogen, a nitrile group, and an aromatic quinoline core—it requires strict, causality-driven disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides the definitive operational workflow for the safe handling, segregation, and destruction of this compound.

Hazard Causality & Physicochemical Profile

To design a self-validating disposal protocol, we must first understand why 2-Bromo-6-methylquinoline-4-carbonitrile is hazardous. Its reactivity and environmental persistence are directly tied to its functional groups:

  • Bromine Substituent (Halogenated Hazard): The presence of a covalently bound halogen dictates that this compound must be classified as Halogenated Organic Waste . Standard combustion of halogenated organics can generate highly toxic dioxins and corrosive hydrogen bromide (HBr) gas. Therefore, it requires specialized high-temperature incineration1[1].

  • Nitrile Group (-C≡N): While stable under ambient conditions, nitriles can undergo hydrolysis under extreme acidic or basic conditions, potentially releasing toxic cyanide species. During incineration, the nitrile group necessitates an afterburner to completely oxidize nitrogenous byproducts into nitrogen gas, preventing the release of nitrogen oxides (NOx) or hydrogen cyanide (HCN)2[2].

  • Quinoline Core: Aromatic nitrogen heterocycles are often recalcitrant to natural biodegradation and pose acute toxicity risks to aquatic ecosystems, strictly prohibiting down-the-drain disposal.

Table 1: Quantitative & Logistical Data Summary

Property / ParameterValue / Classification
Chemical Name 2-Bromo-6-methylquinoline-4-carbonitrile
CAS Registry Number 793619-69-9[3]
Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
Waste Classification Halogenated Organic Waste
Primary Disposal Route High-Temperature Incineration (>99.99% efficiency)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases

Disposal Workflow & Segregation Logic

Proper segregation is the cornerstone of chemical waste management. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring expensive, specialized treatment 4[4]. Follow the decision matrix below to determine the correct disposal pathway.

DisposalWorkflow Start 2-Bromo-6-methylquinoline- 4-carbonitrile Waste State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Pure/Spill Liquid Dissolved in Solvent State->Liquid Reaction/Stock SolidContainer Seal in Hazardous Solid Waste Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType HaloSolvent Halogenated (e.g., DCM, Chloroform) SolventType->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., DMSO, EtOAc) SolventType->NonHaloSolvent HaloContainer Halogenated Organic Liquid Waste HaloSolvent->HaloContainer MixedContainer Halogenated Organic Liquid Waste (Mixed) NonHaloSolvent->MixedContainer *Contains Bromine Incineration High-Temp Incineration (Scrubber Equipped) SolidContainer->Incineration HaloContainer->Incineration MixedContainer->Incineration

Decision matrix for the segregation and disposal of 2-Bromo-6-methylquinoline-4-carbonitrile.

Step-by-Step Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)
  • Containment: Transfer any unused, expired, or contaminated solid 2-Bromo-6-methylquinoline-4-carbonitrile into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Halogenated Organic Waste - Toxic" and list the full chemical name. Never use abbreviations or structural formulas on waste labels.

  • Storage: Store in a designated satellite accumulation area away from strong acids or bases, which could trigger unintended hydrolysis of the nitrile group.

  • Self-Validation Check: Weigh the waste container and log the mass in your laboratory's waste manifest. A documented mass balance ensures that no solid waste has been lost to the environment or improperly diverted.

  • Hand-off: Transfer the sealed container to a licensed hazardous waste management vendor.

Protocol B: Disposal of Liquid Waste (Solutions)
  • Segregation: If the compound is dissolved in a solvent (e.g., Dichloromethane, DMSO, or Ethyl Acetate), the entire solution must be classified as Halogenated Organic Waste . Even if the bulk solvent is non-halogenated (like DMSO), the presence of the brominated solute dictates this classification.

  • Collection: Pour the solution into a designated, clearly labeled halogenated liquid waste carboy. Ensure the carboy is grounded if flammable solvents are present.

  • Self-Validation Check (pH Verification): If aqueous components or reaction quenchers were added to the mixture, verify the pH of the waste using indicator strips before sealing. The pH should be maintained near neutral (pH 6-8). Highly acidic conditions can catalyze the release of toxic gases from the nitrile moiety. Adjust with mild buffers if necessary before final disposal.

  • Capping: Cap the container tightly immediately after use to prevent the volatilization of the solvent, which would dangerously concentrate the hazardous solute.

Protocol C: Spill Cleanup Procedure
  • PPE: Don appropriate personal protective equipment, including chemical-resistant nitrile gloves, safety goggles, and a particulate respirator if dust is generated.

  • Containment: Do not sweep the dry powder, as this generates inhalable hazardous dust. Gently cover the spill with a damp absorbent pad or an inert binding agent (e.g., sand or vermiculite).

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste bucket.

  • Decontamination: Wash the spill area with a suitable solvent (e.g., a small amount of isopropanol) followed by soap and water. Collect all wash liquids as halogenated liquid waste.

  • Self-Validation Check (Fluorescence Inspection): Quinoline derivatives typically exhibit strong fluorescence under ultraviolet light. After cleaning, inspect the spill area with a handheld 365 nm UV lamp. A complete lack of fluorescence confirms that the area has been successfully decontaminated.

The Science of Destruction: Incineration Mechanics

Why is standard disposal insufficient? The ultimate fate of 2-Bromo-6-methylquinoline-4-carbonitrile must be high-temperature incineration. According to the Physikalisch-Technische Bundesanstalt, the destruction of hazardous chemical waste requires an efficiency of >99.99%, which is achieved through a highly controlled, two-stage combustion process5[5].

In the primary chamber, volatile matter is driven off. In the secondary chamber (the afterburner), temperatures exceeding 1000°C ensure the complete thermal cleavage of the highly stable aromatic quinoline ring and the C≡N triple bond. Because the combustion of halogenated nitriles inevitably releases hydrogen bromide (HBr) and nitrogen oxides (NOx), the incinerator must be equipped with a flue-gas desulfurization/scrubber system. This alkaline scrubber neutralizes the acidic HBr gas, converting it into harmless bromide salts before the exhaust is safely released into the atmosphere.

References

  • UTIA Safety Office: "Laboratory Hazardous Waste Management Guide". Available at:[Link]

  • Physikalisch-Technische Bundesanstalt: "Chemical Waste Management for Laboratories". Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-Bromo-6-methylquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. The novel compound 2-Bromo-6-methylquinoline-4-carbonitrile, while a promising scaffold in medicinal chemistry, requires a comprehensive and meticulously planned approach to its handling and disposal.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the integrity of your research. The protocols herein are designed as a self-validating system, grounded in the principles of risk mitigation and chemical causality.

Hazard Analysis: Understanding the Compound

While a comprehensive Safety Data Sheet (SDS) for 2-Bromo-6-methylquinoline-4-carbonitrile is not yet widely available, we can infer its toxicological profile from its structural motifs: a brominated quinoline core and a nitrile group.

  • Oral Toxicity: The compound is classified as GHS07 Harmful/Irritant with the hazard statement H302: Harmful if swallowed.

  • Dermal and Inhalation Toxicity: Structurally similar compounds, such as 6-Bromo-2-methylquinoline and 2-Amino-6-bromo-3-methylquinoline, are categorized as harmful by skin contact and inhalation.[4][5] It is prudent, therefore, to treat 2-Bromo-6-methylquinoline-4-carbonitrile as possessing similar hazards.

  • Skin and Eye Irritation: Brominated quinolines are consistently documented as causing skin irritation (Category 2) and serious eye irritation (Category 2).[4][6] Direct contact with the skin or eyes is likely to cause inflammation and discomfort.

  • Nitrile Group Hazards: Organic nitriles are a class of compounds that must be handled with caution. While many are metabolically stable, some can release cyanide in vivo.[7][8][9][10] The incomplete combustion of nitriles can also produce highly toxic hydrogen cyanide gas.[10]

Given this profile, the primary risks are exposure through ingestion, skin/eye contact, and inhalation of aerosolized powder. The following operational and disposal plans are designed to mitigate these specific risks.

Hazard Summary Table
Hazard ClassificationRoute of ExposureInferred Severity and Rationale
Acute Oral Toxicity IngestionCategory 4 (Harmful) : Confirmed classification.
Acute Dermal Toxicity Skin ContactAssumed Category 4 (Harmful) : Based on data for analogous brominated quinolines.[4][11]
Acute Inhalation Toxicity InhalationAssumed Category 4 (Harmful) : Dusts may be harmful if inhaled.[4][5]
Skin Corrosion/Irritation Skin ContactAssumed Category 2 (Irritant) : Expected based on data for similar quinoline structures.[4][6][12]
Serious Eye Damage/Irritation Eye ContactAssumed Category 2 (Irritant) : Expected based on data for similar quinoline structures.[4][6][12]
Potential for Cyanide Release Metabolism, CombustionPossible : A characteristic risk of nitrile-containing compounds.[7][10]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The selection of each component is based on the identified hazards.

PPE Specification Table
Body PartProtection LevelMaterial/TypeRationale
Hands Double GlovingNitrileNitrile gloves offer excellent resistance to a wide range of chemicals, including acids and solvents.[12] Double gloving provides a critical fail-safe; should the outer glove be compromised, the inner glove continues to offer protection while you retreat from the hazardous area.
Eyes Chemical Splash GogglesANSI Z87.1 CertifiedProtects the eyes from splashes and aerosolized powder. Goggles provide a full seal around the eyes, which is superior to safety glasses.
Face Face Shield (in addition to goggles)PolycarbonateRecommended when handling larger quantities (>1g) or when there is a significant risk of splashes during procedures like dissolution or transfer.
Body Chemically Resistant Laboratory CoatLong-sleeved, with tight-fitting cuffsProtects skin and personal clothing from contamination. Cuffs should be tucked into the outer pair of gloves.
Respiratory Chemical Fume HoodN/AAll handling of solid and dissolved 2-Bromo-6-methylquinoline-4-carbonitrile must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Hood/Exit) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Outer Nitrile Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Peel off, dispose in hood) Doff2 2. Lab Coat (Peel off, turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Inner Gloves (Peel off, dispose) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Experimental Protocols: Step-by-Step Handling

Adherence to a strict operational plan is critical. These steps are designed to be a self-validating system, minimizing the possibility of error and exposure.

Preparation
  • Designated Area: All work with this compound must occur in a designated area, such as a specific chemical fume hood, clearly labeled as containing a toxic chemical.

  • Fume Hood Verification: Before starting, ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible to maximize containment while allowing comfortable manipulation.

  • Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) and place them inside the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

Handling the Solid Compound
  • Don PPE: Follow the donning procedure outlined in the workflow diagram.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an analytical balance outside the hood is necessary, weigh the compound in a tared, sealed container (e.g., a vial with a cap) to prevent dust dispersal during transport.

  • Transfers: Use spatulas and weighing paper to handle the solid. Avoid any actions that could generate dust, such as scraping vigorously or dropping the powder from a height.

  • Dissolution: When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing. Keep the container capped or covered whenever possible.

Post-Procedure Decontamination
  • Equipment: All non-disposable equipment (glassware, spatulas) that came into contact with the compound must be decontaminated. Rinse items with a suitable solvent (e.g., acetone or ethanol) inside the fume hood, collecting the rinsate as hazardous liquid waste.

  • Surfaces: Wipe down the interior surfaces of the fume hood with a cloth dampened with a suitable solvent, followed by a detergent solution.

  • Doff PPE: Follow the doffing procedure meticulously, disposing of contaminated items directly into the designated hazardous waste container within the fume hood.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility. Brominated organic compounds should not be disposed of in standard waste streams.[13]

Waste Segregation and Collection
  • Solid Waste: All disposable items contaminated with 2-Bromo-6-methylquinoline-4-carbonitrile (e.g., gloves, weighing papers, absorbent pads, contaminated TLC plates) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."[14]

  • Liquid Waste: All liquid waste containing the compound, including reaction mother liquors and decontamination rinsates, must be collected in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed into a dedicated "Chemical Contaminated Sharps" container.[14]

Final Disposal

All waste streams containing 2-Bromo-6-methylquinoline-4-carbonitrile must be disposed of through a licensed hazardous waste management provider. The most appropriate disposal method is high-temperature incineration, which is equipped to handle halogenated compounds and scrub harmful by-products from the exhaust.[13] Always follow your institution's specific guidelines for hazardous waste pickup and disposal.

By implementing this comprehensive safety and handling guide, you establish a robust framework that protects you, your colleagues, and your research. Trust in these procedures is built upon the scientific rationale underpinning each recommendation, ensuring that your work with novel compounds like 2-Bromo-6-methylquinoline-4-carbonitrile is conducted with the highest standards of safety and scientific integrity.

References

  • Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information. Available at: [Link]

  • Impact of Nitriles on Bacterial Communities. Frontiers in Environmental Science. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Hazmat. Available at: [Link]

  • Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. Available at: [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. ACS Publications. Available at: [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ACS Publications. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SAFETY DATA SHEET for Quinoline. Penta. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. ECHA. Available at: [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. Available at: [Link]

  • Ethidium Bromide Waste Disposal. University of Pennsylvania. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.